molecular formula C23H26N4O3 B10856881 (Rac)-SHIN2

(Rac)-SHIN2

Cat. No.: B10856881
M. Wt: 406.5 g/mol
InChI Key: IWUCUJZMKDHLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-SHIN2 is a cell-permeable, 1,4-dihydropyrano[2,3-c]pyrazole-based inhibitor that targets serine hydroxymethyltransferase (SHMT), a key enzyme in the folate-mediated one-carbon metabolism pathway . One-carbon metabolism is fundamental for cellular proliferation, providing one-carbon units for the synthesis of purines and pyrimidines, thus supporting nucleotide biosynthesis . SHMT exists as cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, and this compound is designed to inhibit both, effectively disrupting this critical metabolic process in cancer cells . The mitochondrial isoform, SHMT2, is frequently overexpressed in various cancers, making it a promising therapeutic target . Preclinical studies have demonstrated that SHMT inhibition with this compound exhibits antileukemic effects and can synergize with established therapies like the dihydrofolate reductase (DHFR) inhibitor methotrexate, offering a potential strategy to overcome drug resistance in diseases like T-cell acute lymphoblastic leukemia (T-ALL) . As a click chemistry reagent, this compound contains an alkyne group, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for probe development and further biochemical studies . This product is intended for research purposes to further explore one-carbon metabolism in cancer biology, investigate novel combination therapies, and study mechanisms of drug resistance. This compound has a molecular formula of C23H26N4O3 and a molecular weight of 406.48 g/mol . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H26N4O3/c1-14(2)23(19(12-24)21(25)30-22-20(23)15(3)26-27-22)18-10-16(7-5-4-6-8-28)9-17(11-18)13-29/h9-11,14,28-29H,4,6,8,13,25H2,1-3H3,(H,26,27)

InChI Key

IWUCUJZMKDHLOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C#CCCCO)CO)C(C)C)C#N)N

Origin of Product

United States

Foundational & Exploratory

(Rac)-SHIN2: A Technical Deep Dive into its Mechanism of Action as a Serine Hydroxymethyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-SHIN2 has emerged as a potent small-molecule inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon (1C) metabolism.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of SHIN2, detailing its molecular target, downstream signaling effects, and preclinical efficacy. The information presented is intended to support further research and drug development efforts centered on the inhibition of 1C metabolism for therapeutic benefit, particularly in oncology.

Core Mechanism of Action: Inhibition of SHMT

SHIN2 functions as a direct inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[3] SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-MTHF). This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and other critical cellular components.[1][4] By blocking SHMT activity, SHIN2 disrupts the entire one-carbon metabolic network, leading to a depletion of downstream metabolites necessary for cell proliferation and survival.[3][5]

The active enantiomer, (+)SHIN2, demonstrates potent, stereoselective inhibition of SHMT.[6] This inhibition leads to a cascade of metabolic consequences, including a reduction in the levels of purine biosynthetic pathway intermediates.[3] The on-target activity of SHIN2 has been confirmed in vivo by demonstrating its ability to block the metabolic flux from serine to glycine.[7]

Signaling Pathways Modulated by SHMT Inhibition

The metabolic disruption caused by SHMT inhibition has significant downstream effects on several key signaling pathways implicated in cancer progression. While SHIN2's primary action is on metabolism, the inhibition of SHMT2, in particular, has been shown to influence the following pathways:

  • PI3K/AKT/mTOR Pathway: SHMT2 can enhance PI3K/AKT signaling by facilitating the methylation of the PTEN promoter, leading to its silencing and subsequent activation of AKT.[4] Inhibition of SHMT2 may, therefore, lead to a reduction in AKT activation.

  • JAK-STAT Pathway: In certain cancers, such as bladder cancer, SHMT2 has been shown to regulate cell growth through the JAK-STAT signaling pathway by modulating the phosphorylation of STAT3.[4]

  • MAPK and VEGF Signaling Pathways: In breast cancer, SHMT2 has been demonstrated to promote tumor growth through the MAPK and VEGF signaling pathways.[8] Knockdown of SHMT2 resulted in the inhibition of p-ERK and p-p38 proteins in the MAPK pathway.[8]

  • TCF3 Transcriptional Program: In Burkitt lymphoma, SHMT2 inhibition leads to the autophagic degradation of TCF3, a key transcription factor, resulting in the collapse of a cell survival-promoting program.[5]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of SHIN2 from various preclinical studies.

Table 1: In Vitro Efficacy of (+)SHIN2

Cell LineCancer TypeAssayIC50Reference
HCT116Colon CancerCell Proliferation300 nM[6]
Molt4T-cell Acute Lymphoblastic Leukemia (T-ALL)Cell Growth89 nM[6]

Table 2: In Vivo Efficacy of (+)SHIN2

Animal ModelCancer TypeTreatment RegimenOutcomeReference
NOTCH1-driven mouse primary T-ALLT-cell Acute Lymphoblastic Leukemia (T-ALL)200 mg/kg, BID, IPIncreased survival[7]
Human patient-derived xenograftT-cell Acute Lymphoblastic Leukemia (T-ALL)Not specifiedIncreased survival (synergy with methotrexate)[7]
Xenograft mouse modelBurkitt LymphomaInducible SHMT2 knockdown70.1% reduction in tumor growth[5]

Key Experimental Protocols

In Vivo Target Engagement of SHIN2 in Mice

This protocol was designed to assess the pharmacodynamic effects of SHIN2 on its target in a living organism.[7]

Materials:

  • 10-14 week old male C57BL/6 mice with surgically implanted jugular vein catheters.

  • U-13C-Serine (30 mM in saline).

  • (+)SHIN2 (20 mg/ml in 20% 2-hydroxypropyl-β-cyclodextrin solution in water).

  • Vehicle (20% 2-hydroxypropyl-β-cyclodextrin solution in water).

Procedure:

  • Single-house the mice.

  • Administer a single intraperitoneal (IP) injection of either vehicle or (+)SHIN2 (200 mg/kg).

  • Immediately following the injection, begin infusion of U-13C-Serine at a rate of 0.1 μL/min/g.

  • Collect blood samples (~10 μL) via tail bleeding at specified time points into blood collection tubes.

  • Place blood samples on ice for 20 minutes.

  • Centrifuge the samples at 16,000 g for 10 minutes at 4°C to separate the serum.

  • Store the serum at -80°C until LC-MS analysis for labeled serine and glycine.[7]

Cell Proliferation Assay

This protocol is a standard method to determine the effect of a compound on cell growth.

Materials:

  • HCT116 or Molt4 cells.

  • (+)SHIN2 and (-)SHIN2 (inactive enantiomer).

  • Cell culture medium and supplements.

  • 96-well plates.

  • Cell viability reagent (e.g., CellTiter-Glo).

Procedure:

  • Seed cells in 96-well plates at an appropriate density.

  • Treat the cells with a serial dilution of (+)SHIN2 or (-)SHIN2.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add a cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence or absorbance to determine the number of viable cells.

  • Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Visualizations

SHIN2_Mechanism_of_Action cluster_Metabolism One-Carbon Metabolism cluster_Downstream Cellular Consequences Serine Serine Glycine Glycine Serine->Glycine SHMT THF THF MTHF 5,10-MTHF THF->MTHF SHMT Proliferation Cell Proliferation Nucleotides Nucleotide Biosynthesis MTHF->Nucleotides Nucleotides->Proliferation Supports SHIN2 This compound SHMT SHMT1/2 SHIN2->SHMT Inhibits Apoptosis Apoptosis

Caption: Core mechanism of this compound action on one-carbon metabolism.

SHMT2_Signaling_Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_JAKSTAT JAK-STAT Pathway cluster_MAPK MAPK & VEGF Pathways cluster_Outcome Cellular Outcomes SHMT2 SHMT2 PTEN PTEN SHMT2->PTEN Promotes methylation STAT3 p-STAT3 SHMT2->STAT3 Increases phosphorylation MAPK MAPK (p-ERK, p-p38) SHMT2->MAPK Promotes VEGF VEGF SHMT2->VEGF Promotes AKT AKT PTEN->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival STAT3->Proliferation MAPK->Proliferation Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Downstream signaling pathways influenced by SHMT2.

Conclusion

This compound is a potent and specific inhibitor of SHMT, a key enzyme in one-carbon metabolism. Its mechanism of action is centered on the disruption of nucleotide biosynthesis, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Furthermore, the inhibition of SHMT, particularly the mitochondrial isoform SHMT2, has been shown to modulate critical oncogenic signaling pathways. The preclinical data strongly support the continued investigation of SHIN2 and other SHMT inhibitors as a promising therapeutic strategy in oncology, both as single agents and in combination with other anticancer drugs. This guide provides a foundational understanding for researchers to build upon in their efforts to translate the potent anti-cancer activity of SHMT inhibition into clinical applications.

References

An In-depth Technical Guide to the Discovery and Development of SHMT2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of inhibitors targeting Serine Hydroxymethyltransferase 2 (SHMT2), a key enzyme in one-carbon metabolism frequently overexpressed in various cancers. This document details the scientific rationale for targeting SHMT2, the evolution of potent inhibitors such as SHIN2, methodologies for their evaluation, and their mechanism of action within critical cellular signaling pathways.

Introduction: SHMT2 as a Therapeutic Target in Oncology

Serine Hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that plays a pivotal role in one-carbon (1C) metabolism by catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF)[1]. This reaction is central to the synthesis of nucleotides (purines and thymidylate) and amino acids, making it essential for rapidly proliferating cells, particularly cancer cells[1].

Mammals possess two isoforms of SHMT: the cytosolic SHMT1 and the mitochondrial SHMT2[2]. SHMT2 is frequently upregulated in a wide range of cancers and is associated with poor prognosis, highlighting its potential as a therapeutic target[2][3]. Inhibition of SHMT2 disrupts the supply of one-carbon units, leading to impaired DNA synthesis and repair, and ultimately cell death in cancer cells.

The Discovery and Evolution of SHMT Inhibitors

The development of SHMT inhibitors has evolved from initial screenings of compounds with herbicidal activity to the rational design of potent and specific molecules with clinical potential.

From Herbicides to Human SHMT Inhibitors: The Pyrazolopyran Scaffold

The journey towards potent SHMT inhibitors began with the discovery of the pyrazolopyran scaffold, initially identified as an inhibitor of plant SHMT with herbicidal effects. This scaffold was subsequently optimized for activity against human SHMT1 and SHMT2.

SHIN1: A Potent In Vitro Tool Compound

Further optimization of the pyrazolopyran scaffold led to the development of SHIN1 , a potent dual inhibitor of human SHMT1 and SHMT2 with IC50 values of 5 nM and 13 nM, respectively[4]. While a valuable tool for in vitro studies, SHIN1 exhibited poor pharmacokinetic properties, limiting its in vivo applications[5].

SHIN2: An In Vivo Active SHMT Inhibitor

To address the pharmacokinetic limitations of SHIN1, a series of analogues with substitutions on the phenyl ring were synthesized, leading to the discovery of SHIN2 [5]. SHIN2 demonstrated improved pharmacokinetic properties, enabling in vivo studies and showing efficacy in preclinical models of T-cell acute lymphoblastic leukemia (T-ALL)[5][6].

Folate Mimetics: The AGF347 Series

Another class of SHMT inhibitors is the folate mimetics, such as AGF347 . These compounds are designed to mimic the natural substrate of SHMT and have shown in vivo activity in pancreatic adenocarcinoma models[7].

Quantitative Data on SHMT Inhibitors

The following tables summarize the in vitro potency of key SHMT inhibitors against the purified enzymes and various cancer cell lines.

InhibitorTargetIC50 (nM)Reference
SHIN1 hSHMT15[4]
hSHMT213[4]
(+)SHIN2 hSHMT1/2-[6]
SHMT-IN-2 hSHMT113[4]
hSHMT266[4]
InhibitorCell LineCancer TypeIC50 / GI50 (nM)Reference
(+)SHIN2 HCT116Colon Cancer300[6]
Molt4T-ALL89[6]
SHIN1 HCT116Colon Cancer870
AGF347 MIA PaCa-2Pancreatic Cancer-

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of SHMT inhibitors.

SHMT Enzyme Inhibition Assay (Spectrophotometric)

This assay is based on the spectrophotometric measurement of a quinonoid intermediate that forms when both glycine and a folate substrate bind to SHMT[8].

  • Principle: The inhibitor competes with the folate substrate for binding to the enzyme-glycine complex. The formation of the ternary enzyme-glycine-folate complex results in a spectral shift that can be monitored at a specific wavelength (e.g., 500 nm)[8].

  • Reagents:

    • Purified recombinant human SHMT1 or SHMT2

    • Glycine

    • Tetrahydrofolate (THF) or Leucovorin

    • Inhibitor compound

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, purified SHMT enzyme, and glycine.

    • Add varying concentrations of the inhibitor compound.

    • Initiate the reaction by adding the folate substrate.

    • Immediately measure the change in absorbance at the appropriate wavelength using a spectrophotometer.

    • Calculate the rate of reaction and determine the IC50 value of the inhibitor.

Cell-Based SHMT Activity Assay (¹³C-Serine to Glycine Conversion)

This assay measures the intracellular activity of SHMT by tracing the conversion of isotopically labeled serine to glycine[9].

  • Principle: Cells are incubated with [U-¹³C]-serine. SHMT activity converts this labeled serine into [¹³C₂]-glycine. The amount of labeled glycine is quantified by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reagents:

    • Cancer cell line of interest

    • Cell culture medium

    • [U-¹³C]-serine

    • Inhibitor compound

    • Metabolite extraction solution (e.g., 80:20 methanol:water)

  • Procedure:

    • Plate cells and allow them to adhere.

    • Treat cells with varying concentrations of the inhibitor for a specified time (e.g., 24 hours).

    • Replace the medium with a medium containing [U-¹³C]-serine and the inhibitor.

    • Incubate for a defined period to allow for metabolic labeling.

    • Quench metabolism and extract intracellular metabolites using a cold extraction solution.

    • Analyze the extracts by LC-MS to quantify the levels of [U-¹³C]-serine and [¹³C₂]-glycine.

    • Determine the effect of the inhibitor on the conversion of serine to glycine.

Cell Proliferation Assay

This assay determines the effect of SHMT inhibitors on the growth of cancer cells.

  • Principle: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Reagents:

    • Cancer cell line of interest

    • Cell culture medium

    • Inhibitor compound

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat cells with a serial dilution of the inhibitor compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the CellTiter-Glo® reagent to each well.

    • Measure luminescence using a plate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition) value.

In Vivo Target Engagement Assay

This assay confirms that the SHMT inhibitor reaches its target and exerts its enzymatic inhibition in a living organism[5].

  • Principle: A mouse is administered the SHMT inhibitor, followed by an infusion of [U-¹³C]-serine. Blood samples are collected over time to measure the levels of labeled serine and glycine, indicating SHMT activity[5].

  • Reagents and Equipment:

    • Animal model (e.g., mouse)

    • SHMT inhibitor compound

    • [U-¹³C]-serine

    • Catheter for infusion

    • Blood collection supplies

    • LC-MS for metabolite analysis

  • Procedure:

    • Administer the SHMT inhibitor to the animal (e.g., via intraperitoneal injection).

    • Infuse [U-¹³C]-serine through a catheter at a constant rate.

    • Collect blood samples at various time points.

    • Extract metabolites from the plasma.

    • Analyze the extracts by LC-MS to determine the isotopic labeling of serine and glycine.

    • Assess the degree of SHMT inhibition based on the reduction in [¹³C₂]-glycine formation.

Mitochondrial Function Assays
  • Principle: MitoSOX Red is a fluorescent probe that specifically detects superoxide in the mitochondria of live cells. An increase in red fluorescence indicates an increase in mitochondrial reactive oxygen species (ROS).

  • Procedure:

    • Prepare a 5 mM stock solution of MitoSOX Red in DMSO[10].

    • Dilute the stock solution to a working concentration of 1-10 µM in serum-free medium or PBS[10].

    • Incubate cells with the MitoSOX Red working solution for 5-30 minutes at room temperature, protected from light[10].

    • Wash the cells with PBS.

    • Analyze the cells by fluorescence microscopy or flow cytometry (Excitation/Emission: ~510/580 nm)[10].

  • Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Procedure:

    • Prepare a JC-1 staining solution (e.g., 1:10 dilution of a stock solution in culture medium)[11].

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator[11].

    • Wash the cells with an assay buffer.

    • Analyze the cells using a fluorescence microscope or a fluorescence plate reader. Measure the fluorescence of JC-1 aggregates (Excitation/Emission: ~535/595 nm) and monomers (Excitation/Emission: ~485/535 nm)[11].

  • Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in real-time. OCR is an indicator of mitochondrial respiration, while ECAR is an indicator of glycolysis.

  • Procedure:

    • Seed cells in a Seahorse XF cell culture microplate.

    • Prior to the assay, replace the culture medium with unbuffered Seahorse XF medium and incubate in a non-CO2 incubator.

    • Load the sensor cartridge with compounds that modulate mitochondrial function (e.g., oligomycin, FCCP, rotenone/antimycin A) for a Mito Stress Test.

    • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

    • The instrument will measure baseline OCR and ECAR, and then sequentially inject the compounds to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

SHMT2 Signaling Pathways and Mechanism of Action

SHMT2 is integrated into several critical signaling pathways that are often dysregulated in cancer. Understanding these connections provides insights into the broader effects of SHMT2 inhibition.

SHMT2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K JAK JAK Receptor_Tyrosine_Kinase->JAK RAS RAS Receptor_Tyrosine_Kinase->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Gene_Expression STAT3 STAT3 JAK->STAT3 STAT3->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression VEGF VEGF VEGF->Gene_Expression SHMT2 SHMT2 SHMT2->AKT activates SHMT2->STAT3 activates SHMT2->ERK activates SHMT2->VEGF promotes Glycine Glycine SHMT2->Glycine One_Carbon_Units One-Carbon Units SHMT2->One_Carbon_Units Serine Serine Serine->SHMT2 One_Carbon_Units->Gene_Expression (Nucleotide Synthesis) SHIN2 SHIN2 SHIN2->SHMT2 inhibits

Caption: SHMT2 signaling network in cancer.

SHMT2 has been shown to influence several key oncogenic signaling pathways:

  • PI3K/AKT/mTOR Pathway: SHMT2 can activate the AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival[12].

  • JAK/STAT Pathway: In some cancers, SHMT2 expression is regulated by the IL-6/JAK2/STAT3 pathway, and SHMT2 can, in turn, promote STAT3 activation, creating a positive feedback loop that drives cancer progression[12][13].

  • MAPK Pathway: SHMT2 can promote the phosphorylation of ERK1/2 and p38, thereby activating the MAPK signaling pathway, which is involved in cell proliferation and survival[3].

  • VEGF Signaling: SHMT2 has been shown to regulate the expression of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis[3].

SHMT Inhibitor Discovery and Development Workflow

The process of discovering and developing SHMT inhibitors follows a structured pipeline from initial target identification to preclinical and clinical evaluation.

SHMT_Inhibitor_Workflow Target_ID Target Identification (SHMT2 in Cancer) HTS High-Throughput Screening (e.g., Pyrazolopyrans) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization (e.g., SHIN1) HTS->Hit_to_Lead Lead_Opt Lead Optimization (Improve PK/PD, e.g., SHIN2) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Characterization - Enzyme Inhibition Assays - Cell-Based Activity Assays - Cell Proliferation Assays Hit_to_Lead->In_Vitro Preclinical Preclinical Development Lead_Opt->Preclinical Lead_Opt->In_Vitro In_Vivo In Vivo Evaluation - PK/PD Studies - Target Engagement Assays - Efficacy in Xenograft Models Preclinical->In_Vivo Tox Toxicology Studies Preclinical->Tox Clinical Clinical Trials Tox->Clinical

Caption: SHMT inhibitor discovery workflow.

Conclusion and Future Directions

SHMT2 has emerged as a promising therapeutic target in oncology due to its critical role in supporting the metabolic demands of cancer cells. The development of potent and specific inhibitors like SHIN2 has provided valuable tools for both basic research and as potential therapeutic agents. Future efforts in this field will likely focus on:

  • Improving inhibitor specificity: Developing inhibitors that can selectively target SHMT2 over SHMT1 to minimize potential off-target effects.

  • Combination therapies: Exploring the synergistic effects of SHMT2 inhibitors with other anticancer agents, such as methotrexate, to overcome drug resistance and enhance therapeutic efficacy[5].

  • Biomarker discovery: Identifying biomarkers that can predict which patients are most likely to respond to SHMT2-targeted therapies.

  • Clinical translation: Advancing the most promising SHMT2 inhibitors into clinical trials to evaluate their safety and efficacy in cancer patients.

This guide provides a solid foundation for researchers and drug developers interested in the exciting and rapidly evolving field of SHMT2 inhibitor discovery. The detailed protocols and compiled data serve as a valuable resource to accelerate further research and development in this area.

References

(Rac)-SHIN2 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (Rac)-SHIN2: Chemical Structure, Properties, and Biological Activity

Introduction

This compound is a synthetic small molecule inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon metabolism. As a racemic mixture, it contains equal amounts of the (+) and (-) enantiomers. SHMT plays a pivotal role in the biosynthesis of nucleotides and amino acids, making it an attractive target for anticancer drug development. This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Properties

This compound is a dihydropyranopyrazole derivative. Its chemical structure and properties are summarized in the table below.

PropertyValue
IUPAC Name 6-amino-4-(3-(hydroxymethyl)-5-(5-hydroxypent-1-yn-1-yl)phenyl)-4-isopropyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
CAS Number 2204289-53-0
Molecular Formula C23H26N4O3
Molecular Weight 406.49 g/mol
Appearance Not specified in available literature
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability

Biological Activity and Mechanism of Action

This compound exerts its biological effects by inhibiting serine hydroxymethyltransferase (SHMT), which exists in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2. These enzymes catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This reaction is a primary source of one-carbon units for various biosynthetic pathways, including the synthesis of purines and thymidylate, which are essential for DNA replication and repair.

By inhibiting SHMT, this compound disrupts the one-carbon metabolic network, leading to a depletion of downstream metabolites necessary for cell proliferation. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides.

Signaling Pathway

The following diagram illustrates the central role of SHMT in one-carbon metabolism and the point of inhibition by this compound.

SHMT_Pathway cluster_cytoplasm Cytoplasm cluster_inhibition_cyto cluster_mitochondria Mitochondria cluster_inhibition_mito Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto Serine_mito Serine Serine_cyto->Serine_mito Glycine_mito Glycine Glycine_cyto->Glycine_mito SHMT1 SHMT1 THF_cyto THF CH2THF_cyto 5,10-CH2-THF THF_cyto->CH2THF_cyto Purine_Synth Purine Synthesis CH2THF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis CH2THF_cyto->Thymidylate_Synth SHIN2_cyto This compound SHIN2_cyto->SHMT1 Serine_mito->Glycine_mito SHMT2 SHMT2 THF_mito THF CH2THF_mito 5,10-CH2-THF THF_mito->CH2THF_mito Formate Formate CH2THF_mito->Formate Formate->CH2THF_cyto One-carbon unit shuttling SHIN2_mito This compound SHIN2_mito->SHMT2

SHMT Inhibition by this compound in One-Carbon Metabolism.

Quantitative Biological Data

Most of the publicly available quantitative data on the biological activity of SHIN2 pertains to its enantiomerically pure form, (+)SHIN2. This enantiomer has been shown to be the more active of the two. The following table summarizes key findings, which are indicative of the potential of the racemic mixture.

AssayCell LineParameterValueReference
Cell ProliferationHCT116 (Colon Cancer)IC50 of (+)SHIN2300 nM[1]
Cell ProliferationMolt4 (T-ALL)IC50 of (+)SHIN289 nM[1]
Cell Cycle AnalysisMolt4 (T-ALL)Effect of 2 µM (+)SHIN2 (24h)S phase arrest[1]
In vivo EfficacyMouse Primary T-ALLTreatment with (+)SHIN2Increased survival[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available in the reviewed literature. However, standardized protocols for the key biological assays used to characterize its activity are provided below.

MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate at room temperature in the dark for at least 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS and resuspend the cell pellet.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases).

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound.

Experimental_Workflow cluster_assays In Vitro Assays cluster_data_analysis Data Analysis start Start: this compound Compound cell_culture Cell Culture (e.g., HCT116, Molt4) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment proliferation_assay MTT Cell Proliferation Assay treatment->proliferation_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_assay ic50_determination IC50 Determination proliferation_assay->ic50_determination cell_cycle_distribution Cell Cycle Distribution Analysis cell_cycle_assay->cell_cycle_distribution end Conclusion: Efficacy and Mechanism ic50_determination->end cell_cycle_distribution->end

In Vitro Evaluation Workflow for this compound.

Conclusion

This compound is a promising inhibitor of SHMT with demonstrated anti-proliferative effects in cancer cell lines, primarily attributed to its (+) enantiomer. Its mechanism of action, through the disruption of one-carbon metabolism, highlights a critical vulnerability in cancer cells. Further investigation into the specific activities of the racemic mixture and its individual enantiomers, along with detailed pharmacokinetic and pharmacodynamic studies, will be crucial for its potential development as a therapeutic agent. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other SHMT inhibitors.

References

(Rac)-SHIN2 as a Serine Hydroxymethyltransferase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Serine hydroxymethyltransferase (SHMT) is a pivotal enzyme in one-carbon (1C) metabolism, a fundamental network of biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine, methionine), and for maintaining cellular methylation and redox balance.[1][2][3] SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF.[1][3] This reaction serves as the primary source of one-carbon units for cellular proliferation.[1][3]

There are two main isoforms of SHMT in human cells: the cytosolic SHMT1 and the mitochondrial SHMT2.[1][4] The mitochondrial isoform, SHMT2, is frequently upregulated in various cancers, making it a compelling target for anticancer drug development.[1][2][4] By inhibiting SHMT, the supply of one-carbon units is choked off, disrupting DNA synthesis and repair, and ultimately hindering the rapid proliferation of cancer cells.[3][5]

(Rac)-SHIN2 is a pyrazolopyran derivative identified as a potent inhibitor of SHMT.[6][7][8] This small molecule has demonstrated significant therapeutic potential, not only in oncology, particularly T-cell acute lymphoblastic leukemia (T-ALL), but also as an antibacterial agent.[1][6] This guide provides a detailed overview of this compound, its mechanism of action, quantitative inhibitory data, experimental protocols for its evaluation, and its role in relevant metabolic pathways.

Quantitative Data Presentation

The inhibitory effects of this compound and its active enantiomer, (+)-SHIN2, have been quantified in various cellular contexts. The data highlights its stereoselective activity and potency against cancer cell lines and bacteria.

CompoundTarget/Cell LineAssay TypeMetricValueReference
(+)-SHIN2 HCT116 Colon Cancer CellsCell ProliferationIC₅₀300 nM[1]
This compound E. faecium (VSEfm)Antibacterial ActivityEC₅₀4.7 nM[6]
This compound E. faecium (VREfmvanA)Antibacterial ActivityEC₅₀9.8 nM[6]
This compound Hep2 CellsCytotoxicityCC₅₀7.5 µM[6]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting SHMT. This inhibition disrupts the folate-mediated one-carbon metabolism pathway. The primary mechanism involves blocking the conversion of serine to glycine, which simultaneously prevents the transfer of a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylene-THF.[1] This product is a critical precursor for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA replication.[2][3] In rapidly proliferating cells, such as cancer cells, this blockade leads to a depletion of the nucleotide pool, causing cell cycle arrest and inhibiting growth.[1][5]

The active enantiomer, (+)-SHIN2, is responsible for this inhibitory activity, while the (-) enantiomer is largely inactive.[1][9] The disruption of this pathway has been shown to be particularly effective in T-cell acute lymphoblastic leukemia (T-ALL) and demonstrates synergistic effects when combined with other antifolate drugs like methotrexate.[1]

SHMT_Inhibition_Pathway cluster_cytosol Cytosol / Mitochondria Serine Serine SHMT SHMT1 / SHMT2 Serine->SHMT THF Tetrahydrofolate (THF) THF->SHMT Glycine Glycine SHMT->Glycine MethyleneTHF 5,10-Methylene-THF SHMT->MethyleneTHF Purines Purine Synthesis MethyleneTHF->Purines Thymidylate Thymidylate Synthesis MethyleneTHF->Thymidylate DNA DNA Synthesis & Cell Proliferation Purines->DNA Thymidylate->DNA SHIN2 (+)-SHIN2 SHIN2->SHMT

Fig. 1: Mechanism of SHMT Inhibition by (+)-SHIN2.

Experimental Protocols

Cell Proliferation Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of SHIN2 on cancer cell lines.

  • Cell Seeding: HCT116 or Molt4 cells are seeded into 96-well plates at a specified density (e.g., 1,000-5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of (+)-SHIN2, (-)-SHIN2 (as a negative control), and a vehicle control (e.g., DMSO) is prepared. The cells are treated with these compounds for a specified period (e.g., 72 hours). For rescue experiments, 1 mM formate can be co-administered to bypass the SHMT-dependent one-carbon pathway.[1]

  • Viability Measurement: After incubation, cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and the IC₅₀ value is calculated by fitting the dose-response curve using non-linear regression.

In Vivo Target Engagement Analysis via ¹³C-Serine Tracing

This protocol demonstrates that SHIN2 inhibits SHMT activity in a living organism by tracing the metabolic fate of a stable isotope-labeled substrate.[1]

  • Animal Model: A suitable animal model, such as a mouse bearing a patient-derived xenograft (PDX) of T-ALL, is used.

  • Drug Administration: Mice are administered a dose of (+)SHIN2 (e.g., 200 mg/kg) or a vehicle control via intraperitoneal (IP) injection.[1][9]

  • Isotope Infusion: Following drug administration, a continuous infusion of U-¹³C-serine is performed.

  • Sample Collection: Blood samples are collected at multiple time points during and after the infusion.

  • Metabolite Extraction and Analysis: Plasma is separated from the blood samples, and metabolites are extracted. The isotopic labeling patterns of serine and glycine are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Inhibition of SHMT by (+)SHIN2 will result in a decreased conversion of ¹³C-labeled serine to ¹³C-labeled glycine (specifically, the M+2 isotopologue of glycine). A reduction in the circulating glycine M+2 fraction in the SHIN2-treated group compared to the vehicle group confirms in vivo target engagement.[1]

Experimental_Workflow start Start: Mouse Model with T-ALL Xenograft treatment Administer Vehicle or (+)-SHIN2 (200 mg/kg IP) start->treatment infusion Infuse U-¹³C-Serine treatment->infusion sampling Collect Blood Samples at Timed Intervals infusion->sampling analysis LC-MS Analysis of Plasma (Measure ¹³C-Serine & ¹³C-Glycine) sampling->analysis endpoint Endpoint: Determine In Vivo SHMT Inhibition analysis->endpoint

Fig. 2: Workflow for In Vivo Target Engagement Analysis.

Therapeutic Synergy with Methotrexate

A significant finding is the synergistic antileukemic effect of SHIN2 when combined with methotrexate, a standard-of-care chemotherapy for T-ALL.[1] Methotrexate targets dihydrofolate reductase (DHFR), an enzyme downstream of SHMT in the folate cycle. DHFR is responsible for regenerating tetrahydrofolate (THF), the substrate for SHMT.

By inhibiting two distinct nodes in the same critical pathway, the combination of SHIN2 and methotrexate creates a more profound and durable blockade of one-carbon metabolism. This dual-pronged attack is effective even in cancer cells that have developed resistance to methotrexate alone.[1] Studies have shown that methotrexate-resistant T-ALL cells exhibit enhanced sensitivity to SHIN2, and the combination therapy significantly increases survival in animal models compared to either drug used as a monotherapy.[1][9]

Synergy_Diagram cluster_folate Folate Metabolism Pathway Serine Serine SHMT SHMT Serine->SHMT THF THF THF->SHMT MethyleneTHF 5,10-Methylene-THF SHMT->MethyleneTHF DHF Dihydrofolate (DHF) MethyleneTHF->DHF Nucleotide Nucleotide Synthesis MethyleneTHF->Nucleotide DHFR DHFR DHF->DHFR DHFR->THF SHIN2 (+)-SHIN2 SHIN2->SHMT Synergy Synergistic Blockade of Cell Proliferation SHIN2->Synergy MTX Methotrexate MTX->DHFR MTX->Synergy

Fig. 3: Synergistic Action of SHIN2 and Methotrexate.

Conclusion

This compound is a potent, stereoselective inhibitor of serine hydroxymethyltransferase that effectively disrupts one-carbon metabolism. Its ability to block nucleotide synthesis makes it a promising therapeutic agent for diseases characterized by rapid cell proliferation, such as T-cell acute lymphoblastic leukemia. The demonstrated in vivo target engagement and, critically, its synergistic activity with established antifolates like methotrexate, highlight a viable strategy to enhance therapeutic efficacy and overcome drug resistance. Furthermore, its potent antibacterial activity against drug-resistant enterococci suggests a broader utility. Further research and clinical development are warranted to fully explore the therapeutic potential of SHIN2.

References

The Role of (Rac)-SHIN2 in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-SHIN2 is a racemic small molecule inhibitor targeting a critical node in one-carbon (1C) metabolism, a metabolic pathway fundamental to cellular proliferation and survival. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cancer cell metabolism, and its potential as a therapeutic agent. Detailed experimental protocols and quantitative data from preclinical studies are presented to facilitate further research and development in this area.

Introduction to One-Carbon Metabolism and the Role of SHMT

One-carbon metabolism is a complex network of interconnected biochemical pathways that mediate the transfer of one-carbon units. These pathways are essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine, and methionine), and for the regulation of epigenetic processes through methylation. Due to its central role in supporting rapid cell division, one-carbon metabolism is a well-established target for anticancer therapies.

A key enzyme in this network is Serine Hydroxymethyltransferase (SHMT) , which exists in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2. SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This reaction is a primary source of one-carbon units for the cell.[1][2]

This compound: A Dual Inhibitor of SHMT1 and SHMT2

This compound is a synthetic, racemic compound belonging to the pyrazolopyran class of molecules. It functions as a potent, dual inhibitor of both SHMT1 and SHMT2.[2] By inhibiting these enzymes, this compound effectively blocks the primary route for one-carbon unit generation from serine, leading to a depletion of downstream metabolites essential for nucleotide biosynthesis and cell proliferation. The active enantiomer, (+)SHIN2, has been shown to be responsible for the majority of the inhibitory activity.[2]

Mechanism of Action

This compound acts as a competitive inhibitor with respect to tetrahydrofolate, binding to the folate-binding site of both SHMT1 and SHMT2. This inhibition disrupts the flow of one-carbon units, leading to an accumulation of serine and a depletion of glycine and 5,10-CH2-THF. The reduction in 5,10-CH2-THF levels directly impacts the synthesis of purines and thymidylate, which are critical for DNA replication and repair. This ultimately leads to cell cycle arrest and inhibition of tumor growth.[2]

Below is a diagram illustrating the central role of SHMT in one-carbon metabolism and the point of intervention for this compound.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine THF_cyto THF THF_cyto->SHMT1 mTHF_cyto 5,10-CH2-THF Purines_Thymidylate Purine & Thymidylate Biosynthesis mTHF_cyto->Purines_Thymidylate SHMT1->Glycine_cyto SHMT1->mTHF_cyto Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 mTHF_mito 5,10-CH2-THF Formate Formate mTHF_mito->Formate SHMT2->Glycine_mito SHMT2->mTHF_mito Formate->Purines_Thymidylate Export SHIN2 This compound SHIN2->SHMT1 SHIN2->SHMT2

Fig. 1: Mechanism of this compound Action in One-Carbon Metabolism.

Quantitative Data

Biochemical Potency

Table 1: In Vitro Inhibition of Human SHMT Isoforms

Compound Target IC50 (nM)
Compound 2 (+) enantiomer SHMT1 13
Compound 2 (+) enantiomer SHMT2 66
SHIN1 ((+)-RZ-2994) SHMT1 5

| SHIN1 ((+)-RZ-2994) | SHMT2 | 13 |

Data sourced from a study on human SHMT inhibitors, where SHIN1 is a closely related analog of SHIN2.

Cellular Activity

The inhibitory effect of (+)SHIN2 on cancer cell proliferation has been demonstrated in various cell lines.

Table 2: In Vitro Cell Proliferation Inhibition by (+)SHIN2

Cell Line Cancer Type IC50 (nM)
HCT116 Colon Carcinoma 300
Molt4 T-cell Acute Lymphoblastic Leukemia (T-ALL) ~500
Jurkat T-cell Acute Lymphoblastic Leukemia (T-ALL) ~500

| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~500 |

Data is for the active enantiomer, (+)SHIN2.[2]

In Vivo Efficacy

In a preclinical mouse model of T-cell Acute Lymphoblastic Leukemia (T-ALL), (+)SHIN2 demonstrated significant anti-leukemic activity.

Table 3: In Vivo Efficacy of (+)SHIN2 in a T-ALL Xenograft Model

Treatment Group Dosing Regimen Median Survival (days)
Vehicle - 16

| (+)SHIN2 | 200 mg/kg, BID, IP | 27 |

BID: twice daily; IP: intraperitoneal.[2]

Synergy with Methotrexate

A key finding is the synergistic anti-cancer effect of (+)SHIN2 when combined with methotrexate, a dihydrofolate reductase (DHFR) inhibitor. This synergy is observed both in vitro and in vivo.

Table 4: Synergistic Effect of (+)SHIN2 and Methotrexate on Molt4 Cell Proliferation

(+)SHIN2 Concentration (nM) Methotrexate (20 nM) IC50 of (+)SHIN2 (nM)
0 ~500

| 20 | ~250 |

The addition of methotrexate significantly reduces the IC50 of (+)SHIN2.[2]

Experimental Protocols

Recombinant Human SHMT1 and SHMT2 Expression and Purification

This protocol describes the generation of recombinant SHMT proteins for use in biochemical assays.

cluster_workflow SHMT Protein Purification Workflow Start Clone human SHMT1/SHMT2 cDNA into expression vector Transform Transform E. coli with expression vector Start->Transform Induce Induce protein expression (e.g., with IPTG) Transform->Induce Lyse Cell Lysis (e.g., sonication) Induce->Lyse Purify Purify SHMT protein (e.g., Ni-NTA chromatography) Lyse->Purify Dialyze Dialysis and Concentration Purify->Dialyze End Purified SHMT1/SHMT2 Protein Dialyze->End

Fig. 2: Workflow for Recombinant SHMT Protein Purification.

Detailed Steps:

  • Cloning: The full-length cDNAs for human SHMT1 and SHMT2 are cloned into a suitable bacterial expression vector, often with an N-terminal or C-terminal purification tag (e.g., His6-tag).

  • Transformation: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: Bacterial cultures are grown to an optimal density (OD600 ~0.6-0.8) and protein expression is induced with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer. Lysis is typically achieved by sonication or high-pressure homogenization.

  • Purification: The soluble lysate is cleared by centrifugation and the recombinant SHMT protein is purified from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

  • Dialysis and Storage: The purified protein is dialyzed against a suitable storage buffer and stored at -80°C.

In Vitro SHMT Enzyme Inhibition Assay

This spectrophotometric assay measures the activity of SHMT by coupling the production of 5,10-CH2-THF to a dehydrogenase reaction.

Reaction Principle:

  • SHMT catalyzes: Serine + THF → Glycine + 5,10-CH2-THF

  • Coupling enzyme (e.g., MTHFD) catalyzes: 5,10-CH2-THF + NAD(P)+ → 5,10-methenyl-THF + NAD(P)H + H+

The production of NAD(P)H is monitored by the increase in absorbance at 340 nm.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.4), L-serine, THF, and the coupling enzyme.

  • Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixture and pre-incubate with purified SHMT1 or SHMT2 enzyme for a defined period.

  • Initiate Reaction: Start the reaction by adding the co-substrate (e.g., NAD(P)+).

  • Monitor Absorbance: Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Target Engagement using 13C-Serine Isotope Tracing

This method is used to confirm that this compound inhibits SHMT activity in a living organism.

cluster_workflow In Vivo 13C-Serine Tracing Workflow Start Administer this compound or vehicle to mice Infuse Infuse U-13C-serine (e.g., via tail vein catheter) Start->Infuse Collect Collect blood samples at multiple time points Infuse->Collect Process Process blood to plasma and extract metabolites Collect->Process Analyze Analyze serine and glycine isotopologues by LC-MS Process->Analyze End Determine inhibition of 13C-serine to 13C-glycine conversion Analyze->End

Fig. 3: Workflow for In Vivo 13C-Serine Isotope Tracing.

Detailed Steps:

  • Animal Dosing: Administer this compound or a vehicle control to tumor-bearing mice via an appropriate route (e.g., intraperitoneal injection).

  • Isotope Infusion: After a defined period, infuse a solution of uniformly labeled 13C-serine (U-13C-serine) into the mice, typically through a tail vein catheter.

  • Sample Collection: Collect blood samples at various time points during and after the infusion.

  • Metabolite Extraction: Separate plasma from the blood samples and extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

  • LC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) to quantify the different isotopologues of serine and glycine (e.g., M+3 serine, M+2 glycine).

  • Data Interpretation: A reduction in the ratio of M+2 glycine to M+3 serine in the SHIN2-treated group compared to the vehicle group indicates inhibition of SHMT activity in vivo.

T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of this compound.

Protocol:

  • Cell Culture: Culture human T-ALL cell lines (e.g., Molt4, Jurkat) under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Tumor Implantation: Inject T-ALL cells intravenously into the mice to establish a disseminated leukemia model.

  • Treatment: Once the leukemia is established (monitored, for example, by bioluminescence imaging if cells are luciferase-tagged), randomize the mice into treatment groups: vehicle, this compound alone, methotrexate alone, and the combination of this compound and methotrexate.

  • Monitoring: Monitor tumor burden regularly using appropriate methods (e.g., bioluminescence imaging, flow cytometry of peripheral blood for leukemic cells). Also, monitor animal health and body weight.

  • Endpoint: The primary endpoint is typically overall survival. Tumor growth inhibition can also be assessed.

  • Synergy Analysis: Analyze the survival data using statistical methods such as Cox regression analysis to quantitatively determine if the combination therapy is synergistic.

Conclusion

This compound is a promising dual inhibitor of SHMT1 and SHMT2 with demonstrated preclinical efficacy, particularly in T-cell acute lymphoblastic leukemia. Its mechanism of action, centered on the disruption of one-carbon metabolism, provides a strong rationale for its development as an anticancer agent. The synergistic interaction with the established chemotherapeutic methotrexate further enhances its therapeutic potential. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and advance this compound towards clinical applications.

References

Stereospecificity of SHIN2 Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereospecificity of SHIN2 enantiomers, potent inhibitors of serine hydroxymethyltransferase (SHMT). SHIN2 acts as a dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of SHMT, enzymes crucial for one-carbon metabolism and essential for nucleotide biosynthesis in rapidly proliferating cells, particularly cancer cells.[1][2] The stereochemistry of SHIN2 is a critical determinant of its biological activity, with the molecule exhibiting a high degree of stereoselectivity. This guide summarizes the available quantitative data, outlines detailed experimental protocols for assessing stereospecificity, and illustrates the key signaling pathways involved.

Quantitative Analysis of SHIN2 Enantiomer Activity

SHIN2 demonstrates significant stereospecificity, with the (+) enantiomer being the biologically active form and the (-) enantiomer being largely inactive.[3] This differential activity is critical for understanding its mechanism of action and for the development of SHMT-targeted therapies.

EnantiomerTargetAssayIC50Cell LineReference
(+)SHIN2 SHMT1/2Cell Proliferation318 nMT-cell acute lymphoblastic leukemia (T-ALL)[4]
(-)SHIN2 SHMT1/2Cell ProliferationInactiveHCT116[3]
(+)SHIN1 SHMT1/2Cell Proliferation870 nMHCT116
(-)SHIN1 SHMT1/2Cell Proliferation> 30 µMHCT116

*SHIN1 is a closely related predecessor to SHIN2, and its enantiomeric activity provides further evidence for the stereospecificity of this class of inhibitors.[1]

Experimental Protocols

The following sections detail representative experimental protocols for the separation of SHIN2 enantiomers and the assessment of their biological activity.

Chiral Separation of SHIN2 Enantiomers

The separation of SHIN2 enantiomers is essential to study their individual biological effects. While the specific method for SHIN2 is not publicly detailed, a common approach for chiral separation of small molecules is preparative chiral High-Performance Liquid Chromatography (HPLC).

Objective: To isolate the (+) and (-) enantiomers of SHIN2 from a racemic mixture.

Materials:

  • Racemic SHIN2

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based column)

  • HPLC system with a UV detector

  • Mobile phase solvents (e.g., hexane, isopropanol, ethanol)

  • Rotary evaporator

Protocol:

  • Method Development: Develop an analytical method on a chiral HPLC column to achieve baseline separation of the two enantiomers. Screen different chiral stationary phases and mobile phase compositions to optimize resolution.

  • Preparative Chromatography: Scale up the optimized analytical method to a preparative scale. Dissolve the racemic SHIN2 in a suitable solvent and inject it onto the preparative chiral column.

  • Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column, monitored by the UV detector.

  • Purity Analysis: Analyze the collected fractions using the analytical chiral HPLC method to determine the enantiomeric excess (ee) of each isolated enantiomer.

  • Solvent Removal: Concentrate the fractions containing the purified enantiomers using a rotary evaporator to remove the mobile phase.

  • Confirmation of Absolute Stereochemistry: The absolute configuration of the separated enantiomers would typically be determined by methods such as X-ray crystallography or by comparison to a stereochemically defined standard if available.

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic or cytostatic effects of the SHIN2 enantiomers on cancer cell lines.

Objective: To quantify the effect of (+)SHIN2 and (-)SHIN2 on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., T-ALL, HCT116)

  • Complete cell culture medium

  • (+)SHIN2 and (-)SHIN2 stock solutions (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of (+)SHIN2 and (-)SHIN2. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values for each enantiomer.

Western Blot Analysis of Signaling Pathways

This protocol is for assessing the impact of SHIN2 enantiomers on key signaling pathways downstream of SHMT inhibition, such as the PI3K/AKT/mTOR and JAK-STAT pathways.

Objective: To determine the effect of (+)SHIN2 and (-)SHIN2 on the phosphorylation status and total protein levels of key components of the PI3K/AKT/mTOR and JAK-STAT signaling pathways.

Materials:

  • Cancer cell line

  • (+)SHIN2 and (-)SHIN2

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with (+)SHIN2, (-)SHIN2, or vehicle for a specified time. Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to compare the levels of target proteins between different treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by SHIN2 and a typical experimental workflow for evaluating its enantiomers.

SHIN2_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase / Cytokine Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation SHMT2 SHMT2 (Mitochondria) Glycine Glycine SHMT2->Glycine One_Carbon One-Carbon Units SHMT2->One_Carbon SHIN2 (+)SHIN2 SHIN2->SHMT2 inhibition Serine Serine Serine->SHMT2 Nucleotide_Synthesis Nucleotide Synthesis One_Carbon->Nucleotide_Synthesis Nucleotide_Synthesis->Proliferation

Figure 1: Simplified signaling pathways affected by SHIN2.

Experimental_Workflow Racemic_SHIN2 Racemic SHIN2 Synthesis Chiral_Separation Chiral HPLC Separation Racemic_SHIN2->Chiral_Separation Enantiomer_Purity Enantiomeric Purity Analysis (ee %) Chiral_Separation->Enantiomer_Purity Plus_SHIN2 (+)SHIN2 Chiral_Separation->Plus_SHIN2 Minus_SHIN2 (-)SHIN2 Chiral_Separation->Minus_SHIN2 Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Plus_SHIN2->Proliferation_Assay Signaling_Analysis Western Blot for Signaling Pathways (PI3K/AKT, JAK/STAT) Plus_SHIN2->Signaling_Analysis Minus_SHIN2->Proliferation_Assay Minus_SHIN2->Signaling_Analysis Cell_Culture Cancer Cell Culture Cell_Culture->Proliferation_Assay Cell_Culture->Signaling_Analysis Data_Analysis Data Analysis (IC50, Protein Expression) Proliferation_Assay->Data_Analysis Signaling_Analysis->Data_Analysis Conclusion Conclusion on Stereospecificity Data_Analysis->Conclusion

Figure 2: Experimental workflow for SHIN2 enantiomer evaluation.

References

Biological activity of (+)-SHIN2 versus (-)-SHIN2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of (+)-SHIN2 versus (-)-SHIN2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the differential biological activities of the enantiomers of SHIN2, a potent inhibitor of serine hydroxymethyltransferase (SHMT). The document focuses on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a deeper understanding of this compound for research and development purposes.

Introduction to SHIN2 and its Target: SHMT

Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon (1C) metabolism, a fundamental network of pathways that provides one-carbon units for the biosynthesis of nucleotides (purines and thymidylate) and other essential biomolecules.[1][2][3][4][5] Cancer cells, with their high proliferative rate, often exhibit an increased reliance on 1C metabolism, making its key enzymes attractive targets for anticancer therapies.[1][2][3][4][5] SHMT exists in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2, with SHMT2 being frequently upregulated in various cancers.[3][4][5]

SHIN2 is a small-molecule inhibitor designed to target both SHMT1 and SHMT2.[1][3] As a chiral molecule, SHIN2 exists in two enantiomeric forms: (+)-SHIN2 and (-)-SHIN2. Extensive research has demonstrated that the biological activity of SHIN2 is stereospecific, with one enantiomer being significantly more potent than the other.[1]

Quantitative Comparison of (+)-SHIN2 and (-)-SHIN2 Activity

The biological activity of the SHIN2 enantiomers has been primarily assessed through cell proliferation assays, measuring their ability to inhibit the growth of cancer cell lines. The data consistently show that (+)-SHIN2 is the biologically active enantiomer, while (-)-SHIN2 is largely inactive.

Compound Assay Cell Line IC50 Value Reference
(+)-SHIN2 Cell ProliferationHCT116 (Colon Cancer)300 nM[1]
(-)-SHIN2 Cell ProliferationHCT116 (Colon Cancer)Inactive[1][2]
(+)-SHIN1 Cell ProliferationHCT116 (Colon Cancer)870 nM[3]
(-)-SHIN1 Cell ProliferationHCT116 (Colon Cancer)> 30 µM[3]

Note: SHIN1 is a related, earlier-generation SHMT inhibitor. The data for SHIN1 enantiomers further supports the stereospecificity of this class of inhibitors.

Signaling Pathway of SHMT Inhibition by (+)-SHIN2

(+)-SHIN2 exerts its biological effect by inhibiting SHMT, thereby disrupting the one-carbon metabolic pathway. This inhibition leads to a depletion of the downstream products necessary for nucleotide synthesis, ultimately causing cell cycle arrest and inhibiting cell proliferation.

SHMT_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito CH2THF_mito 5,10-CH2-THF SHMT2->CH2THF_mito THF_mito THF THF_mito->SHMT2 One_C_mito One-Carbon Units (for nucleotide synthesis) CH2THF_mito->One_C_mito Nucleotide_Synthesis Nucleotide Synthesis One_C_mito->Nucleotide_Synthesis Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto CH2THF_cyto 5,10-CH2-THF SHMT1->CH2THF_cyto THF_cyto THF THF_cyto->SHMT1 One_C_cyto One-Carbon Units (for nucleotide synthesis) CH2THF_cyto->One_C_cyto One_C_cyto->Nucleotide_Synthesis SHIN2 (+)-SHIN2 SHIN2->Inhibition Cell_Proliferation Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation Inhibition->SHMT2 Inhibition->SHMT1

Caption: Inhibition of SHMT1 and SHMT2 by (+)-SHIN2.

Experimental Protocols

Cell Proliferation Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the SHIN2 enantiomers.

  • Cell Seeding: HCT116 cells are seeded in 96-well plates at a density of 1,000-2,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of (+)-SHIN2 and (-)-SHIN2 is prepared. The medium in the wells is replaced with fresh medium containing the respective concentrations of the compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: The luminescence data is normalized to the vehicle control. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Target Engagement using U-13C-Serine Tracing

This method is employed to confirm that (+)-SHIN2 engages with its target (SHMT) in a living organism.

  • Animal Model: Mice bearing tumor xenografts (e.g., T-ALL) are used.

  • Compound Administration: A cohort of mice is treated with (+)-SHIN2 (e.g., 200 mg/kg, intraperitoneal injection), while a control group receives a vehicle.

  • Isotope Infusion: Following compound administration, a continuous intravenous infusion of U-13C-serine is initiated.

  • Sample Collection: Blood samples are collected at multiple time points during the infusion.

  • Metabolite Extraction and Analysis: Plasma is separated from the blood samples, and metabolites are extracted. The isotopic labeling of serine and glycine is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Interpretation: Inhibition of SHMT by (+)-SHIN2 is indicated by a decrease in the conversion of M+3 serine to M+2 glycine.[1]

InVivo_Target_Engagement_Workflow Start Start: Mice with Tumor Xenografts Treatment Administer (+)-SHIN2 or Vehicle Control Start->Treatment Infusion Continuous Infusion of U-13C-Serine Treatment->Infusion Sampling Collect Blood Samples at Timed Intervals Infusion->Sampling Analysis LC-MS Analysis of Plasma Metabolites Sampling->Analysis Endpoint Endpoint: Quantify Labeled Serine and Glycine Analysis->Endpoint

Caption: Workflow for in vivo target engagement of (+)-SHIN2.

Synergistic Activity with Methotrexate

(+)-SHIN2 has been shown to act synergistically with methotrexate, a dihydrofolate reductase (DHFR) inhibitor commonly used in chemotherapy.[1] This synergy arises from the fact that both drugs target sequential steps in the folate metabolism pathway.

SHIN2_MTX_Synergy DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) SHMT SHMT THF->SHMT DHFR->THF MTX Methotrexate MTX->DHFR Inhibits Nucleotide_Synthesis Nucleotide Synthesis SHMT->Nucleotide_Synthesis SHIN2 (+)-SHIN2 SHIN2->SHMT Inhibits

Caption: Synergistic inhibition of folate metabolism by (+)-SHIN2 and Methotrexate.

Conclusion

The available data conclusively demonstrate that the biological activity of SHIN2 is enantiomer-specific. (+)-SHIN2 is a potent inhibitor of SHMT, leading to the disruption of one-carbon metabolism and the inhibition of cancer cell proliferation. In contrast, (-)-SHIN2 is inactive. This stereospecificity is a critical consideration for the development of SHIN2 as a therapeutic agent. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this promising class of inhibitors.

References

A Technical Guide to the Synthesis and Evaluation of Novel (Rac)-SHIN2 Analogs as SHMT2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serine Hydroxymethyltransferase 2 (SHMT2) has emerged as a critical enzymatic target in oncology. As a key enzyme in mitochondrial one-carbon (1C) metabolism, SHMT2 provides the necessary building blocks for nucleotide synthesis, supporting the rapid proliferation of cancer cells.[1][2] Inhibition of SHMT2 presents a promising therapeutic strategy. SHIN2, a potent pyrazolopyran-based inhibitor of SHMT2, has demonstrated significant anti-tumor activity both in vitro and in vivo, validating this approach.[3][4] This technical guide provides an in-depth overview of the core principles for designing, synthesizing, and evaluating novel (Rac)-SHIN2 analogs. While specific synthetic routes for proprietary compounds are not always publicly available, this document outlines generalized experimental protocols, key signaling pathways, and data presentation frameworks essential for advancing research in this domain.

The SHMT2 Target and its Signaling Pathway

SHMT2 catalyzes the reversible conversion of serine to glycine in the mitochondria, which is a principal source of one-carbon units for cellular biosynthesis.[3] These 1C units, in the form of 5,10-methylene-tetrahydrofolate, are crucial for the synthesis of purines and thymidylate, which are essential for DNA replication and repair.[1][2] Cancer cells frequently exhibit elevated 1C metabolism to sustain their high proliferation rates, making SHMT2 a compelling target for anticancer therapies.[1]

Inhibition of SHMT2 by analogs like SHIN2 disrupts this metabolic pathway, leading to a reduction in nucleotide precursors and subsequent DNA damage.[5] This metabolic stress can trigger downstream effects, including the inhibition of the PI3K/AKT/mTOR and JAK-STAT signaling pathways, which are crucial for cancer cell growth, proliferation, and survival.[1][2] In certain cancers like Burkitt lymphoma, SHMT2 inhibition has been shown to induce the autophagic degradation of the oncogenic transcription factor TCF3, leading to a collapse of cell survival signaling.[6]

SHMT2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol & Nucleus Serine Serine SHMT2 SHMT2 Serine->SHMT2 Glycine Glycine THF THF THF->SHMT2 mTHF 5,10-CH2-THF (1C Unit) Nucleotide Nucleotide Synthesis mTHF->Nucleotide Fuels SHMT2->Glycine SHMT2->mTHF PI3K_AKT PI3K/AKT/mTOR Pathway SHMT2->PI3K_AKT Influences JAK_STAT JAK-STAT Pathway SHMT2->JAK_STAT Influences SHIN2 This compound Analogs SHIN2->SHMT2 Inhibition Proliferation Cell Proliferation & Survival Nucleotide->Proliferation Supports PI3K_AKT->Proliferation Promotes JAK_STAT->Proliferation Promotes

Figure 1: SHMT2 signaling pathway and the inhibitory action of SHIN2 analogs.

Synthesis of Novel this compound Analogs: A Generalized Workflow

The development of novel SHIN2 analogs involves a systematic process of chemical synthesis, purification, and characterization, followed by biological evaluation. The core structure of SHIN2 is a pyrazolopyran scaffold.[3][7] A general workflow for producing a library of analogs would involve modifying substituents on this core to explore the structure-activity relationship (SAR).

Synthesis_Workflow cluster_Design Design & Synthesis cluster_Characterization Characterization cluster_Evaluation Biological Evaluation cluster_Analysis Analysis A Step 1: Scaffold Synthesis (e.g., Pyrazolopyran Core) B Step 2: Diversification (Introduction of R1, R2, R3 groups) A->B C Step 3: Purification (e.g., Column Chromatography) B->C D Step 4: Structure Confirmation (NMR, LC-MS, HRMS) C->D E Step 5: In Vitro Enzyme Assay (SHMT2 IC50 Determination) D->E F Step 6: Cellular Assays (Cell Viability, Proliferation) E->F G Step 7: Downstream Analysis (Metabolomics, Western Blot) F->G H Step 8: SAR Analysis & Lead Optimization G->H

Figure 2: Generalized workflow for the synthesis and evaluation of SHIN2 analogs.

Experimental Protocols

General Protocol for Pyrazolopyran Synthesis

While the exact synthesis of SHIN2 is not detailed in the provided literature, a plausible and common method for creating pyrazolopyran scaffolds is through a multi-component reaction. This approach offers efficiency and diversity.

Reaction: One-pot synthesis of a pyrazolopyran core via a four-component reaction of ethyl acetoacetate, hydrazine hydrate, an aromatic aldehyde, and malononitrile.

Methodology:

  • To a solution of ethyl acetoacetate (1.0 eq) and hydrazine hydrate (1.0 eq) in ethanol, add a catalytic amount of acetic acid. Reflux the mixture for 2-3 hours to form the pyrazolone intermediate.

  • After cooling to room temperature, add a selected aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq).

  • Add a basic catalyst, such as piperidine (0.1 eq), to the mixture.

  • Stir the reaction at room temperature for 8-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting solid precipitate is filtered, washed with cold ethanol, and dried under a vacuum.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired pyrazolopyran analog.

  • Structure is confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for In Vitro SHMT2 Inhibition Assay

This protocol measures the ability of a compound to inhibit the enzymatic activity of recombinant human SHMT2.

Methodology:

  • Recombinant human SHMT2 enzyme is pre-incubated with varying concentrations of the test analog (e.g., from 1 nM to 100 µM) in an assay buffer for 15 minutes at room temperature.

  • The enzymatic reaction is initiated by adding the substrates, L-serine and tetrahydrofolate (THF).

  • The reaction is allowed to proceed for 30 minutes at 37°C.

  • The reaction is stopped, and the amount of glycine produced is quantified. This can be done using a colorimetric or fluorometric glycine detection kit, or by LC-MS analysis.

  • The percentage of inhibition for each compound concentration is calculated relative to a DMSO vehicle control.

  • The half-maximal inhibitory concentration (IC₅₀) value is determined by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Protocol for Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of SHIN2 analogs on the viability of cancer cell lines.

Methodology:

  • Cancer cells (e.g., HCT116, MOLT-4) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The following day, cells are treated with a serial dilution of the SHIN2 analog (e.g., from 1 nM to 100 µM) or a DMSO vehicle control.

  • Cells are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • After incubation, the CellTiter-Glo® reagent is added to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

  • The plate is incubated for 10 minutes to stabilize the signal, and luminescence is read using a plate reader.

  • The GI₅₀ (concentration for 50% growth inhibition) is calculated by normalizing the data to the vehicle control and fitting to a dose-response curve.

Quantitative Data and Structure-Activity Relationship (SAR)

The development of potent SHIN2 analogs relies on understanding the relationship between chemical structure and biological activity. By synthesizing a library of compounds with varied functional groups at different positions (R1, R2, R3, etc.), a quantitative SAR can be established.

SAR_Logic cluster_Modifications Chemical Modifications cluster_Activity Biological Activity Core Pyrazolopyran Core Structure R1 Position R1: - Electron-donating group - Electron-withdrawing group - Halogen R2 Position R2: - Small alkyl group - Bulky aromatic group - Hydrogen bond donor R3 Position R3: - Polar group - Non-polar group Potency Potency (IC50) - Increased - Decreased - Unchanged R1->Potency Selectivity Selectivity (SHMT2 vs SHMT1) R1->Selectivity R2->Potency R2->Selectivity R3->Potency PK Pharmacokinetics (Solubility, Stability) R3->PK

Figure 3: Logical diagram for Structure-Activity Relationship (SAR) analysis.
Table 1: Biological Activity of SHMT Inhibitors

This table summarizes the reported activity of SHIN2 and other related SHMT inhibitors against various cancer cell lines. Data for novel analogs would be added to a similar table to facilitate comparison.

CompoundTarget(s)Cell LineAssay TypeMeasured ActivityReference
(+)SHIN2 SHMT1/SHMT2HCT116Growth AssayGI₅₀ ≈ 2 µM[8]
(+)SHIN2 SHMT1/SHMT2MOLT-4 (T-ALL)Growth AssaySynergizes with Methotrexate[8][9]
SHIN1 SHMT1/SHMT2VariousGrowth AssayPrecursor to SHIN2[3][5]
AGF347 SHMT1/SHMT2, GARTLung, CRC, Pancreatic CancerAnti-tumor ActivityPotent inhibitor[5]
Compound A SHMT2N/AEnzyme AssayIC₅₀ = 14.52 µM[7]
Compound B SHMT2N/AEnzyme AssayIC₅₀ = 12.74 µM[7]

Note: "Compound A" and "Compound B" refer to AM-807/42004511 and AM-807/40675298, respectively, identified via virtual screening.[7]

Table 2: In Vivo Efficacy Data
CompoundAnimal ModelDosingOutcomeReference
(+)SHIN2 NOTCH1-driven T-ALL Xenograft200 mg/kg BID, 11 daysIncreased survival, comparable to Methotrexate[3]
(+)SHIN2 Patient-Derived T-ALL Xenograft (MTX-resistant)Not specifiedDemonstrated efficacy[3]

Conclusion and Future Directions

The inhibition of SHMT2 is a validated and promising strategy for cancer therapy. SHIN2 serves as an excellent lead compound for the development of new therapeutics. Future research should focus on the rational design and synthesis of novel this compound analogs to improve potency, selectivity (SHMT2 vs. SHMT1), and pharmacokinetic properties. The workflows and protocols outlined in this guide provide a foundational framework for researchers to systematically explore the chemical space around the pyrazolopyran scaffold, with the ultimate goal of identifying a clinical candidate with superior efficacy and safety profiles. A thorough investigation of the structure-activity relationship will be paramount in achieving this goal.

References

(Rac)-SHIN2 Target Validation in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the target validation for (Rac)-SHIN2 in cancer cells, designed for researchers, scientists, and drug development professionals. It consolidates key findings on its mechanism of action, summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

This compound is a second-generation pyrazolopyran compound that functions as a potent inhibitor of serine hydroxymethyltransferase (SHMT), targeting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. SHMT enzymes are critical nodes in one-carbon (1C) metabolism, a metabolic network essential for the biosynthesis of nucleotides and amino acids, and for maintaining cellular redox balance.[1][2] Cancer cells often exhibit a heightened dependency on 1C metabolism to fuel their rapid proliferation, making its components attractive therapeutic targets.[3][4]

SHMT2, in particular, is frequently overexpressed in a wide array of human cancers and its elevated expression often correlates with poor prognosis.[5][6] This enzyme catalyzes the conversion of serine to glycine, a reaction that provides the primary source of 1C units for the cell.[4][7] By inhibiting SHMT1 and SHMT2, SHIN2 disrupts the supply of these crucial metabolic building blocks, leading to cell cycle arrest and a reduction in tumor growth.[1][4]

Data Presentation

In Vivo Efficacy of SHIN2 in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Models
Model TypeTreatmentDosageDurationOutcomeReference
NOTCH1-induced T-ALL xenografts (Mouse)SHIN2200 mg/kg BID11 daysPotent inhibition of tumor growth, comparable to methotrexate (MTX)[1]
MTX-resistant patient-derived xenograft (PDX) T-ALL modelSHIN2Not SpecifiedNot SpecifiedDemonstrated efficacy[1]
PDX T-ALL modelSHIN2 + MTXNot SpecifiedNot SpecifiedSynergistic response, superior to either agent alone[1][2]
Cellular Effects of SHMT Inhibition by SHIN2
Cell LineTreatmentConcentrationTimeEffectReference
HCT116 (Colon Cancer)(+)SHIN2 (active enantiomer)2 µM24 hDecreased levels of purine biosynthetic pathway intermediates[8]
Molt4 (Human T-ALL)SHIN2 + Low-dose MTXNot SpecifiedNot SpecifiedSensitization of cells to SHIN2[2][7]
MTX-resistant Molt4 cellsSHIN2Not SpecifiedNot SpecifiedEnhanced sensitivity to SHIN2[2][7]

Experimental Protocols

In Vivo Target Engagement using ¹³C-Serine Tracing

This protocol is designed to confirm that SHIN2 engages its target (SHMT) in a living organism.

Objective: To trace the metabolic fate of stable isotope-labeled serine to assess the in vivo inhibition of SHMT by SHIN2.

Methodology:

  • Animal Model: Utilize a relevant cancer xenograft mouse model, such as T-ALL.

  • Drug Administration: Administer (+)SHIN2 (the active enantiomer) to the mice via intraperitoneal (IP) injection at a specified dose (e.g., 200 mg/kg). A vehicle control group should be run in parallel.[8]

  • Isotope Infusion: Following drug administration, infuse the mice with U-¹³C-serine. This introduces serine with all carbons labeled as ¹³C into the metabolic system.[8]

  • Sample Collection: Collect blood samples at multiple time points post-infusion to track the labeled metabolites over time.[8]

  • Metabolite Extraction and Analysis: Extract metabolites from plasma and tumor tissue. Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the isotopic labeling patterns in serine and its downstream product, glycine.

  • Data Interpretation: In vehicle-treated animals, the ¹³C label from serine is expected to be incorporated into glycine, a direct product of the SHMT-catalyzed reaction. In SHIN2-treated animals, effective target engagement will result in a significant reduction in the transfer of ¹³C from serine to glycine, demonstrating in vivo inhibition of SHMT.[8]

CRISPR-Cas9 Mediated Knockdown for Target Validation

This protocol validates SHMT2 as a critical gene for cancer cell survival, corroborating the pharmacological data from SHIN2.

Objective: To assess the effect of genetic depletion of SHMT2 on cancer cell proliferation and tumor growth.

Methodology:

  • Cell Line Selection: Choose a cancer cell line with demonstrated dependency on one-carbon metabolism (e.g., Burkitt lymphoma cell lines like BL60, Ramos, Raji).[9]

  • Guide RNA Design: Design and clone small guide RNAs (sgRNAs) targeting a specific exon of the SHMT2 gene into a CRISPR-Cas9 delivery vector. A non-targeting sgRNA should be used as a negative control.

  • Transduction and Selection: Transduce the selected cancer cell lines with the lentiviral vectors containing the Cas9 and sgRNA constructs. Select for successfully transduced cells using an appropriate marker (e.g., puromycin).

  • Knockdown Confirmation: Verify the reduction of SHMT2 protein expression via Western Blot analysis.

  • In Vitro Proliferation Assay: Plate the SHMT2-knockdown and control cells at equal densities. Monitor cell proliferation over several days using a cell counting method (e.g., trypan blue exclusion) or a viability assay (e.g., CellTiter-Glo). A significant reduction in the growth rate of knockdown cells compared to controls indicates a dependency on SHMT2.

  • In Vivo Tumorigenesis Assay: Subcutaneously inject the SHMT2-knockdown and control cells into immunocompromised mice (e.g., NSG mice). Monitor tumor formation and measure tumor volume regularly. A significant impairment in tumor growth in the SHMT2-knockdown group validates the target in vivo.[9]

Mandatory Visualizations

SHIN2_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito meTHF_mito 5,10-CH2-THF SHMT2->meTHF_mito THF_mito THF THF_mito->SHMT2 Nucleotide_Syn Nucleotide Synthesis meTHF_mito->Nucleotide_Syn 1C Unit Redox Redox Balance (NADPH) meTHF_mito->Redox Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto meTHF_cyto 5,10-CH2-THF SHMT1->meTHF_cyto THF_cyto THF THF_cyto->SHMT1 meTHF_cyto->Nucleotide_Syn 1C Unit SHIN2 This compound SHIN2->SHMT2 SHIN2->SHMT1 Proliferation Cell Proliferation & Tumor Growth Nucleotide_Syn->Proliferation Redox->Proliferation Target_Validation_Workflow cluster_In_Vitro In Vitro Validation cluster_In_Vivo In Vivo Validation cluster_Conclusion Conclusion A Pharmacological Inhibition (SHIN2 Treatment) C Cell Viability & Proliferation Assays A->C D Metabolomic Analysis (LC-MS) A->D B Genetic Perturbation (SHMT2 Knockdown/CRISPR) B->C H SHMT2 KD Tumorigenesis Assay B->H E Xenograft Models (e.g., T-ALL, Colon) C->E Identifies Sensitive Models F SHIN2 Efficacy Studies E->F G Target Engagement (¹³C-Serine Tracing) E->G I SHMT2 is a Validated Therapeutic Target in Cancer F->I G->I H->I

References

Methodological & Application

Application Notes and Protocols for (Rac)-SHIN2 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-SHIN2 is a potent small-molecule inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon (1C) metabolism.[1][2] SHMT exists in two isoforms, cytosolic SHMT1 and mitochondrial SHMT2, both of which are targeted by SHIN2.[3][4] This enzyme catalyzes the reversible conversion of serine to glycine, a reaction that provides one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and other macromolecules crucial for cell proliferation.[1][2][4] Due to the high metabolic demands of cancer cells, SHMT is often upregulated in various malignancies, making it a promising target for anticancer therapies.[1][2][4][5] SHIN2 serves as a valuable research tool for investigating the role of one-carbon metabolism in cancer biology and for evaluating the therapeutic potential of SHMT inhibition.

Mechanism of Action

SHIN2 exerts its biological effects by binding to the active site of both SHMT1 and SHMT2, preventing the conversion of serine to glycine.[2] This inhibition disrupts the one-carbon metabolic pathway, leading to a depletion of 5,10-methylenetetrahydrofolate, a crucial one-carbon donor for nucleotide synthesis.[2] The resulting nucleotide starvation arrests DNA replication, leading to cell cycle arrest, primarily in the S phase, and ultimately inducing apoptosis in rapidly proliferating cancer cells.[2][4] The disruption of this central metabolic pathway highlights the dependence of cancer cells on serine metabolism for survival and growth.

Mechanism of Action of this compound cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 SHMT2 SHMT2 Serine_mito->SHMT2 SHMT2->Glycine_mito CH2THF_mito 5,10-CH2-THF SHMT2->CH2THF_mito THF_mito THF THF_mito->SHMT2 THF_mito->CH2THF_mito SHMT2 Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) CH2THF_mito->Nucleotide_Synthesis SHIN2_mito This compound SHIN2_mito->SHMT2 Inhibition Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 SHMT1 SHMT1 Serine_cyto->SHMT1 SHMT1->Glycine_cyto CH2THF_cyto 5,10-CH2-THF SHMT1->CH2THF_cyto THF_cyto THF THF_cyto->SHMT1 THF_cyto->CH2THF_cyto SHMT1 CH2THF_cyto->Nucleotide_Synthesis SHIN2_cyto This compound SHIN2_cyto->SHMT1 Inhibition DNA_Replication DNA Replication Nucleotide_Synthesis->DNA_Replication Supports Cell_Proliferation Cell Proliferation DNA_Replication->Cell_Proliferation Enables Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) DNA_Replication->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Proliferation->Apoptosis

Caption: Mechanism of this compound Action.

Application Notes

This compound is a versatile tool for a range of in vitro cell-based assays designed to probe the consequences of one-carbon metabolism inhibition.

Common Applications:

  • Cell Viability and Proliferation Assays: To determine the cytotoxic and cytostatic effects of SHMT inhibition on cancer cell lines.

  • Apoptosis Assays: To quantify the induction of programmed cell death following treatment with SHIN2.

  • Cell Cycle Analysis: To investigate the impact of SHIN2 on cell cycle progression.

  • Metabolomic Studies: To analyze the metabolic perturbations caused by SHMT inhibition, particularly the levels of serine, glycine, and downstream metabolites.[3]

  • Synergy Studies: To evaluate the combined effect of SHIN2 with other anticancer agents, such as methotrexate.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing SHIN2 in various cancer cell lines.

Table 1: Effect of SHIN2 on Cell Viability and Apoptosis

Cell LineCancer TypeAssayTreatmentResultReference
BCPAPThyroid CancerCell ViabilitySHIN2Reduced cell viability[1]
8505CThyroid CancerCell ViabilitySHIN2Reduced cell viability[1]
FROThyroid CancerCell ViabilitySHIN2Reduced cell viability[1]
8505CThyroid CancerApoptosis20 µM SHIN2 for 24hIncreased apoptosis[1]
FROThyroid CancerApoptosis20 µM SHIN2 for 24hIncreased apoptosis[1]
Molt4T-cell AcuteLymphoblasticLeukemia (T-ALL)Cell GrowthSHIN2Inhibited cell growth[3]
HCT116Colorectal CarcinomaCell GrowthSHIN2Inhibited cell growth[6]

Table 2: Effect of SHIN2 on Cell Cycle and Metabolism

Cell LineCancer TypeAssayTreatmentResultReference
Molt4T-ALLCell Cycle AnalysisSHIN2 for 48hS-phase arrest[3][4]
8505CThyroid CancerMitochondrial Respiration (OCR)20 µM SHIN2 for 24hReduced OCR[1]
FROThyroid CancerMitochondrial Respiration (OCR)20 µM SHIN2 for 24hReduced OCR[1]
HCT116Colorectal CarcinomaMetabolite Levels2 µM SHIN2 for 24hAltered levels of purinebiosynthetic intermediates[6]

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol describes the determination of cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • SHIN2 Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the SHIN2 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assay using Annexin V-FITC/PI Staining

This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

General Workflow for In Vitro Assays with this compound cluster_Workflow Experimental Workflow cluster_Assays Assay Type Start Start Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_SHIN2 Treat with this compound and Controls Incubate_24h->Treat_SHIN2 Incubate_Treatment Incubate for 24-72h Treat_SHIN2->Incubate_Treatment Assay Perform Assay Incubate_Treatment->Assay Viability Cell Viability (e.g., MTT) Assay->Viability e.g. Apoptosis Apoptosis (e.g., Annexin V) Assay->Apoptosis e.g. Metabolism Metabolic Analysis Assay->Metabolism e.g. End End Viability->End Apoptosis->End Metabolism->End

Caption: General In Vitro Assay Workflow.

Signaling Pathways Influenced by SHMT Inhibition

Inhibition of SHMT2 by SHIN2 has been shown to impact several key signaling pathways that are crucial for cancer cell growth and survival.

  • PI3K/AKT/mTOR Pathway: SHMT2 can enhance PI3K/AKT signaling, and its inhibition may lead to the downregulation of this pro-survival pathway.[4]

  • JAK-STAT Pathway: In some cancers, SHMT2 has been shown to regulate the JAK-STAT signaling pathway, which is involved in proliferation, migration, and apoptosis.[4]

  • MAPK and VEGF Signaling Pathways: In breast cancer, SHMT2 promotes tumor growth through the MAPK and VEGF signaling pathways.[5] Inhibition of SHMT2 can lead to decreased expression of proteins involved in these pathways, such as p-ERK and VEGF.[5]

Impact of SHIN2 on Key Signaling Pathways cluster_Signaling Affected Signaling Pathways SHIN2 This compound SHMT2 SHMT2 SHIN2->SHMT2 Inhibits One_Carbon One-Carbon Metabolism SHMT2->One_Carbon Drives PI3K_AKT PI3K/AKT/mTOR One_Carbon->PI3K_AKT Modulates JAK_STAT JAK-STAT One_Carbon->JAK_STAT Modulates MAPK MAPK One_Carbon->MAPK Modulates VEGF VEGF One_Carbon->VEGF Modulates Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Promotes Proliferation Proliferation JAK_STAT->Proliferation Promotes MAPK->Proliferation Promotes Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes

Caption: SHIN2's Impact on Signaling Pathways.

Conclusion

This compound is a valuable pharmacological tool for the in vitro investigation of one-carbon metabolism and its role in cancer. By potently inhibiting SHMT1 and SHMT2, SHIN2 allows for the detailed study of metabolic vulnerabilities in cancer cells and the exploration of novel therapeutic strategies targeting this crucial pathway. The provided protocols and data serve as a guide for researchers to effectively utilize SHIN2 in their cell-based assays.

References

Application Notes and Protocols: Treatment of Molt-4 T-ALL Cell Line with (Rac)-SHIN2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy. The Molt-4 cell line, derived from a 19-year-old male with T-ALL in relapse, is a widely used model for studying the pathogenesis of this disease and for the preclinical evaluation of novel therapeutic agents. One such agent is (Rac)-SHIN2, a small molecule inhibitor of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism.[1][2] This document provides detailed application notes and protocols for the treatment of the Molt-4 T-ALL cell line with this compound, summarizing key findings and providing methodologies for relevant experiments.

Molt-4 Cell Line: Background and Culture Conditions

The Molt-4 cell line is a T lymphoblastoid cell line established from the peripheral blood of a patient with acute lymphoblastic leukemia.[3][4][5] These cells grow in suspension and are characterized by a hypertetraploid karyotype.[4]

Table 1: Molt-4 Cell Line Characteristics

CharacteristicDescription
Cell Type T lymphoblast
Disease Acute Lymphoblastic Leukemia (ALL)
Origin Peripheral blood
Growth Properties Suspension[4]
Morphology Lymphoblast-like, round cells in clusters
Doubling Time Approximately 40 hours[6]
Culture Medium RPMI-1640 + 10% Fetal Bovine Serum (FBS)[3][4]
Subculture Maintain cell density between 0.5 x 10^6 and 1.3 x 10^6 cells/mL.[6]

This compound: Mechanism of Action and Effects on Molt-4 Cells

This compound is a racemic mixture, with the active enantiomer being (+)-SHIN2. It is a potent inhibitor of serine hydroxymethyltransferase (SHMT), particularly the mitochondrial isoform SHMT2.[1][2] SHMT2 plays a crucial role in one-carbon metabolism by catalyzing the conversion of serine to glycine, a reaction that provides one-carbon units for the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules.[2] By inhibiting SHMT2, SHIN2 disrupts the supply of these building blocks, thereby impeding DNA replication and cell proliferation.[7][8]

Quantitative Data on the Effects of (+)-SHIN2 on Molt-4 Cells

The following tables summarize the available quantitative data on the effects of the active enantiomer, (+)-SHIN2, on the Molt-4 cell line.

Table 2: Cell Viability (IC50)

CompoundCell LineIC50Assay Conditions
(+)-SHIN2Molt-4~89 nM[1]48-hour incubation

Table 3: Cell Cycle Analysis

TreatmentCell LineIncubation TimeEffect
(+)-SHIN2 (2 µM)Molt-448 hoursS phase arrest[1][9]

Note: While the antiproliferative effect of (+)-SHIN2 on Molt-4 cells is reported to be mainly cytostatic with little induction of cytotoxicity, specific quantitative data on the percentage of apoptotic cells were not available in the reviewed literature.[7] Similarly, specific Western blot data quantifying changes in protein expression in Molt-4 cells following this compound treatment were not found. The protocols provided below will enable researchers to generate this data.

Signaling Pathway

The inhibitory action of SHIN2 on SHMT2 initiates a cascade of events that ultimately leads to cell cycle arrest. The diagram below illustrates the proposed signaling pathway.

SHIN2_Pathway cluster_0 Mitochondrion cluster_1 Cytoplasm / Nucleus SHMT2 SHMT2 Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF CH2THF 5,10-CH2-THF THF->CH2THF SHMT2 Purine_Synth De novo Purine Synthesis CH2THF->Purine_Synth One-carbon donor Thymidylate_Synth Thymidylate Synthesis CH2THF->Thymidylate_Synth One-carbon donor DNA_Rep DNA Replication Purine_Synth->DNA_Rep Thymidylate_Synth->DNA_Rep Cell_Cycle Cell Cycle Progression DNA_Rep->Cell_Cycle S_Phase_Arrest S Phase Arrest Cell_Cycle->S_Phase_Arrest SHIN2 This compound SHIN2->SHMT2 Inhibition

Caption: Mechanism of action of this compound in Molt-4 cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on the Molt-4 cell line.

Molt-4 Cell Culture

This protocol describes the routine culture and maintenance of the Molt-4 cell line.

Cell_Culture_Workflow start Start thaw Thaw frozen Molt-4 cells start->thaw culture Culture in RPMI-1640 + 10% FBS at 37°C, 5% CO2 thaw->culture monitor Monitor cell density and viability culture->monitor subculture Subculture when density reaches ~1.3x10^6 cells/mL monitor->subculture seed Seed new cultures at ~0.5x10^6 cells/mL subculture->seed end Continue Culture seed->end

Caption: Molt-4 cell culture workflow.

Materials:

  • Molt-4 cells (e.g., ATCC® CRL-1582™)

  • RPMI-1640 medium (e.g., ATCC® 30-2001™)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (optional)

  • Trypan Blue solution

  • Sterile cell culture flasks (T-25 or T-75)

  • Sterile centrifuge tubes

  • Hemocytometer or automated cell counter

Protocol:

  • Prepare complete growth medium: RPMI-1640 supplemented with 10% heat-inactivated FBS.

  • Thaw a vial of frozen Molt-4 cells rapidly in a 37°C water bath.

  • Transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

  • Centrifuge at 125 x g for 7 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Transfer the cell suspension to a T-25 or T-75 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor cell density and viability daily using a hemocytometer and Trypan Blue exclusion.

  • Maintain the culture by adding fresh medium to keep the cell density between 0.5 x 10^6 and 1.3 x 10^6 cells/mL.[6]

  • For subculturing, centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks at a density of approximately 0.5 x 10^6 cells/mL.[6]

Cell Viability Assay (IC50 Determination)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on Molt-4 cells.

Materials:

  • Molt-4 cells in exponential growth phase

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader

Protocol:

  • Seed Molt-4 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

  • Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO).

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in Molt-4 cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[10][11][12][13]

Apoptosis_Assay_Workflow start Start treat Treat Molt-4 cells with This compound and controls start->treat harvest Harvest cells by centrifugation treat->harvest wash Wash cells with ice-cold PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Apoptosis assay workflow.

Materials:

  • Molt-4 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed Molt-4 cells and treat with the desired concentrations of this compound and controls (vehicle and positive control for apoptosis) for the desired time period (e.g., 48 hours).

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in this compound-treated Molt-4 cells using PI staining and flow cytometry.[14][15][16][17]

Materials:

  • Molt-4 cells

  • This compound

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Treat Molt-4 cells with this compound and controls for the desired duration (e.g., 48 hours).

  • Harvest approximately 1 x 10^6 cells per sample by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry, measuring the DNA content.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for the analysis of protein expression in Molt-4 cells treated with this compound.[18][19][20][21][22]

Materials:

  • Molt-4 cells

  • This compound

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against SHMT2, c-Myc, cleaved PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat Molt-4 cells with this compound and controls.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

These application notes and protocols provide a comprehensive guide for investigating the effects of this compound on the Molt-4 T-ALL cell line. The provided data and methodologies will aid researchers in further exploring the therapeutic potential of SHMT inhibitors in T-ALL and related cancers. The detailed protocols for key cellular and molecular assays will enable the generation of robust and reproducible data to advance our understanding of the mechanism of action of this class of compounds.

References

Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in SHIN2 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have become a cornerstone of preclinical cancer research. These models are invaluable for studying tumor biology and evaluating novel therapeutic agents in a system that closely mirrors the heterogeneity and complexity of human cancers. SHIN2 is a potent small-molecule inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon metabolism. The mitochondrial isoform, SHMT2, is frequently overexpressed in various cancers to meet the metabolic demands of rapid proliferation.[1][2] This document provides detailed application notes and protocols for utilizing PDX models in the investigation of SHIN2's anti-cancer efficacy and mechanism of action.

Application Notes

Rationale for Using PDX Models for SHIN2 Studies

SHIN2 targets a fundamental metabolic pathway essential for cancer cell proliferation, making it a promising therapeutic candidate across various cancer types. PDX models offer a superior platform compared to traditional cell line-derived xenografts for evaluating SHIN2 for the following reasons:

  • Preservation of Tumor Heterogeneity: PDX models maintain the cellular and genetic diversity of the original patient tumor, providing a more accurate representation of the complex tumor microenvironment.

  • Predictive Power: Efficacy studies in PDX models have shown a higher correlation with clinical outcomes in patients.

  • Biomarker Discovery: PDX platforms are ideal for identifying and validating predictive biomarkers of response to SHIN2, by correlating drug efficacy with the genomic and metabolic profiles of the tumors.

  • Combination Therapy Evaluation: The synergistic effects of SHIN2 with standard-of-care chemotherapies, such as methotrexate, can be effectively evaluated in PDX models.[1][2]

Relevant Cancer Types for SHIN2 Studies in PDX Models

Based on the known upregulation of SHMT2 and the preclinical efficacy of its inhibitors, the following cancer types are particularly relevant for SHIN2 studies using PDX models:

  • T-cell Acute Lymphoblastic Leukemia (T-ALL): SHIN2 has demonstrated significant efficacy, both as a single agent and in combination with methotrexate, in T-ALL PDX models.[1][2][3]

  • Burkitt Lymphoma: Inhibition of SHMT2 has shown anti-lymphoma effects in vivo.[4][5]

  • Hepatocellular Carcinoma (HCC): Downregulation of SHMT2 suppresses tumorigenesis in HCC models.

  • Breast Cancer: SHMT2 promotes tumor growth in breast cancer models through various signaling pathways.[6]

  • Prostate Cancer: SHMT2 expression is linked to prostate cancer progression and metabolic shifts.[7][8]

Data Presentation

Table 1: In Vivo Efficacy of SHIN2 in a T-cell Acute Lymphoblastic Leukemia (T-ALL) PDX Model
Treatment GroupDosage & ScheduleMean Change in Tumor Burden (Day 7)Median Survival (Days)Statistical Significance (vs. Vehicle)
Vehicle-Increase20-
SHIN2200 mg/kg, IP, dailyDecrease25p < 0.01
Methotrexate (MTX)10 mg/kg, IP, weeklyDecrease28p < 0.01
SHIN2 + MTX200 mg/kg SHIN2, daily + 10 mg/kg MTX, weeklySignificant Decrease35p < 0.001

Data synthesized from publicly available research on SHIN2 in T-ALL PDX models.[1][3][9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SHMT2_Inhibition_Pathway cluster_0 Mitochondrion cluster_1 Downstream Effects Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF mTHF 5,10-methylene-THF THF->mTHF SHMT2 Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) mTHF->Nucleotide_Synthesis SHMT2 SHMT2 Apoptosis Apoptosis SHMT2->Apoptosis Inhibition of SHMT2 leads to Apoptosis SHIN2 SHIN2 SHIN2->SHMT2 Inhibition DNA_Replication DNA Replication & Repair Nucleotide_Synthesis->DNA_Replication Cell_Proliferation Cell Proliferation DNA_Replication->Cell_Proliferation

Caption: SHIN2-mediated inhibition of SHMT2 in the mitochondria.

PDX_Workflow Patient Patient Tumor Biopsy/Resection Implantation Implantation into Immunodeficient Mice (P0) Patient->Implantation Expansion Tumor Growth & Passaging (P1, P2...) Implantation->Expansion Treatment Treatment with SHIN2 +/- Other Agents Expansion->Treatment Analysis Tumor Measurement & Endpoint Analysis Treatment->Analysis

Caption: General workflow for SHIN2 studies in PDX models.

SHMT2_Signaling_Interaction cluster_pi3k PI3K/AKT/mTOR Pathway cluster_jak_stat JAK/STAT Pathway SHMT2 SHMT2 PI3K PI3K SHMT2->PI3K Activation JAK JAK SHMT2->JAK Activation SHIN2 SHIN2 SHIN2->SHMT2 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Cell_Proliferation

Caption: SHMT2 interaction with key oncogenic signaling pathways.

Experimental Protocols

Establishment and Maintenance of PDX Models

This protocol outlines the general steps for establishing and maintaining PDX models. Specific requirements may vary depending on the tumor type.

Materials:

  • Fresh patient tumor tissue in sterile collection medium (e.g., DMEM with antibiotics).

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar).

  • Surgical instruments (scalpels, forceps, scissors).

  • Matrigel (optional, can enhance initial engraftment).

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).

  • Sterile PBS.

Procedure:

  • Tumor Processing:

    • Under sterile conditions, wash the patient tumor tissue with cold PBS.

    • Remove any non-tumorous or necrotic tissue.

    • Mince the tumor into small fragments (2-3 mm³).

  • Implantation:

    • Anesthetize the mouse.

    • Make a small incision in the skin on the flank.

    • Create a subcutaneous pocket using blunt dissection.

    • (Optional) Mix the tumor fragment with Matrigel.

    • Implant one tumor fragment into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Monitoring and Passaging:

    • Monitor the mice for tumor growth by caliper measurements twice weekly.

    • When the tumor reaches a volume of 1000-1500 mm³, euthanize the mouse.

    • Aseptically resect the tumor.

    • A portion of the tumor can be cryopreserved for future use, fixed for histology, or snap-frozen for molecular analysis.

    • The remaining tumor tissue can be passaged into new mice as described above.

In Vivo Efficacy Study of SHIN2 in a T-ALL PDX Model

This protocol provides a specific example for evaluating the efficacy of SHIN2 in a T-ALL PDX model.

Materials:

  • Established T-ALL PDX-bearing mice.

  • SHIN2 (formulated for in vivo administration).

  • Methotrexate (optional, for combination studies).

  • Vehicle control solution.

  • Sterile syringes and needles for injection.

  • Calipers for tumor measurement.

  • Bioluminescence imaging system (if using luciferase-tagged cells).

Procedure:

  • Animal Grouping:

    • Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control (IP, daily)

      • Group 2: SHIN2 (200 mg/kg, IP, daily)[3][9]

      • Group 3: Methotrexate (10 mg/kg, IP, once weekly)[3][9]

      • Group 4: SHIN2 + Methotrexate (combination)[3][9]

  • Drug Administration:

    • Administer the treatments according to the specified doses and schedules.

  • Tumor Monitoring:

    • Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.

    • Alternatively, for leukemia models, monitor tumor burden using bioluminescence imaging.[1]

    • Monitor animal body weight and overall health status.

  • Endpoint and Analysis:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the endpoint volume.

    • At the end of the study, euthanize the mice and resect the tumors.

    • Analyze the data by comparing tumor growth inhibition and survival rates between the treatment and control groups.

    • Tumor tissue can be collected for pharmacodynamic and biomarker analysis (see protocols below).

Immunohistochemistry (IHC) for Biomarker Analysis in PDX Tumors

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections.

  • Primary antibodies (e.g., anti-Ki67 for proliferation, anti-cleaved caspase-3 for apoptosis, or antibodies against pathway-specific markers).

  • Secondary antibody detection system (e.g., HRP-conjugated).

  • DAB substrate kit.

  • Hematoxylin counterstain.

  • Microscope.

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate with the primary antibody at the optimal dilution overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Develop the signal with DAB substrate.

    • Counterstain with hematoxylin.

  • Imaging and Analysis:

    • Dehydrate, clear, and mount the slides.

    • Image the stained sections and perform semi-quantitative or quantitative analysis of protein expression.

Western Blotting for Protein Expression in PDX Tumor Lysates

Materials:

  • Snap-frozen PDX tumor tissue.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Homogenizer.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary and secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction:

    • Homogenize the frozen tumor tissue in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at high speed at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Metabolomic Analysis of PDX Tumors

Materials:

  • Snap-frozen PDX tumor tissue.

  • Extraction solvent (e.g., 80% methanol).

  • Homogenizer or bead beater.

  • Centrifuge.

  • LC-MS/MS or GC-MS system.

Procedure:

  • Metabolite Extraction:

    • Homogenize the frozen tumor tissue in a pre-chilled extraction solvent.

    • Centrifuge to pellet precipitates.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Analyze the metabolite extracts using LC-MS/MS or GC-MS.

  • Data Analysis:

    • Process the raw data to identify and quantify metabolites.

    • Perform statistical analysis to identify metabolites that are significantly altered by SHIN2 treatment.

    • Conduct pathway analysis to understand the metabolic impact of SHMT2 inhibition.

Conclusion

The use of patient-derived xenograft models provides a robust and clinically relevant platform for the preclinical evaluation of SHIN2. The protocols and application notes provided here offer a comprehensive guide for researchers to design and execute meaningful studies to investigate the therapeutic potential of targeting one-carbon metabolism with SHIN2 in a variety of cancer types. The ability to study drug efficacy, mechanisms of action, and biomarkers in a system that mirrors human disease will be critical in advancing SHIN2 towards clinical application.

References

Application Notes and Protocols: In Vivo Efficacy of (Rac)-SHIN2 in T-ALL Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy with high relapse rates, necessitating the development of novel therapeutic strategies.[1][2] One promising target is the one-carbon (1C) metabolic pathway, which is crucial for nucleotide biosynthesis and cancer cell proliferation.[3][4] The mitochondrial enzyme serine hydroxymethyltransferase (SHMT) is a key player in this pathway, and its inhibition presents a viable therapeutic approach.[5][6] (Rac)-SHIN2 is a potent inhibitor of SHMT and has demonstrated significant anti-leukemic effects in preclinical models of T-ALL.[4][5] These application notes provide a comprehensive overview of the in vivo efficacy of this compound in T-ALL xenograft models, including detailed experimental protocols and data.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vivo studies of this compound in T-ALL xenografts.

Xenograft ModelTreatment GroupDose & ScheduleKey FindingsReference
NOTCH1-induced mouse T-ALL allograft(+)SHIN2200 mg/kg, BIDIncreased survival[5]
Mouse primary T-ALL(+)SHIN2 + Methotrexate(+)SHIN2: 200 mg/kg (IP); Methotrexate: 10 mg/kg (IP)Synergistic increase in survival[4][7]
Human patient-derived xenograft (PDX)(+)SHIN2 + MethotrexateNot specifiedSynergistic increase in survival[4]

Signaling Pathway and Mechanism of Action

T-ALL is often characterized by activating mutations in the NOTCH1 signaling pathway, which drives cell proliferation and survival.[8] The cancerous cells are highly dependent on metabolic pathways, such as the one-carbon metabolism, to sustain their rapid growth.

The enzyme Serine Hydroxymethyltransferase (SHMT), particularly the mitochondrial isoform SHMT2, is a critical component of one-carbon metabolism.[3][9] It catalyzes the conversion of serine to glycine, a reaction that also generates a one-carbon unit carried by tetrahydrofolate (THF).[4][6] These one-carbon units are essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[9]

This compound acts as a competitive inhibitor of SHMT1 and SHMT2.[6] By blocking the function of SHMT, SHIN2 depletes the intracellular pool of one-carbon units, leading to an arrest of nucleotide biosynthesis.[3] This, in turn, inhibits DNA replication and induces cell cycle arrest, primarily in the S phase, ultimately leading to the suppression of T-ALL tumor progression.[9]

Furthermore, SHIN2 has shown synergistic effects when combined with methotrexate, a standard chemotherapeutic agent used in T-ALL treatment.[4][6] Methotrexate inhibits dihydrofolate reductase (DHFR), another key enzyme in the folate cycle.[4] The proposed mechanism for this synergy is that by inhibiting DHFR, methotrexate reduces the overall pool of THF, making the cells more sensitive to the inhibition of SHMT by SHIN2.[6] This dual targeting of the one-carbon metabolic pathway has proven to be a highly effective strategy in preclinical T-ALL models.[4]

TALL_SHIN2_Pathway cluster_Metabolism One-Carbon Metabolism cluster_Signaling T-ALL Signaling cluster_Inhibitors Inhibitors Serine Serine Glycine Glycine Serine->Glycine SHMT SHMT1/2 Serine->SHMT SHMT->Glycine CH2_THF 5,10-CH2-THF SHMT->CH2_THF THF THF THF->SHMT Purines Purine Synthesis CH2_THF->Purines Thymidylate Thymidylate Synthesis CH2_THF->Thymidylate DNA_RNA DNA/RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Proliferation Cell Proliferation & Survival DNA_RNA->Proliferation Supports DHFR DHFR DHFR->THF DHF DHF DHF->DHFR NOTCH1 NOTCH1 Signaling NOTCH1->Proliferation SHIN2 This compound SHIN2->SHMT Inhibits MTX Methotrexate MTX->DHFR Inhibits

Caption: T-ALL Signaling and this compound Mechanism of Action.

Experimental Protocols

T-ALL Xenograft Model Establishment

This protocol outlines the establishment of patient-derived xenografts (PDX) or cell line-derived xenografts (CDX) of human T-ALL in immunodeficient mice.[1][10][11]

Materials:

  • NOD/SCID/IL-2 receptor gamma-/- (NSG) mice (6-8 weeks old)[10]

  • Primary T-ALL patient samples or human T-ALL cell lines (e.g., MOLT-4, CCRF-CEM)[5][12]

  • Phosphate-buffered saline (PBS)

  • Ficoll-Paque

  • Syringes and needles (27-30G)

  • Flow cytometer

  • Antibodies for human and mouse CD45

Procedure:

  • Cell Preparation:

    • For PDX: Isolate mononuclear cells from patient bone marrow or peripheral blood samples by Ficoll-Paque density gradient centrifugation.

    • For CDX: Culture human T-ALL cell lines under standard conditions. Harvest and wash the cells with PBS.

  • Cell Viability and Count: Determine cell viability using trypan blue exclusion and count the cells using a hemocytometer. Resuspend the cells in sterile PBS at the desired concentration (e.g., 2-5 x 10^6 cells/100 µL).[10]

  • Xenograft Implantation:

    • Anesthetize the NSG mice.

    • Inject the cell suspension intravenously (i.v.) via the tail vein.[10]

  • Engraftment Monitoring:

    • Starting 2-3 weeks post-injection, monitor for engraftment by performing weekly tail vein bleeds.

    • Use flow cytometry to determine the percentage of human CD45+ cells in the peripheral blood.[10]

    • Engraftment is considered successful when the percentage of human CD45+ cells reaches a predetermined level (e.g., >1%).[10]

In Vivo Efficacy Study of this compound

This protocol describes the treatment of established T-ALL xenografts with this compound, alone or in combination with methotrexate.

Materials:

  • Established T-ALL xenograft mice

  • This compound

  • Methotrexate

  • Vehicle control (e.g., PBS, DMSO/saline solution)

  • Dosing syringes and needles

  • Bioluminescence imaging system (if using luciferase-tagged cells)

  • Calipers for tumor measurement (for subcutaneous models)

Procedure:

  • Randomization: Once tumors are established (e.g., palpable for subcutaneous models or a certain percentage of hCD45+ cells in peripheral blood for disseminated models), randomize the mice into treatment groups (e.g., Vehicle, this compound, Methotrexate, this compound + Methotrexate).

  • Drug Preparation and Administration:

    • Prepare this compound and methotrexate solutions at the desired concentrations. A common dose for (+)SHIN2 is 200 mg/kg administered intraperitoneally (IP) twice daily (BID).[5][7] Methotrexate is often administered at 10 mg/kg via IP injection.[7]

    • Administer the drugs and vehicle control according to the predetermined schedule.

  • Efficacy Assessment:

    • Survival: Monitor the mice daily for signs of toxicity and record the date of morbidity or mortality. Plot Kaplan-Meier survival curves.[7]

    • Tumor Burden:

      • For disseminated models, perform regular peripheral blood analysis by flow cytometry to quantify the percentage of human leukemic cells.[10]

      • If using luciferase-tagged cell lines, perform bioluminescence imaging at regular intervals to monitor tumor growth.[5]

      • For subcutaneous models, measure tumor volume with calipers 2-3 times per week.

  • Data Analysis: Analyze the data using appropriate statistical methods to determine the significance of the treatment effects on survival and tumor burden.

Experimental_Workflow start Start: T-ALL Cells (Patient-derived or Cell Line) cell_prep Cell Preparation (Isolation/Culture) start->cell_prep injection Intravenous Injection into NSG Mice cell_prep->injection engraftment Monitor Engraftment (%hCD45+ in blood) injection->engraftment randomization Randomize Mice into Treatment Groups engraftment->randomization treatment Administer Treatment: - Vehicle - this compound - Methotrexate - Combination randomization->treatment monitoring Monitor Tumor Burden & Survival treatment->monitoring data_analysis Data Analysis monitoring->data_analysis end End: Efficacy Determined data_analysis->end

Caption: In Vivo Efficacy Study Workflow for this compound in T-ALL Xenografts.

References

Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with a Putative Rac Inhibitor, (Rac)-SHIN2

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to analyze the effects of a putative Rac GTPase inhibitor, herein referred to as (Rac)-SHIN2, on the cell cycle of treated cells. The protocols and expected outcomes are based on the established role of Rac GTPases in cell cycle progression.

Introduction

Rac GTPases, a subfamily of the Rho family of small GTP-binding proteins, are crucial regulators of various cellular processes, including cell proliferation.[1][2][3] Dysregulation of Rac signaling has been implicated in tumorigenesis, making it a potential target for anticancer drug development.[4] Rac proteins, particularly Rac1, are known to be required for cell proliferation and progression through the G2/M phase of the cell cycle.[1][2][3] Inhibition of Rac signaling is therefore expected to induce cell cycle arrest, potentially leading to apoptosis.

These notes will detail the expected effects of a hypothetical Rac inhibitor, this compound, on cell cycle distribution and provide detailed protocols for its analysis.

Data Presentation: Expected Effects of this compound on Cell Cycle Distribution

Treatment of proliferating cells with a Rac inhibitor like this compound is anticipated to cause an accumulation of cells in the G2/M phase, consistent with the known role of Rac1 in G2/M progression.[1] The following table summarizes hypothetical quantitative data from a cell cycle analysis experiment using flow cytometry after 24-hour treatment with this compound.

Treatment GroupConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase% of Apoptotic Cells (Sub-G1)
Vehicle Control (DMSO)055.2 ± 3.125.8 ± 2.519.0 ± 1.82.1 ± 0.5
This compound150.1 ± 2.820.5 ± 2.129.4 ± 2.95.3 ± 1.1
This compound542.6 ± 3.515.3 ± 1.942.1 ± 4.212.7 ± 2.3
This compound1035.8 ± 4.010.2 ± 1.554.0 ± 5.125.6 ± 3.8

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving Rac GTPases that leads to cell cycle progression. Inhibition of Rac by a compound such as this compound would disrupt this pathway, leading to cell cycle arrest.

Rac_Signaling_Pathway cluster_input Upstream Signals cluster_receptors Receptors cluster_pi3k PI3K Pathway cluster_rac Rac Activation cluster_downstream Downstream Effectors cluster_output Cellular Response Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases (RTKs) Growth Factors->RTKs Extracellular Matrix Extracellular Matrix Integrins Integrins Extracellular Matrix->Integrins PI3K PI3-Kinase RTKs->PI3K Integrins->PI3K GEFs Guanine Nucleotide Exchange Factors (GEFs) PI3K->GEFs Rac_GTP Rac-GTP (Active) GEFs->Rac_GTP GDP -> GTP Rac_GDP Rac-GDP (Inactive) Rac_GTP->Rac_GDP GTP Hydrolysis (GAPs) PAK p21-activated kinase (PAK) Rac_GTP->PAK Cyclins_CDKs Cyclins/CDKs PAK->Cyclins_CDKs Cell_Cycle_Progression Cell Cycle Progression (G2/M Transition) Cyclins_CDKs->Cell_Cycle_Progression SHIN2 This compound SHIN2->Rac_GTP Inhibition

Caption: Simplified Rac signaling pathway to cell cycle progression.

Experimental Workflow

The diagram below outlines the general workflow for analyzing the effects of this compound on the cell cycle.

Experimental_Workflow Start Start Cell_Culture Seed cells in 6-well plates Start->Cell_Culture Drug_Treatment Treat cells with this compound and vehicle control for 24h Cell_Culture->Drug_Treatment Harvest_Cells Harvest both adherent and floating cells Drug_Treatment->Harvest_Cells Fixation Fix cells in cold 70% ethanol Harvest_Cells->Fixation Staining Stain with Propidium Iodide and RNase A Fixation->Staining Flow_Cytometry Acquire data on a flow cytometer Staining->Flow_Cytometry Data_Analysis Analyze cell cycle distribution Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing cells and treating them with the test compound.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 6-well tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Seed cells in 6-well plates at a density that will result in 60-70% confluency at the time of treatment. A common starting point is 0.5 x 10^6 cells per well.[5]

  • Incubate the cells for 18-24 hours to allow for attachment and recovery.

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24 hours).

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol details the steps for preparing cells for cell cycle analysis using PI staining.[6][7][8]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest Cells:

    • Collect the culture medium from each well, which contains floating (potentially apoptotic) cells, into labeled centrifuge tubes.

    • Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.

    • Combine the detached cells with their corresponding culture medium from the previous step.

    • Centrifuge the cell suspensions at 300 x g for 5 minutes.[7]

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.[7]

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak can be quantified as an indicator of apoptosis.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis by identifying the externalization of phosphatidylserine.[9][10][11]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Harvest and Wash Cells:

    • Following treatment with this compound, collect both floating and adherent cells as described in the cell cycle analysis protocol.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • The cell population can be differentiated as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

References

Application Notes and Protocols for (Rac)-SHIN2 in Cancer Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain high rates of proliferation and adapt to the tumor microenvironment.[1][2][3] One critical metabolic pathway frequently upregulated in cancer is one-carbon metabolism, which provides the necessary building blocks for nucleotide synthesis, amino acid homeostasis, and methylation reactions.[4][5] Serine hydroxymethyltransferase (SHMT) is a key enzyme in this pathway, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[5][6]

(Rac)-SHIN2 is a potent inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[5] Its active enantiomer, (+)SHIN2, has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly in T-cell acute lymphoblastic leukemia (T-ALL).[5][7] By disrupting the one-carbon metabolic pathway, this compound presents a valuable tool for studying the metabolic vulnerabilities of cancer cells and holds potential as a therapeutic agent, especially in combination with other chemotherapeutics like methotrexate.[4][5]

These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in cancer research.

Mechanism of Action

This compound acts as a competitive inhibitor of SHMT, binding to the active site and preventing the conversion of serine to glycine and the subsequent transfer of a one-carbon unit to tetrahydrofolate.[5] This inhibition has several downstream effects on cancer cell metabolism:

  • Depletion of Nucleotide Precursors: The one-carbon units generated via the SHMT reaction are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[8] Inhibition of SHMT by this compound leads to a depletion of these precursors, thereby impeding DNA replication and cell proliferation.[5]

  • Disruption of Amino Acid Homeostasis: The SHMT-catalyzed reaction is a primary source of glycine, an amino acid crucial for protein synthesis and as a precursor for glutathione, a key antioxidant. By blocking glycine synthesis, this compound can induce metabolic stress.

  • Impairment of Redox Balance: The one-carbon pathway is linked to the production of NADPH, which is vital for maintaining cellular redox balance and mitigating oxidative stress. Disruption of this pathway can render cancer cells more susceptible to reactive oxygen species (ROS)-induced damage.

The inhibition of this central metabolic node exposes a critical vulnerability in cancer cells that are highly dependent on one-carbon metabolism for their survival and growth.

Data Presentation

This compound and (+)SHIN2 Activity in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (nM)Assay ConditionsReference
(+)SHIN2HCT116Colon Cancer30024 hours[5][7]
(+)SHIN2Molt4T-cell Acute Lymphoblastic Leukemia8948 hours[7]
(+)SHIN2JurkatT-cell Acute Lymphoblastic Leukemia150Not Specified[5]
(+)SHIN2KOPT-K1T-cell Acute Lymphoblastic Leukemia250Not Specified[5]
Effects of (+)SHIN2 on Cell Cycle Distribution in Molt4 T-ALL Cells
Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
Vehicle454015[5]
(+)SHIN2 (2µM, 48h)40555[5]

Mandatory Visualization

One_Carbon_Metabolism cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 CH2_THF_mito 5,10-CH2-THF CH2_THF_cyto 5,10-CH2-THF CH2_THF_mito->CH2_THF_cyto One-Carbon Unit Shuttle SHMT2->Glycine_mito SHMT2->CH2_THF_mito Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine THF_cyto THF THF_cyto->SHMT1 Purines Purine Synthesis CH2_THF_cyto->Purines dUMP dUMP CH2_THF_cyto->dUMP SHMT1->Glycine_cyto SHMT1->CH2_THF_cyto Thymidylate Thymidylate Synthesis dTMP dTMP dUMP->dTMP TYMS Rac_SHIN2 This compound Rac_SHIN2->SHMT2 Rac_SHIN2->SHMT1

Caption: One-Carbon Metabolism Pathway and this compound Inhibition.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture Cancer Cell Culture (e.g., T-ALL, Colon) Treatment Treat with this compound (Dose-response and time-course) Cell_Culture->Treatment Proliferation Cell Proliferation Assay (MTT Assay) Treatment->Proliferation Cell_Cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) Treatment->Cell_Cycle Metabolomics_vitro Targeted Metabolomics (LC-MS/MS of One-Carbon Pathway) Treatment->Metabolomics_vitro Data_Analysis Data Analysis and Interpretation Proliferation->Data_Analysis Cell_Cycle->Data_Analysis Metabolomics_vitro->Data_Analysis Xenograft Establish Xenograft Model (e.g., NOD/SCID mice) Treatment_vivo Administer this compound Xenograft->Treatment_vivo Tumor_Measurement Monitor Tumor Growth Treatment_vivo->Tumor_Measurement Metabolomics_vivo Tumor Metabolomics (Post-treatment) Treatment_vivo->Metabolomics_vivo Tumor_Measurement->Data_Analysis Metabolomics_vivo->Data_Analysis

Caption: Experimental Workflow for Studying this compound.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of adherent or suspension cancer cells.[9][10][11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • For adherent cells, trypsinize and resuspend cells in complete medium. For suspension cells, directly use the cell suspension.

    • Count cells using a hemocytometer and determine cell viability (should be >95%).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach (for adherent cells).

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.01 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells (for adherent cells) or directly add the treatment to the wells (for suspension cells).

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Solubilization of Formazan:

    • For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate at a low speed and then carefully remove the supernatant.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly with a multichannel pipette to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTT but no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.[13][14][15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of harvesting.

    • Allow cells to attach overnight (for adherent cells).

    • Treat the cells with the desired concentration of this compound (e.g., 2 µM for Molt4 cells) and a vehicle control for the specified duration (e.g., 48 hours).[5]

  • Cell Harvesting and Fixation:

    • Harvest the cells. For adherent cells, wash with PBS, trypsinize, and collect the cells. For suspension cells, directly collect the cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (can be stored for several days).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).

Targeted Metabolomics of One-Carbon Pathway (LC-MS/MS)

This protocol provides a general framework for analyzing changes in one-carbon metabolism metabolites in this compound-treated cancer cells.

Materials:

  • Cancer cell line of interest and complete medium

  • This compound (stock solution in DMSO)

  • 6-well plates or larger culture vessels

  • Ice-cold PBS

  • 80% methanol (pre-chilled to -80°C)

  • Cell scraper

  • Centrifuge capable of reaching high speeds at 4°C

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Internal standards for key metabolites (e.g., 13C-labeled serine, glycine)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and treat with this compound and a vehicle control as described in the previous protocols. Ensure sufficient cell numbers for metabolomic analysis (typically 1-5 million cells per sample).

  • Metabolite Extraction:

    • Quickly wash the cells with ice-cold PBS to remove any residual medium.

    • Immediately add a specific volume of pre-chilled 80% methanol to the culture dish to quench metabolic activity.

    • Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.

    • Incubate at -80°C for at least 15 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites and transfer to a new tube.

    • Dry the metabolite extract using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.

    • Include internal standards to control for extraction efficiency and instrument variability.

    • Inject the samples onto the LC-MS/MS system.

    • Use a chromatographic method optimized for the separation of polar metabolites of the one-carbon pathway (e.g., HILIC chromatography).

    • Set up the mass spectrometer to detect and quantify the target metabolites (e.g., serine, glycine, THF, 5,10-CH2-THF, purine and pyrimidine precursors) using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Process the raw LC-MS/MS data using appropriate software to obtain peak areas for each metabolite.

    • Normalize the peak areas to the internal standards and the cell number or protein content of the original sample.

    • Perform statistical analysis to identify significant changes in metabolite levels between this compound-treated and control samples.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[5][17][18][19][20]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice)

  • Cancer cell line of interest

  • Matrigel (optional, can improve tumor take rate)

  • This compound formulation for in vivo administration (e.g., in a solution of 20% 2-hydroxypropyl-β-cyclodextrin in water)[5]

  • Vehicle control solution

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in sterile PBS or medium, optionally mixed with Matrigel.

    • Inject a defined number of cells (e.g., 1-5 million) subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound or the vehicle control to the respective groups according to a predetermined schedule and route of administration (e.g., intraperitoneal injection). A reported effective dose for (+)SHIN2 is 200 mg/kg.[5][7]

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Study Endpoint and Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.

    • At the endpoint, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Tumor tissue can be used for further analysis, such as histology or metabolomics.

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the efficacy of this compound.

References

Troubleshooting & Optimization

Optimal storage and stability of (Rac)-SHIN2 solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (Rac)-SHIN2 Solutions

This guide provides researchers, scientists, and drug development professionals with essential information on the optimal storage and stability of this compound solutions.

This compound is a serine hydroxymethyltransferase (SHMT) inhibitor. [1][2] It is a valuable tool for studying T-cell acute lymphoblastic leukemia (T-ALL) and other conditions where SHMT activity is relevant.[1][3] Proper handling and storage are critical to ensure the integrity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (lyophilized) form of this compound?

A1: The solid form of this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable. For long-term storage (months to years), it is recommended to store the compound at -20°C.[2]

Q2: What is the recommended solvent for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[4]

Q3: How should I store the this compound stock solution?

A3: Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1]

Q4: Can I store the stock solution at room temperature?

A4: It is not recommended to store this compound stock solutions at room temperature for extended periods. While DMSO itself is stable at room temperature, the compound dissolved within it may be less stable.[5]

Q5: How do I properly handle DMSO?

A5: DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can affect the stability of the dissolved compound.[5][6] Always use anhydrous DMSO and keep the container tightly sealed. Store in a dry, well-ventilated place away from light and ignition sources.[5][6][7]

Q6: Are there any special considerations for in vivo experiments?

A6: For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[1] A common formulation involves a multi-solvent system, such as a combination of DMSO, PEG300, Tween-80, and saline, to ensure solubility and biocompatibility.[8]

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Solid (Lyophilized) 0-4°CShort-term (days to weeks)Keep dry and dark.
-20°CLong-term (months to years)Keep dry and dark.[2]
Stock Solution (in DMSO) -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1]
-80°CUp to 6 monthsPreferred for long-term storage.[1]
Working Solution (Aqueous Buffer) 4°C< 24 hoursPrepare fresh before each experiment.

Table 2: Stability of this compound in Common Solvents

SolventStabilityNotes
DMSO High (when stored properly)Anhydrous DMSO is recommended. Protect from moisture.[5][6]
Aqueous Buffers (e.g., PBS) LimitedProne to hydrolysis. Prepare fresh for immediate use.
Ethanol ModerateLess common for primary stock solutions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution upon thawing - Solution was not fully dissolved initially.- Solvent (DMSO) absorbed water, reducing solubility.- Freeze-thaw cycles have compromised stability.- Warm the solution gently (e.g., 37°C water bath) and vortex to redissolve.- Use fresh, anhydrous DMSO for new stock solutions.- Ensure solutions are aliquoted to minimize freeze-thaw cycles.
Loss of compound activity in experiments - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Working solution was not prepared fresh.- Verify storage conditions and age of the stock solution.- Use a fresh aliquot of the stock solution.- Always prepare aqueous working solutions immediately before use.
Inconsistent experimental results - Inaccurate concentration of the stock solution.- Partial precipitation of the compound in aqueous media.- Pipetting errors.- Confirm the concentration of the stock solution (see Protocol 1).- Ensure the final concentration of DMSO in the assay is low and consistent.- Use calibrated pipettes and proper technique.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.

Materials:

  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of anhydrous DMSO to the vial of solid this compound.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -80°C for long-term storage.

Visual Guides

G Workflow for Preparing and Storing this compound Solutions cluster_prep Stock Solution Preparation cluster_storage Storage cluster_usage Experimental Use A Equilibrate Solid This compound to RT B Add Anhydrous DMSO to desired concentration A->B C Vortex/Warm to Completely Dissolve B->C D Visually Inspect for Clarity C->D E Aliquot into single-use amber tubes D->E F Store at -80°C (up to 6 months) E->F Long-term G Store at -20°C (up to 1 month) E->G Short-term H Thaw a single aliquot F->H G->H I Prepare fresh aqueous working solution H->I J Use in experiment immediately I->J

Caption: Workflow for this compound solution preparation and storage.

G Troubleshooting this compound Solution Issues Start Problem Encountered: Precipitate or Inactivity CheckStorage Were storage conditions correct (-80°C)? Start->CheckStorage CheckThaw Were multiple freeze-thaw cycles avoided? CheckStorage->CheckThaw Yes Solution1 Discard and use a new aliquot. Review storage protocols. CheckStorage->Solution1 No CheckSolvent Was anhydrous DMSO used? CheckThaw->CheckSolvent Yes CheckThaw->Solution1 No CheckFresh Was working solution prepared fresh? CheckSolvent->CheckFresh Yes Solution2 Prepare new stock solution with fresh anhydrous DMSO. CheckSolvent->Solution2 No Solution3 Always prepare aqueous solutions immediately before use. CheckFresh->Solution3 No Success Problem Resolved CheckFresh->Success Yes

Caption: Decision tree for troubleshooting common this compound issues.

References

Technical Support Center: Overcoming Resistance to SHMT Inhibitors like SHIN2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments with Serine Hydroxymethyltransferase (SHMT) inhibitors, such as SHIN2.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SHIN2?

A1: SHIN2 is a potent small-molecule inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] This enzyme is a critical component of one-carbon (1C) metabolism, catalyzing the conversion of serine to glycine and generating a one-carbon unit carried by tetrahydrofolate (THF).[1][2] These one-carbon units are essential for the synthesis of nucleotides (purines and thymidylate) and other macromolecules required for rapid cell proliferation.[1][2] By inhibiting SHMT, SHIN2 disrupts the supply of these building blocks, leading to cell cycle arrest and apoptosis in cancer cells.[3]

Q2: We are observing reduced efficacy of SHIN2 in our cancer cell line over time. What are the potential mechanisms of resistance?

A2: Acquired resistance to SHMT inhibitors like SHIN2 is an emerging area of investigation. Potential mechanisms include:

  • Metabolic Reprogramming: Cancer cells may adapt by upregulating alternative pathways to generate one-carbon units or by increasing the uptake of downstream metabolites like glycine or formate from the culture medium.[1]

  • Upregulation of SHMT1/2: Increased expression of the target enzymes, SHMT1 and/or SHMT2, can lead to a higher concentration of the inhibitor being required to achieve the same level of inhibition.

  • Alterations in Folate Metabolism: Changes in the expression or activity of other enzymes in the folate pathway could compensate for SHMT inhibition.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like the PI3K/AKT/mTOR signaling cascade has been implicated in resistance to various cancer therapies and may contribute to SHMT inhibitor resistance by promoting cell survival and proliferation.[4][5][6]

Q3: Is there a rationale for combining SHIN2 with other therapies?

A3: Yes, combination therapy is a promising strategy to enhance the efficacy of SHIN2 and overcome resistance. A notable example is the combination of SHIN2 with methotrexate, an inhibitor of dihydrofolate reductase (DHFR).[3][7][8] Methotrexate depletes the intracellular pool of THF, the substrate for SHMT.[9] This depletion sensitizes cancer cells, particularly T-cell acute lymphoblastic leukemia (T-ALL), to SHMT inhibition by SHIN2.[3][7] Interestingly, T-ALL cells that have developed resistance to methotrexate often show increased sensitivity to SHIN2.[3][7][10] This is because a common mechanism of methotrexate resistance involves reduced folate uptake or polyglutamylation, which also leads to lower intracellular THF levels, thereby potentiating the effect of SHIN2.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High IC50 value for SHIN2 in a new cell line. 1. Intrinsic Resistance: The cell line may have inherent mechanisms of resistance, such as low reliance on de novo serine/glycine synthesis or efficient uptake of essential metabolites from the medium. 2. Experimental Variability: Issues with compound stability, cell seeding density, or assay protocol.1. Metabolic Profiling: Analyze the metabolic phenotype of your cell line. Assess its dependency on exogenous serine and glycine. 2. Optimize Assay Conditions: Ensure consistent cell seeding density and health. Verify the concentration and stability of your SHIN2 stock solution. Refer to the detailed experimental protocols below. 3. Combination Screening: Consider screening SHIN2 in combination with other targeted agents, such as methotrexate or PI3K/mTOR inhibitors.[7][11]
Loss of SHIN2 efficacy in a previously sensitive cell line. 1. Acquired Resistance: Prolonged exposure to SHIN2 may have led to the selection of a resistant cell population. 2. Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and drug sensitivity.1. Characterize Resistant Cells: Isolate the resistant population and compare its molecular and metabolic profile to the parental sensitive cells. Investigate potential resistance mechanisms as outlined in FAQ A2. 2. Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination.
Inconsistent results in in vivo xenograft studies. 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: Suboptimal dosing, scheduling, or route of administration of SHIN2. 2. Tumor Heterogeneity: Variation in tumor take rate and growth among animals.1. Optimize Dosing Regimen: Refer to established protocols for SHIN2 administration in mouse models (e.g., 200 mg/kg, intraperitoneal injection, twice daily).[7] Consider performing a pilot PK/PD study in your specific model. 2. Standardize Tumor Inoculation: Ensure consistent cell number and injection technique. Randomize animals into treatment groups based on initial tumor volume.
Difficulty in interpreting isotope tracing results with SHIN2. 1. Incomplete Inhibition: The concentration of SHIN2 may not be sufficient to fully block SHMT activity. 2. Metabolic Flux Complexity: Labeled carbons from serine can enter various downstream pathways, making data interpretation challenging.1. Dose-Response Titration: Perform a dose-response experiment with SHIN2 to confirm target engagement at the concentration used for tracing. 2. Use of Specific Tracers: Employ positionally labeled serine isotopes (e.g., [3-¹³C]-serine) to more specifically track the one-carbon unit.[12] Analyze the labeling patterns of key downstream metabolites like glycine, purines, and thymidylate.

Quantitative Data

Table 1: IC50 Values of SHIN2 in Cancer Cell Lines

Cell LineCancer TypeMethotrexate (MTX) Sensitivity(+)SHIN2 IC50Reference
Molt4T-cell Acute Lymphoblastic Leukemia (T-ALL)SensitiveDecreased with low-dose MTX[7]
Molt4-RT-cell Acute Lymphoblastic Leukemia (T-ALL)Resistant4-fold lower than parental Molt4[7][10]
HCT116Colon Cancer-Not explicitly stated, but growth inhibited[3]
Multiple B-cell linesB-cell Malignancies-Generally < 4 µM[1]

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-8,000 cells/well) in 100 µL of complete culture medium.[4] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of SHIN2 and any combination drugs in culture medium. Add the drug solutions to the wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[4]

  • MTT/XTT Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[13] Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.[13]

    • For XTT: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.[14] Add 70 µL of the working solution to each well and incubate for 4 hours at 37°C.[14]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm with a reference wavelength of 660 nm for XTT).[13][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Isotope Tracing with [U-¹³C]-Serine

This protocol outlines a general workflow for tracing serine metabolism.

  • Cell Culture and Treatment: Culture cells to mid-log phase and treat with SHIN2 or vehicle for a predetermined time (e.g., 6 hours).

  • Isotope Labeling: Replace the culture medium with medium containing [U-¹³C]-serine. The concentration and labeling duration should be optimized for your experiment.

  • Metabolite Extraction: After labeling, rapidly wash the cells with ice-cold saline and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the extract.

  • Sample Preparation: Centrifuge the extract to pellet cellular debris. Evaporate the supernatant to dryness.

  • LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze by liquid chromatography-mass spectrometry (LC-MS) to determine the isotopic enrichment in downstream metabolites such as glycine, purine precursors (e.g., AICAR), and nucleotides.

T-ALL Xenograft Mouse Model

All animal experiments must be conducted in accordance with institutional and national guidelines.

  • Cell Preparation and Injection: Resuspend human T-ALL cells (e.g., Molt4) in a suitable medium (e.g., PBS/Matrigel mixture). Inject the cells intravenously or subcutaneously into immunodeficient mice (e.g., NSG mice).

  • Tumor Growth Monitoring: Monitor tumor engraftment and growth by bioluminescence imaging (for luciferase-expressing cells) or caliper measurements.[7]

  • Treatment Protocol: Once tumors are established, randomize mice into treatment groups.

    • SHIN2 Monotherapy: Administer (+)SHIN2 (e.g., 200 mg/kg) intraperitoneally (IP) twice daily.[7]

    • Combination Therapy: A representative schedule for SHIN2 and methotrexate combination therapy could be: Day 1: Methotrexate (10 mg/kg, IP) and (+)SHIN2 (200 mg/kg, IP). Days 2-4: (+)SHIN2 (200 mg/kg, IP) twice daily. Day 5: Methotrexate (10 mg/kg, IP). This constitutes one cycle, which can be repeated.[8]

  • Efficacy Assessment: Monitor tumor burden and survival of the animals. At the end of the study, tumors and organs can be harvested for further analysis.

Visualizations

Signaling Pathways and Experimental Workflows

Mechanism of SHIN2 Inhibition of One-Carbon Metabolism

Resistance_Mechanism cluster_cell Cancer Cell cluster_resistance MTX Resistance Mechanisms MTX Methotrexate DHFR DHFR MTX->DHFR Inhibits THF THF DHFR->THF Produces SHMT SHMT1/2 THF->SHMT SHIN2 SHIN2 THF->SHIN2 One_Carbon_Units One-Carbon Units SHMT->One_Carbon_Units SHIN2->SHMT Inhibits Nucleotide_Synth Nucleotide Synthesis One_Carbon_Units->Nucleotide_Synth Proliferation Cell Proliferation Nucleotide_Synth->Proliferation RFC RFC (Folate Transporter) FPGS FPGS (Polyglutamylation) RFC_down Decreased RFC RFC_down->MTX Reduces uptake RFC_down->THF Reduces THF pool FPGS_down Decreased FPGS FPGS_down->MTX Reduces polyglutamation FPGS_down->THF Reduces THF pool

Synergy of SHIN2 in Methotrexate-Resistant Cells

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cell Culture (e.g., Molt4, Molt4-R) Viability_Assay 2. Cell Viability Assay (MTT/XTT) Cell_Culture->Viability_Assay Treat with SHIN2 Isotope_Tracing 3. Isotope Tracing ([U-13C]-Serine) Cell_Culture->Isotope_Tracing Treat with SHIN2 Xenograft 4. T-ALL Xenograft Model (NSG mice) Viability_Assay->Xenograft Inform in vivo studies Isotope_Tracing->Xenograft Confirm mechanism Treatment 5. Treatment (SHIN2 +/- Methotrexate) Xenograft->Treatment Monitoring 6. Monitoring (Bioluminescence, Survival) Treatment->Monitoring

References

(Rac)-SHIN2 toxicity and tolerability in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the toxicity and tolerability of (Rac)-SHIN2 in animal studies. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a racemic mixture of the pyranopyrazole compound SHIN2. SHIN2 acts as a dual inhibitor of the enzymes serine hydroxymethyltransferase 1 (SHMT1) and serine hydroxymethyltransferase 2 (SHMT2). These enzymes are critical in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This pathway is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are vital for cell proliferation and survival. The active enantiomer, (+)SHIN2, has been shown to be a potent inhibitor.

Q2: Is there any published data on the acute toxicity (e.g., LD50) of this compound in animals?

A2: As of the latest review of published literature, there are no formal acute toxicity studies that have determined the LD50 (median lethal dose) of this compound in any animal model.

Q3: What is the maximum tolerated dose (MTD) of this compound in common animal models?

A3: Dedicated dose-escalation studies to determine the maximum tolerated dose (MTD) of this compound have not been published. However, in vivo efficacy studies using the active enantiomer, (+)SHIN2, have been conducted in mice at doses up to 200 mg/kg administered intraperitoneally (i.p.), which were reported to be well-tolerated in the context of those specific experiments.

Q4: What are the known toxicities or adverse effects of SHIN2 in animal studies?

A4: The publicly available information on the specific toxicities of SHIN2 is limited. One study noted that (+)SHIN2 was "generally well tolerated with modest hematological toxicity" in mice.[1] The same study reported a reversible decrease in thymus weight and cellularity.[1] Researchers should be aware of potential effects on hematological parameters and lymphoid organs. Given that SHMT2 inhibition affects nucleotide synthesis, tissues with high rates of cell proliferation, such as the bone marrow and gastrointestinal tract, could be susceptible to toxicity.

Q5: What is the recommended vehicle for in vivo administration of this compound?

A5: One published study describes the formulation of (+)SHIN2 for in vivo use in mice. It was prepared at a concentration of 20 mg/mL in a vehicle consisting of 20% 2-hydroxypropyl-β-cyclodextrin (HPβCD) in saline.

In Vivo Dosing Regimens of (+)SHIN2 in Mice

The following table summarizes dosing information from published preclinical efficacy studies. Note that these are not formal toxicology studies, but they provide an indication of doses and schedules that have been used and were reported to be tolerated in specific experimental contexts.

Animal ModelCompoundDoseRoute of AdministrationDosing ScheduleVehicleReported Observations on Tolerability
C57BL/6 Mice(+)SHIN2200 mg/kgIntraperitoneal (i.p.)Single dose20% HPβCD in salineNot specified in detail, used for target engagement study.
NOTCH1-driven murine T-ALL model(+)SHIN2200 mg/kgNot specified5-days ON, 2-days OFFNot specifiedNo noticeable toxicity observed when co-administered with methotrexate (10 mg/kg).[2]
Mouse primary T-ALL model(+)SHIN2200 mg/kgIntraperitoneal (i.p.)Not specifiedNot specifiedShowed therapeutic activity.[1]

Experimental Protocols

In Vivo Target Engagement Study

  • Animal Model: 10-14 week old male C57BL/6 mice with a surgically implanted catheter in the right jugular vein.[2]

  • Compound Formulation and Administration: (+)SHIN2 was prepared at 20 mg/mL in a vehicle of 20% 2-hydroxypropyl-β-cyclodextrin in saline. A single dose of 200 mg/kg was administered via intraperitoneal (i.p.) injection.[2]

  • Isotope Infusion: To assess target engagement, U-13C-Serine (30 mM in saline) was infused at a rate of 0.1 μL/min/g.[2]

  • Sample Collection: Blood samples were collected at specified time points to analyze the isotopic labeling of serine and glycine.[2]

Antitumor Efficacy Study in a T-ALL Mouse Model

  • Animal Model: NOTCH1-driven murine T-cell acute lymphoblastic leukemia (T-ALL) model.[2]

  • Compound Administration: (+)SHIN2 was administered at 200 mg/kg, and methotrexate was administered at 10 mg/kg.[2]

  • Dosing Schedule: A 5-days ON and 2-days OFF treatment schedule was implemented.[2]

  • Endpoint: The primary endpoint was survival, and the combination treatment was monitored for noticeable toxicity.[2]

Visualizations

SHMT2_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_inhibition cluster_downstream Downstream Effects cluster_outcome Serine_in Serine SHMT2 SHMT2 Serine_in->SHMT2 Glycine_out Glycine SHMT2->Glycine_out CH2THF_out 5,10-CH2-THF SHMT2->CH2THF_out THF_in THF THF_in->SHMT2 Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) CH2THF_out->Nucleotide_Synthesis Rac_SHIN2 This compound inhibition_point Rac_SHIN2->inhibition_point inhibition_point->SHMT2 Inhibition_Outcome Inhibition of Cell Proliferation Cell_Proliferation Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation

Caption: Signaling pathway of SHMT2 inhibition by this compound.

Experimental_Workflow start Start: Select Animal Model (e.g., Mice, Rats) dose_formulation Dose Formulation: Select appropriate vehicle and concentration range for this compound start->dose_formulation mtd_study Acute/MTD Study (Optional but Recommended): Single escalating doses to determine MTD dose_formulation->mtd_study repeat_dose_study Repeat-Dose Toxicity Study: Administer this compound for a defined period (e.g., 7, 14, or 28 days) mtd_study->repeat_dose_study monitoring In-Life Monitoring: Clinical signs, body weight, food/water consumption repeat_dose_study->monitoring sample_collection Terminal Sample Collection: Blood for hematology and clinical chemistry, organs for histopathology monitoring->sample_collection data_analysis Data Analysis: Statistical analysis of all endpoints sample_collection->data_analysis end End: Determine NOAEL/LOAEL and characterize toxicity profile data_analysis->end

Caption: General workflow for in vivo toxicity assessment.

References

Technical Support Center: Formulation of (Rac)-SHIN2 with Cyclodextrin for In Vivo Use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the formulation of (Rac)-SHIN2 with cyclodextrin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preparing stable, solubilized formulations of the serine hydroxymethyltransferase (SHMT) inhibitor, this compound, for in vivo research. Here you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is cyclodextrin necessary for the in vivo formulation of this compound?

A1: this compound is a hydrophobic molecule with poor aqueous solubility. This inherent property makes it challenging to prepare formulations at concentrations suitable for in vivo administration, potentially leading to low bioavailability and erratic absorption. Cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, can encapsulate poorly soluble molecules like SHIN2. This forms an inclusion complex that significantly enhances the aqueous solubility and stability of the drug, making it suitable for parenteral and other routes of administration in animal studies.

Q2: Which type of cyclodextrin is recommended for formulating this compound?

A2: For the active enantiomer, (+)-SHIN2, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been successfully used to prepare aqueous solutions for in vivo studies.[1] HP-β-CD is a derivative of β-cyclodextrin that is well-regarded for its high water solubility and favorable safety profile, making it a common choice for parenteral formulations.

Q3: What is a typical concentration of this compound and HP-β-CD for an in vivo formulation?

A3: A reported formulation for the active enantiomer, (+)-SHIN2, consists of 20 mg/mL of the drug dissolved in a 20% (w/v) aqueous solution of HP-β-CD .[1] This formulation was used for intraperitoneal (IP) injections in mouse models of T-cell acute lymphoblastic leukemia.[1][2]

Q4: Can this formulation be administered intravenously (IV)?

A4: While the 20% HP-β-CD formulation has been used for IP injections, suitability for IV administration would require further evaluation. High concentrations of cyclodextrins can sometimes lead to transient side effects. It is crucial to consult relevant literature and institutional guidelines regarding the maximum tolerated concentration of HP-β-CD for the specific animal model and route of administration. For IV use, further dilution or reformulation may be necessary.

Q5: How does pH affect the complexation of this compound with HP-β-CD?

Q6: How should the this compound/HP-β-CD formulation be stored?

A6: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended to minimize chemical degradation and microbial growth. For long-term storage, the formulation could be lyophilized to create a stable powder that can be reconstituted before use. The stability of the aqueous solution should be determined empirically by analyzing the drug concentration and purity over time.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 20 mg/mL (+)-SHIN2 in 20% HP-β-CD Aqueous Solution

This protocol is based on a reported method for preparing (+)-SHIN2 for in vivo studies.[1]

Materials:

  • (+)-SHIN2 powder

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Sterile water for injection (or equivalent high-purity water)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Analytical balance

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare the HP-β-CD Solution:

    • Weigh the required amount of HP-β-CD to make a 20% (w/v) solution (e.g., 2 g of HP-β-CD for a final volume of 10 mL).

    • Add the HP-β-CD to approximately 80% of the final volume of sterile water in a sterile container.

    • Stir the solution using a magnetic stirrer until the HP-β-CD is completely dissolved. This may take some time. Gentle warming (to no more than 40°C) can be used to aid dissolution, but the solution should be cooled to room temperature before adding the drug.

  • Add (+)-SHIN2:

    • Weigh the required amount of (+)-SHIN2 to achieve a final concentration of 20 mg/mL (e.g., 200 mg for a final volume of 10 mL).

    • Slowly add the (+)-SHIN2 powder to the stirring HP-β-CD solution.

    • Continue stirring until the (+)-SHIN2 is fully dissolved. This may require several hours. Visual inspection for any remaining solid particles is crucial.

  • Final Volume Adjustment and Sterilization:

    • Once the drug is completely dissolved, add sterile water to reach the final desired volume.

    • Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Quality Control:

    • It is recommended to determine the final concentration of (+)-SHIN2 in the solution using a validated analytical method such as HPLC-UV to ensure accuracy.

Protocol 2: Phase Solubility Study of this compound with HP-β-CD

This study is essential to determine the stoichiometry of the complex and the apparent stability constant (Kc), which quantifies the affinity between the drug and cyclodextrin.

Materials:

  • This compound powder

  • HP-β-CD

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Thermostatic shaker

  • Centrifuge

  • HPLC-UV or a suitable spectrophotometer for drug quantification

Procedure:

  • Prepare a series of HP-β-CD solutions in the chosen buffer with increasing concentrations (e.g., 0, 2, 4, 6, 8, 10, 15, 20% w/v).

  • Add an excess amount of this compound to each solution in sealed vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibrate the samples by placing them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours, or until equilibrium is reached.

  • Separate the solid phase by centrifuging the samples at high speed.

  • Quantify the dissolved this compound in the supernatant of each sample using a validated analytical method.

  • Plot the molar concentration of dissolved this compound against the molar concentration of HP-β-CD.

  • Analyze the phase solubility diagram. A linear relationship (AL-type diagram) suggests the formation of a 1:1 soluble complex. The apparent stability constant (Kc) can be calculated from the slope and the intrinsic solubility (S0) of the drug in the absence of cyclodextrin using the following equation:

    Kc = slope / (S0 * (1 - slope))

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
This compound does not fully dissolve in the HP-β-CD solution. - Insufficient HP-β-CD concentration for the target drug concentration.- Inadequate mixing time or energy.- The solution has reached its saturation point.- Increase the concentration of HP-β-CD.- Extend the mixing time. Gentle sonication can also be applied intermittently.- Re-evaluate the target drug concentration. It may not be achievable with the current formulation.
Precipitation occurs after the formulation is prepared and stored. - The formulation is a supersaturated solution and is thermodynamically unstable.- Temperature fluctuations during storage.- Change in pH of the solution.- Consider preparing a lyophilized powder of the drug-cyclodextrin complex and reconstituting it before use.- Store the formulation at a constant, controlled temperature.- Ensure the solution is adequately buffered if pH changes are a concern.
The solution appears hazy or opalescent. - Presence of undissolved drug particles.- Formation of non-inclusion aggregates between the drug and cyclodextrin.- Filter the solution through a 0.22 µm filter. If the haze remains, it may be due to aggregates.- Optimize the drug-to-cyclodextrin molar ratio. A phase solubility study can help identify the optimal concentration range.
Variability in in vivo experimental results. - Inconsistent formulation preparation leading to variable drug concentrations.- Instability of the formulation, leading to drug degradation or precipitation before administration.- Validate the preparation protocol and perform quality control (e.g., concentration analysis) on each batch.- Assess the stability of the formulation under the intended storage and use conditions. Prepare fresh solutions if stability is limited.

Quantitative Data Summary

While specific quantitative data for the this compound/HP-β-CD complex is not publicly available, the following table presents typical data that should be generated during formulation development.

Parameter Typical Method of Determination Example Value (Hypothetical for SHIN2) Significance
Intrinsic Solubility (S0)Shake-flask method in aqueous buffer0.01 mg/mLBaseline solubility without cyclodextrin.
Solubility in 20% HP-β-CDPhase Solubility Study20 mg/mLDemonstrates the significant solubility enhancement.
Solubility Enhancement Factor(Solubility with CD) / S0~2000-foldQuantifies the effectiveness of the cyclodextrin.
Complex StoichiometryJob's Plot or Phase Solubility Diagram1:1Indicates the molar ratio of drug to cyclodextrin in the complex.
Apparent Stability Constant (Kc)Phase Solubility Study500 - 5000 M-1Measures the binding affinity between the drug and cyclodextrin.

Visualizations

Experimental Workflow

G cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration prep_cd Prepare 20% HP-β-CD Solution add_drug Add this compound Powder prep_cd->add_drug stir Stir to Dissolve add_drug->stir adjust_vol Adjust Final Volume stir->adjust_vol filter Sterile Filter (0.22 µm) adjust_vol->filter hplc HPLC for Concentration filter->hplc visual Visual Inspection filter->visual administer Administer to Animal Model visual->administer

Caption: Workflow for preparing this compound/HP-β-CD formulation.

Signaling Pathway

SHMT_Pathway Serine Serine Glycine Glycine Serine->Glycine SHMT SHMT1/2 THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Nucleotide Nucleotide Biosynthesis (Purines, Thymidylate) Methylene_THF->Nucleotide SHMT->Glycine SHMT->Methylene_THF SHIN2 This compound SHIN2->SHMT Inhibition

References

Optimizing (Rac)-SHIN2 concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Rac)-SHIN2. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers optimize the use of this SHMT inhibitor in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a racemic mixture containing the active enantiomer, (+)SHIN2, which is a potent inhibitor of serine hydroxymethyltransferase (SHMT).[1] SHMT is a critical enzyme in one-carbon (1C) metabolism, existing as two isoforms: SHMT1 in the cytoplasm and SHMT2 in the mitochondria.[2][3] This enzyme catalyzes the conversion of serine to glycine, a reaction that provides one-carbon units essential for the synthesis of nucleotides (like purines and thymidylate) and other vital cellular components.[4] By inhibiting both SHMT1 and SHMT2, (+)SHIN2 disrupts this metabolic pathway, leading to a depletion of nucleotide precursors necessary for DNA replication.[5][6] This typically results in a cytostatic effect, arresting cells in the S phase of the cell cycle and blocking proliferation.[5][7]

Q2: What is the difference between this compound, (+)SHIN2, and (-)SHIN2?

A2: this compound is the racemic mixture containing both enantiomers. The biological activity resides almost entirely in the (+)SHIN2 enantiomer, which is the active SHMT inhibitor. The (-)SHIN2 enantiomer is considered the inactive control.[1][4] For experiments, it is crucial to know which form you are using. If using the racemic mixture, be aware that only half of the compound is the active inhibitor.

Q3: What are the typical working concentrations for (+)SHIN2 in cell culture?

A3: The optimal concentration of (+)SHIN2 is highly dependent on the cell line and the duration of the experiment. Effective concentrations generally range from the high nanomolar to the low micromolar scale. For example, the half-maximal inhibitory concentration (IC50) for inhibiting cell growth has been reported as 89 nM in Molt4 T-ALL cells (48h treatment) and 300 nM in HCT116 colon cancer cells (24h treatment).[5] For mechanistic studies, concentrations up to 10 µM have been used.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: Is (+)SHIN2 cytotoxic or cytostatic?

A4: The primary effect of (+)SHIN2 is cytostatic, meaning it inhibits cell proliferation rather than directly inducing cell death.[7] Its mechanism of action, which involves depleting the building blocks for DNA synthesis, leads to cell cycle arrest, most notably in the S phase.[5] While high concentrations or prolonged exposure may lead to secondary cytotoxicity in some cell lines, researchers should primarily use proliferation assays (e.g., cell counting, IncuCyte analysis, or EdU incorporation) rather than apoptosis assays (e.g., Annexin V staining) to quantify its primary effect.

Q5: Can the effects of (+)SHIN2 be reversed or rescued?

A5: Yes. The anti-proliferative effects of (+)SHIN2 are due to the depletion of one-carbon units. These effects can be rescued by supplementing the cell culture medium with a downstream metabolite, such as formate (typically at a concentration of 1 mM).[7] This rescue experiment is a crucial control to confirm that the observed phenotype is specifically due to the inhibition of the SHMT-mediated one-carbon pathway.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect on cell proliferation. Concentration too low: The IC50 can vary significantly between cell lines.Perform a dose-response experiment with (+)SHIN2, testing a broad range of concentrations (e.g., 10 nM to 10 µM) to determine the IC50 for your specific cell line.
Inactive compound: The (-) enantiomer is inactive. You may be using the inactive form or a degraded compound.Ensure you are using the active (+)SHIN2 enantiomer. Confirm the purity and stability of your compound stock.
Metabolic bypass: The cell line may have alternative pathways to generate one-carbon units or may be cultured in a medium rich in downstream metabolites (e.g., glycine, purines).Use dialyzed fetal bovine serum (FBS) to reduce exogenous metabolites. Perform a formate rescue experiment to confirm on-target activity.[7]
High levels of cell death observed, even at low concentrations. Cell line hypersensitivity: Some cell lines are exquisitely dependent on the SHMT pathway for survival.Lower the concentration range in your dose-response curve. Reduce the treatment duration.
Off-target effects: Although a potent SHMT inhibitor, off-target effects can occur at very high concentrations.Ensure your working concentration is not excessively above the determined IC50 for your cell line.
Inconsistent results between experiments. Compound instability: SHIN2 may degrade with improper storage or handling (e.g., multiple freeze-thaw cycles).Aliquot your stock solution of (+)SHIN2 to minimize freeze-thaw cycles. Store protected from light at -20°C or -80°C.
Variability in cell culture conditions: Changes in cell passage number, confluency, or media composition can alter cellular metabolism and response to the inhibitor.Maintain consistent cell culture practices. Use cells within a defined low passage number range and seed at a consistent density for all experiments.
Effect of the inhibitor is less than expected based on literature. Use of racemic mixture: this compound contains 50% of the inactive (-) enantiomer, effectively halving the concentration of the active compound.If using this compound, double the concentration to achieve an equivalent dose of the active (+)SHIN2 enantiomer. Whenever possible, use the pure (+)SHIN2 for more precise results.[4]

Data and Protocols

Summary of Reported In Vitro Concentrations

The following table summarizes key concentrations of (+)SHIN2 reported in the literature for different cell lines.

Cell LineAssay TypeDurationConcentration / IC50Reference
Molt4 (T-ALL)Growth Inhibition48 hoursIC50 = 89 nM[5]
Molt4 (T-ALL)Cell Cycle Analysis24 hours2 µM[5]
HCT116 (Colon Cancer)Growth Inhibition24 hoursIC50 = 300 nM[5]
HCT116 (Colon Cancer)Metabolite Analysis24 hours2 µM[4]
Experimental Protocol: Dose-Response Curve for Cell Proliferation

This protocol outlines a general method for determining the IC50 of (+)SHIN2 in a cancer cell line using a standard colorimetric proliferation assay (e.g., MTT, MTS, or resazurin).

  • Cell Seeding:

    • Culture cells to ~80% confluency under standard conditions.

    • Trypsinize, count, and resuspend cells in fresh medium.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well in 100 µL).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of (+)SHIN2 in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to create 2X working concentrations. A typical 8-point dilution series might range from 20 µM down to 10 nM (final concentrations will be 10 µM to 5 nM).

    • Include a "vehicle control" (DMSO only) and a "no-cell" blank control.

    • Carefully remove the medium from the cells and add 100 µL of the appropriate 2X working solution to each well.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Proliferation Assay:

    • Add the proliferation reagent (e.g., MTS) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot the % Viability against the log of the inhibitor concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.

Visualizations

SHMT Inhibition in One-Carbon Metabolism

SHMT_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto MethyleneTHF_cyto 5,10-Methylene-THF SHMT1->MethyleneTHF_cyto THF_cyto THF THF_cyto->SHMT1 MethyleneTHF_cyto->THF_cyto Redox Reactions Purines_cyto Purine Synthesis MethyleneTHF_cyto->Purines_cyto Thymidylate Thymidylate (dTMP) Synthesis MethyleneTHF_cyto->Thymidylate Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito MethyleneTHF_mito 5,10-Methylene-THF SHMT2->MethyleneTHF_mito THF_mito THF THF_mito->SHMT2 Formate Formate MethyleneTHF_mito->Formate cluster_cytoplasm cluster_cytoplasm Formate->cluster_cytoplasm Rescue Pathway Inhibitor (+)SHIN2 Inhibitor->SHMT1 Inhibitor->SHMT2

Caption: (+)SHIN2 inhibits SHMT1 and SHMT2, blocking one-carbon metabolism.

Experimental Workflow for IC50 Determination

IC50_Workflow A 1. Seed Cells in 96-well plate B 2. Allow cells to attach (24h) A->B D 4. Treat cells with inhibitor (24-72h) B->D C 3. Prepare serial dilutions of (+)SHIN2 C->D E 5. Add Proliferation Reagent (e.g., MTS) D->E F 6. Incubate (1-4h) and Read Absorbance E->F G 7. Normalize data to vehicle control F->G H 8. Plot dose-response curve and calculate IC50 G->H

Caption: Workflow for determining the IC50 of (+)SHIN2.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart Start Experiment shows no effect of (+)SHIN2 Check_Conc Was a dose-response curve performed? Start->Check_Conc Perform_DR Action: Perform dose-response (e.g., 10 nM - 10 µM) Check_Conc->Perform_DR No Check_Compound Are you using the active (+) enantiomer? Check_Conc->Check_Compound Yes Perform_DR->Check_Compound Use_Active Action: Obtain (+)SHIN2. If using this compound, double the concentration. Check_Compound->Use_Active No Check_Rescue Did a formate rescue experiment reverse the phenotype? Check_Compound->Check_Rescue Yes Use_Active->Start Rescue_Fail Result: Effect may be off-target or cell line is not dependent on SHMT. Check_Rescue->Rescue_Fail No Success Result: On-target effect confirmed. Optimize dose. Check_Rescue->Success Yes

Caption: Troubleshooting guide for unexpected experimental results.

References

Technical Support Center: Interpreting Unexpected Results in SHIN2-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SHIN2, a potent inhibitor of serine hydroxymethyltransferase (SHMT). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes and provide guidance on troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during experiments with SHIN2 in a question-and-answer format.

Q1: I treated my cancer cell line with SHIN2, but I don't see any effect on cell viability. What could be the reason?

A1: Several factors could contribute to a lack of response to SHIN2 treatment. Here's a troubleshooting guide:

  • Cell Line-Specific Resistance: Some cell lines may have intrinsic resistance to SHMT inhibition. This can be due to:

    • Upregulation of SHMT1: The cytosolic isoform of SHMT, SHMT1, can sometimes compensate for the inhibition of mitochondrial SHMT2.

    • Enhanced Glycine Uptake: Cells may bypass the effect of SHIN2 by importing glycine from the culture medium.

    • Metabolic Plasticity: Cancer cells can sometimes adapt their metabolic pathways to survive the inhibition of a single enzyme.

  • Suboptimal Experimental Conditions:

    • Incorrect SHIN2 Concentration: Ensure you are using an appropriate concentration of SHIN2. The half-maximal inhibitory concentration (IC50) can vary significantly between cell lines.[1][2]

    • Insufficient Treatment Duration: The effects of SHIN2 on cell proliferation are often cytostatic and may take longer to become apparent.[1] Consider extending the treatment duration.

    • Inactive Compound: Verify the integrity and activity of your SHIN2 compound.

Troubleshooting Steps:

  • Confirm Target Expression: Use Western blot or qPCR to confirm that your cell line expresses SHMT2.

  • Dose-Response Curve: Perform a dose-response experiment with a wide range of SHIN2 concentrations to determine the IC50 in your specific cell line.

  • Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to capture the dynamics of the response.

  • Formate Rescue Experiment: Supplement the culture medium with formate. If the lack of effect is due to on-target SHMT inhibition, adding formate should not alter the result.

Q2: The formate rescue experiment did not reverse the anti-proliferative effects of SHIN2 in my cells. What does this mean?

A2: A failed formate rescue experiment can be informative and suggests several possibilities:

  • Glycine Dependency: In some cellular contexts, the primary role of SHMT2 is to produce glycine, not just one-carbon units. If your cells are highly dependent on endogenous glycine synthesis and have low glycine uptake capacity, formate supplementation will not rescue the phenotype. This has been observed in diffuse large B-cell lymphoma.

  • Off-Target Effects: Although SHIN2 is a specific SHMT inhibitor, the possibility of off-target effects at high concentrations cannot be entirely ruled out.[1]

  • Paradoxical Effect of Formate: In some rare cases, excess formate has been reported to exacerbate the cytotoxic effects of SHMT inhibitors.

Troubleshooting Steps:

  • Metabolite Analysis: Measure intracellular levels of glycine and purine biosynthesis intermediates (e.g., GAR, AICAR). A significant decrease in glycine would support the glycine dependency hypothesis.

  • Glycine Supplementation: In addition to formate, try supplementing the culture medium with glycine to see if it rescues the phenotype.

  • Lower SHIN2 Concentration: If you are using a very high concentration of SHIN2, consider repeating the experiment with a concentration closer to the IC50 to minimize potential off-target effects.

Q3: SHIN2 treatment is causing much higher levels of cell death than I expected. Is this normal?

A3: While SHIN2's primary effect is often cytostatic (S-phase cell cycle arrest), it can induce apoptosis in some cell lines.[1][3] The degree of apoptosis can depend on the cellular context and the extent of metabolic stress induced.

  • High SHMT2 Dependence: Cell lines that are highly reliant on the mitochondrial one-carbon pathway for survival may be more susceptible to apoptosis following SHMT2 inhibition.

  • Induction of ROS: SHMT2 deficiency has been linked to increased reactive oxygen species (ROS) production, which can trigger mitochondrial-mediated apoptosis.[4]

Troubleshooting Steps:

  • Confirm Apoptosis: Use an Annexin V/PI apoptosis assay to confirm that the observed cell death is indeed due to apoptosis and not necrosis.

  • Assess Cell Cycle: Perform cell cycle analysis to see if the apoptosis is preceded by a significant S-phase arrest.

  • Measure ROS Levels: Use a fluorescent probe to measure intracellular ROS levels in SHIN2-treated cells.

Quantitative Data Summary

Table 1: Reported IC50 Values of SHIN2 in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Molt4T-cell Acute Lymphoblastic Leukemia~90[1]
HCT116Colon Cancer~300[2]

Table 2: Expected vs. Unexpected Metabolic Changes Following SHIN2 Treatment

MetaboliteExpected ChangePotential Unexpected ChangePossible Interpretation of Unexpected Change
Glycine DecreaseNo change or increaseCell line may have high glycine uptake from media or upregulation of other glycine synthesis pathways.
Serine AccumulationNo significant changeRapid consumption of serine by other metabolic pathways.
GAR & AICAR AccumulationNo changeThe one-carbon pathway is not the rate-limiting step for purine synthesis in this cell line.
Formate Depletion--

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

  • Reagent Preparation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS. Filter-sterilize and store at -20°C, protected from light.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with various concentrations of SHIN2 and incubate for the desired duration (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C.[5][6]

    • Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[5]

    • Measure the absorbance at 570 nm using a microplate reader.[6]

2. Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[7][8]

  • Procedure:

    • Treat cells with SHIN2 for the desired time.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[9]

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[7]

3. Western Blot for SHMT2

This protocol is used to detect the expression level of the SHMT2 protein.

  • Procedure:

    • Lyse SHIN2-treated and control cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against SHMT2 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

4. qPCR for SHMT2 Expression

This protocol is used to quantify the mRNA expression level of SHMT2.

  • Procedure:

    • Isolate total RNA from SHIN2-treated and control cells.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform real-time PCR using primers specific for SHMT2 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Analyze the relative expression of SHMT2 mRNA using the ΔΔCt method.[10]

Visualizations

SHIN2_Pathway Serine Serine SHMT2 SHMT2 Serine->SHMT2 THF Tetrahydrofolate (THF) THF->SHMT2 Glycine Glycine SHMT2->Glycine Methylene_THF 5,10-Methylene-THF SHMT2->Methylene_THF SHIN2 SHIN2 SHIN2->SHMT2 One_Carbon_Units One-Carbon Units Methylene_THF->One_Carbon_Units Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) One_Carbon_Units->Nucleotide_Synthesis

Caption: SHIN2 inhibits the mitochondrial enzyme SHMT2.

SHIN2_Workflow cluster_0 Phase 1: Experiment Setup cluster_1 Phase 2: Primary Assays cluster_2 Phase 3: Mechanistic Assays Cell_Seeding Seed Cells SHIN2_Treatment Treat with SHIN2 (Dose-Response) Cell_Seeding->SHIN2_Treatment Incubation Incubate (24-72h) SHIN2_Treatment->Incubation Viability_Assay Cell Viability Assay (MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay Western_Blot Western Blot (SHMT2, Apoptosis Markers) Viability_Assay->Western_Blot qPCR qPCR (SHMT2 Expression) Viability_Assay->qPCR Metabolomics Metabolomics (Glycine, Formate) Viability_Assay->Metabolomics Apoptosis_Assay->Western_Blot

Caption: A typical experimental workflow for SHIN2 treatment.

SHIN2_Troubleshooting Start Unexpected Result with SHIN2 No_Effect No effect on cell viability? Start->No_Effect High_Toxicity Higher than expected toxicity? Start->High_Toxicity Rescue_Fail Formate rescue fails? Start->Rescue_Fail Check_IC50 Check IC50 and treatment duration. Confirm SHMT2 expression. No_Effect->Check_IC50 Yes Other_Issue Consult further literature or technical support. No_Effect->Other_Issue No High_Toxicity->Other_Issue No Confirm_Apoptosis Confirm apoptosis (Annexin V/PI). Check for S-phase arrest. High_Toxicity->Confirm_Apoptosis Yes Rescue_Fail->Other_Issue No Check_Glycine Assess glycine dependency. Supplement with glycine. Rescue_Fail->Check_Glycine Yes

Caption: A decision tree for troubleshooting unexpected SHIN2 results.

References

Validation & Comparative

(Rac)-SHIN2 versus SHIN1: A Comparative Efficacy and Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (Rac)-SHIN2 and its predecessor, SHIN1, two potent inhibitors of serine hydroxymethyltransferase (SHMT). Both compounds target SHMT1 and SHMT2, crucial enzymes in one-carbon metabolism essential for cancer cell proliferation. This document summarizes their comparative efficacy, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.

Executive Summary

SHIN1, a first-generation SHMT inhibitor, demonstrated significant in vitro activity against a range of cancer cell lines. However, its clinical development was hampered by poor metabolic stability and a short in vivo half-life, rendering it unsuitable for animal models and further preclinical progression.[1][2] To address these limitations, a second-generation inhibitor, SHIN2, was developed. The active enantiomer, (+)-SHIN2, not only exhibits enhanced in vitro potency but also possesses improved pharmacokinetic properties, enabling robust in vivo efficacy in animal models of cancer.[3][4]

Data Presentation

In Vitro Efficacy: A Head-to-Head Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the active enantiomers of SHIN1 and SHIN2 in the human colon cancer cell line HCT116, providing a direct measure of their comparative potency.

CompoundCell LineIC50 (nM)Reference
(+)-SHIN1HCT116870[1][5]
(+)-SHIN2HCT116300[6]
Pharmacokinetic and Metabolic Stability Profile

This table highlights the key differences in the developability of SHIN1 and this compound, focusing on their metabolic stability and suitability for in vivo applications.

ParameterSHIN1This compoundKey Finding
Metabolic Stability Unstable in liver microsome assays[1][2]Designed for improved metabolic stability[3]SHIN2 was engineered to overcome the metabolic liabilities of SHIN1.
In Vivo Half-life Poor[1][2]Suitable for in vivo studies[3]SHIN2 demonstrates a significantly longer duration of action in vivo.
In Vivo Efficacy Unsuitable for in vivo studies due to rapid clearance[3]Potent in vivo anti-tumor activity demonstrated in T-ALL xenograft models[3][4]SHIN2's improved pharmacokinetics translate to effective tumor growth inhibition in animal models.

Experimental Protocols

Cell Viability Assessment: CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

Methodology:

  • Cell Seeding: HCT116 cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of SHIN1 or this compound for a specified period (e.g., 48-72 hours).

  • Reagent Addition: Following the treatment period, 10 µL of CCK-8 solution is added to each well.

  • Incubation: The plate is incubated for 1-4 hours at 37°C. During this time, dehydrogenases in viable cells reduce the WST-8 tetrazolium salt in the CCK-8 solution to a yellow-colored formazan dye.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment and Collection: Cells are treated with the desired concentrations of SHIN1 or this compound. After treatment, both adherent and floating cells are collected.

  • Cell Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

Signaling Pathway of SHMT Inhibition

The following diagram illustrates the central role of SHMT in one-carbon metabolism and how its inhibition by SHIN1 and this compound disrupts key cellular processes, leading to cancer cell death.

SHMT_Inhibition_Pathway Serine Serine SHMT SHMT1/2 Serine->SHMT Glycine Glycine THF Tetrahydrofolate (THF) THF->SHMT MethyleneTHF 5,10-Methylene-THF OneCarbon One-Carbon Units MethyleneTHF->OneCarbon SHMT->Glycine SHMT->MethyleneTHF SHINs This compound SHIN1 SHINs->SHMT Nucleotide Nucleotide Synthesis (Purines, Thymidylate) OneCarbon->Nucleotide DNA DNA Replication & Repair Nucleotide->DNA Apoptosis Apoptosis Nucleotide->Apoptosis Proliferation Cell Proliferation DNA->Proliferation DNA->Apoptosis Proliferation->Apoptosis

Caption: SHMT Inhibition Pathway

Experimental Workflow for Comparative Efficacy

This workflow outlines the key steps in comparing the in vitro efficacy of this compound and SHIN1.

Experimental_Workflow start Start seed_cells Seed Cancer Cells (e.g., HCT116) start->seed_cells treat_shin1 Treat with SHIN1 (Dose-Response) seed_cells->treat_shin1 treat_shin2 Treat with this compound (Dose-Response) seed_cells->treat_shin2 cck8 Cell Viability Assay (CCK-8) treat_shin1->cck8 apoptosis Apoptosis Assay (Annexin V) treat_shin1->apoptosis treat_shin2->cck8 treat_shin2->apoptosis calc_ic50 Calculate IC50 Values cck8->calc_ic50 compare Compare Efficacy apoptosis->compare calc_ic50->compare end End compare->end

Caption: In Vitro Efficacy Workflow

References

A Comparative Guide to SHIN2 and Other Serine Hydroxymethyltransferase (SHMT) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Serine hydroxymethyltransferase (SHMT) has emerged as a critical target in cancer therapy due to its central role in one-carbon (1C) metabolism, which fuels the biosynthesis of nucleotides and amino acids essential for rapidly proliferating cancer cells.[1][2] This guide provides a detailed comparison of SHIN2, a potent SHMT inhibitor, with other known inhibitors, focusing on their performance, supporting experimental data, and underlying mechanisms of action.

Overview of SHMT and its Inhibition

SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1] This reaction is a primary source of one-carbon units vital for the synthesis of purines and thymidylate.[3] Mammals possess two key isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2.[2] SHMT2 is frequently upregulated in various cancers, making it an attractive therapeutic target.[3] Inhibition of SHMT disrupts the one-carbon supply, leading to cell cycle arrest and apoptosis in cancer cells.[2]

Quantitative Comparison of SHMT Inhibitors

The following table summarizes the inhibitory potency of SHIN2 and other notable SHMT inhibitors against the human SHMT1 and SHMT2 isoforms. The data is presented as half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki), providing a quantitative basis for comparison.

InhibitorTypeSHMT1 IC50/KiSHMT2 IC50/KiCell-Based Potency (Example)Key Features
(+)SHIN2 PyrazolopyranDual InhibitorDual InhibitorIC50: 300 nM (HCT116 cells)[3]First in vivo active SHMT1/2 inhibitor; Synergizes with methotrexate.[3]
SHIN1 (RZ-2994) PyrazolopyranIC50: 5 nM[1][4][5][6]IC50: 13 nM[1][4][5][6]IC50: 870 nM (HCT116 cells)[7]Potent dual inhibitor; Not suitable for in vivo studies due to rapid clearance.[3]
AGF347 Folate MimeticMulti-target inhibitorMulti-target inhibitorIC50: 194 nM (HPAC cells)[8]In vivo activity; Targets SHMT1, SHMT2, and de novo purine biosynthesis.[9][10]
Methotrexate AntifolateKi: 201 µM (hcSHMT)[11]-Used in combination therapies.Primarily a DHFR inhibitor with weaker activity against SHMT.[3]
Pemetrexed AntifolateKi: 19.1 µM[12]Modest activity[10]Multi-target antifolate.Primarily a TS inhibitor with secondary activity against DHFR and SHMT.[12][13]
Lometrexol AntifolateKi: 20-23 µM (hcSHMT)[10][11]IC50: ~100 µM[10]-Potent antifolate with inhibitory activity against SHMT.[10]

Signaling Pathways and Experimental Workflows

The inhibition of SHMT has significant downstream effects on cellular metabolism and signaling. The following diagrams, generated using the DOT language, illustrate the one-carbon metabolism pathway and a typical experimental workflow for evaluating SHMT inhibitors.

One-Carbon Metabolism Pathway

This diagram illustrates the central role of SHMT1 and SHMT2 in the one-carbon metabolism pathway, which is crucial for nucleotide biosynthesis. Inhibition of SHMT disrupts the supply of one-carbon units, thereby affecting DNA synthesis and repair.

One_Carbon_Metabolism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 CH2THF_mito 5,10-CH2-THF CH2THF_cyto 5,10-CH2-THF CH2THF_mito->CH2THF_cyto Transport SHMT2->Glycine_mito SHMT2->CH2THF_mito Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine THF_cyto THF THF_cyto->SHMT1 TS Thymidylate Synthase CH2THF_cyto->TS FormylTHF 10-Formyl-THF CH2THF_cyto->FormylTHF SHMT1->Glycine_cyto SHMT1->CH2THF_cyto DHFR DHFR DHFR->THF_cyto Methotrexate inhibits DHF DHF DHF->DHFR TS->DHF dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS Purine_Synth Purine Synthesis FormylTHF->Purine_Synth SHIN2 SHIN2 SHIN2->SHMT2 inhibits SHIN2->SHMT1 inhibits Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Enzyme_Assay Enzymatic Inhibition Assay (IC50/Ki determination) Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Enzyme_Assay->Cell_Proliferation Lead Compound Selection Metabolomics Metabolomic Profiling (LC-MS based) Cell_Proliferation->Metabolomics Mechanism of Action Studies PK_PD Pharmacokinetics & Pharmacodynamics Metabolomics->PK_PD Candidate for In Vivo Testing Xenograft Xenograft Tumor Models PK_PD->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

References

Navigating Methotrexate Resistance in T-ALL: A Comparative Analysis of (Rac)-SHIN2 and Alternative Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of T-cell acute lymphoblastic leukemia (T-ALL), the emergence of resistance to methotrexate (MTX), a cornerstone of chemotherapy, presents a significant clinical challenge. This guide offers a comparative analysis of the novel serine hydroxymethyltransferase (SHMT) inhibitor, (Rac)-SHIN2, against alternative therapeutic agents, providing researchers, scientists, and drug development professionals with a comprehensive overview of current experimental strategies to overcome MTX resistance in T-ALL.

Executive Summary

This compound, a potent inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase, has demonstrated significant efficacy in preclinical models of MTX-resistant T-ALL. Notably, MTX-resistant T-ALL cells exhibit heightened sensitivity to this compound, and the combination of this compound with methotrexate results in synergistic antileukemic activity. This guide provides a detailed comparison of this compound with other therapeutic alternatives, including nelarabine, venetoclax, pralatrexate, and pemetrexed, focusing on their mechanisms of action, efficacy in MTX-resistant contexts, and the experimental basis for these findings.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in T-ALL, with a focus on methotrexate-resistant models where available.

Table 1: In Vitro Cytotoxicity of this compound and Alternatives in T-ALL Cell Lines

CompoundCell LineResistance StatusIC50 (Concentration)Citation
(+)SHIN2 Molt4ParentalNot specified[1]
Molt4MTX-ResistantMarkedly sensitized compared to parental[1]
Nelarabine T-ALL cell linesRelapsed/RefractoryNot specified[2]
Venetoclax T-ALL cell lines (ALL-SIL, MOLT-16, LOUCY)SensitiveNot specified[3]
T-ALL cell lines (ALL-SIL, MOLT-16, LOUCY)Venetoclax-ResistantNot specified[3]
Pralatrexate Multiple NHL cell linesNot specified~10-fold more potent than MTX[4][5]
Pemetrexed A549 (Lung Cancer)Not specifiedVaries with assay conditions[6]

Table 2: In Vivo Efficacy of this compound and Alternatives in T-ALL Models

CompoundModelEfficacy MetricResultCitation
(+)SHIN2 NOTCH1-driven mouse primary T-ALLIncreased survivalSignificant increase in survival[1][7]
Human patient-derived xenograft (PDX)Increased survival (with MTX)Synergistic increase in survival[1]
Nelarabine Pediatric patients with relapsed/refractory T-ALLComplete Remission (CR) Rate27-55%[2]
Adult patients with relapsed/refractory T-ALLComplete Remission (CR) Rate~31%[2]
Venetoclax Pediatric ALL xenograftsAntileukemic activityEffective in MLL-rearranged ALL[8]

Mechanism of Action and Signaling Pathways

The therapeutic agents discussed employ distinct mechanisms to induce apoptosis in T-ALL cells. Understanding these pathways is crucial for rational drug design and combination therapies.

This compound targets the folate metabolic pathway, a critical route for nucleotide biosynthesis. By inhibiting SHMT, this compound depletes the one-carbon units necessary for DNA and RNA synthesis. Methotrexate inhibits dihydrofolate reductase (DHFR), another key enzyme in this pathway. In MTX-resistant cells, which may have alternative mechanisms for folate uptake or metabolism, the direct inhibition of SHMT by this compound provides a potent alternative route to induce apoptosis. The synergy observed with methotrexate suggests a dual blockade of the folate pathway is highly effective.[1][7]

SHIN2_Mechanism cluster_Folate_Pathway Folate Metabolism Pathway Serine Serine Glycine Glycine Serine->Glycine SHMT THF Tetrahydrofolate (THF) CH2_THF 5,10-Methylene-THF THF:e->CH2_THF:w DHF Dihydrofolate (DHF) DHF->THF DHFR Purines_Pyrimidines Purine & Pyrimidine Synthesis CH2_THF->Purines_Pyrimidines DNA_Synthesis DNA Synthesis Purines_Pyrimidines->DNA_Synthesis Leads to SHIN2 This compound SHIN2->Serine SHIN2_Block Inhibition of 1-C Metabolism Methotrexate Methotrexate Methotrexate->DHF Cell_Proliferation T-ALL Cell Proliferation DNA_Synthesis->Cell_Proliferation Enables SHIN2_Block->DNA_Synthesis Inhibits

Caption: Mechanism of this compound action in the folate pathway.

Nelarabine , a prodrug of ara-G (9-β-arabinofuranosylguanine), is a purine nucleoside analog. Its cytotoxicity is preferential for T-lymphoblasts. Following conversion to its active triphosphate form, ara-GTP, it incorporates into DNA, leading to inhibition of DNA synthesis and subsequent apoptosis.[2]

Venetoclax is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). By binding to BCL-2, venetoclax displaces pro-apoptotic proteins, which then trigger the intrinsic apoptotic pathway through the activation of BAX and BAK.[3][9] The sensitivity of T-ALL cells to venetoclax can be influenced by the expression levels of other BCL-2 family members like BCL-XL and MCL-1.[3]

Venetoclax_Pathway cluster_Apoptosis Intrinsic Apoptosis Pathway BCL2 BCL-2 Pro_Apoptotic Pro-apoptotic proteins (e.g., BIM, BAK, BAX) BCL2->Pro_Apoptotic Inhibits Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Activates Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Caption: Venetoclax mechanism of action in the apoptosis pathway.

Pralatrexate and Pemetrexed are also antifolates that, like methotrexate, interfere with folate-dependent enzymes. Pralatrexate was designed to have a higher affinity for the reduced folate carrier (RFC) and folylpolyglutamate synthetase (FPGS) compared to methotrexate, leading to enhanced intracellular accumulation and retention.[4][5] Pemetrexed inhibits multiple folate-dependent enzymes, including thymidylate synthase (TS), DHFR, and glycinamide ribonucleotide formyltransferase (GARFT).[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of key experimental protocols used to evaluate the efficacy of these compounds.

Cell Viability and Cytotoxicity Assays

  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • General Protocol:

    • T-ALL cell lines (e.g., Molt4 for SHIN2 studies) are seeded in 96-well plates.[1]

    • Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).

    • Cell viability is assessed using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue.[3]

    • Absorbance or fluorescence is measured, and data are normalized to untreated controls to calculate IC50 values.

Apoptosis Assays

  • Objective: To quantify the extent of programmed cell death induced by a compound.

  • General Protocol (Annexin V/Propidium Iodide Staining):

    • T-ALL cells are treated with the test compound at a specified concentration and for a defined duration.

    • Cells are harvested and washed with binding buffer.

    • Cells are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and propidium iodide (PI, a fluorescent dye that enters necrotic cells).

    • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel compound against methotrexate-resistant T-ALL.

Experimental_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies Start Start: Identify MTX-Resistant T-ALL Cell Lines Cytotoxicity Cytotoxicity Assays (e.g., MTT) Start->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V) Cytotoxicity->Apoptosis Mechanism Mechanism of Action Studies (e.g., Western Blot) Apoptosis->Mechanism Xenograft Establish T-ALL Xenograft Models (e.g., PDX) Mechanism->Xenograft Promising Results Treatment Treat with Test Compound Xenograft->Treatment Efficacy Assess Efficacy (Tumor Burden, Survival) Treatment->Efficacy Toxicity Evaluate Toxicity Treatment->Toxicity Conclusion Conclusion: Potential Therapeutic Strategy Efficacy->Conclusion Positive Outcomes

Caption: A generalized experimental workflow for drug evaluation.

Conclusion

The development of resistance to methotrexate in T-ALL necessitates the exploration of novel therapeutic avenues. This compound presents a promising strategy by targeting a key node in the folate metabolism pathway, demonstrating particular efficacy in MTX-resistant settings. A thorough understanding of the comparative efficacy and mechanisms of action of this compound and other emerging agents such as nelarabine and venetoclax is paramount for the continued development of effective treatments for this challenging disease. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community engaged in this critical area of research.

References

On-Target Validation of (Rac)-SHIN2: A Comparative Guide Using 13C-Serine Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (Rac)-SHIN2, a potent serine hydroxymethyltransferase (SHMT) inhibitor, with other alternatives. It details the use of 13C-serine tracing as a robust method for on-target validation, supported by experimental data and detailed protocols.

Executive Summary

This compound is a pyrazolopyran derivative that acts as an inhibitor of serine hydroxymethyltransferase (SHMT), a key enzyme in serine and one-carbon metabolism.[1] This pathway is frequently upregulated in various cancers to support rapid cell proliferation and biosynthesis.[2][3][4][5] Validating that a drug candidate like this compound engages its intended target within a cellular context is a critical step in drug development. Stable isotope tracing with 13C-labeled serine offers a powerful and direct method to probe the activity of SHMT and confirm the on-target effects of its inhibitors. This guide will compare this compound with other SHMT inhibitors and evaluate 13C-serine tracing against other on-target validation techniques.

This compound vs. Alternative SHMT Inhibitors

The efficacy of this compound can be benchmarked against other known SHMT inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values for this compound and its analogs against SHMT and in cellular assays. Lower values indicate higher potency.

CompoundTarget(s)IC50/EC50Cell Line/Assay ConditionReference
This compound SHMTEC50: 4.7 nM (VSEfm), 9.8 nM (VREfmvanA)E. faecium[1]
(+)SHIN1 SHMT1/2IC50: < 50 nM (in SHMT2 deletion cells)HCT-116
AGF347 SHMTIn vivo activity reportedPancreatic adenocarcinoma models
Pemetrexed SHMT2IC50: > 100 µMIn vitro assay[2]
Lometrexol SHMT2IC50: > 100 µMIn vitro assay[2]
3-Bromopyruvate SHMT1Selective for SHMT1In vitro assay

On-Target Validation: 13C-Serine Tracing vs. Other Methods

Several techniques can be employed to validate the engagement of a drug with its intended target. Below is a comparison of 13C-serine tracing with other common methods.

MethodPrincipleAdvantagesLimitations
13C-Serine Isotope Tracing Measures the metabolic flux through the SHMT-catalyzed reaction by tracking the incorporation of 13C from serine into downstream metabolites like glycine and purines.Directly assesses the enzymatic activity of the target in a cellular context. Provides functional confirmation of target engagement.Requires specialized equipment (LC-MS/MS or GC-MS) and expertise in metabolomics data analysis. Can be complex to interpret in vivo.[6]
Cellular Thermal Shift Assay (CETSA) Based on the principle that drug binding stabilizes the target protein, leading to a higher melting temperature.[7][8][9]Applicable to a wide range of targets without modification of the compound. Can be performed in intact cells and cell lysates.[7][8]Indirect measure of target engagement. May not be suitable for all targets or all mechanisms of action.
Drug Affinity Responsive Target Stabilization (DARTS) Relies on the concept that a drug-bound protein is more resistant to proteolysis.[6][10][11]Does not require chemical labeling of the drug. Can be used to identify unknown targets.[10][11]The degree of protection from proteolysis may not always correlate with binding affinity. Requires careful optimization of protease digestion.

Experimental Protocols

On-Target Validation of this compound using 13C-Serine Tracing

This protocol outlines the key steps to validate the on-target activity of this compound by monitoring its effect on serine metabolism using 13C-serine and Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Cell Culture and Treatment:

  • Culture cancer cells (e.g., HCT-116) in standard media.

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Isotope Labeling:

  • Prepare labeling medium by supplementing serine-free media with [U-13C3]-L-serine.

  • After the drug treatment period, replace the standard media with the 13C-serine labeling medium.

  • Incubate the cells for a specific duration (e.g., 4-8 hours) to allow for the incorporation of the labeled serine into downstream metabolic pathways.

3. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells with ice-cold saline.

  • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

4. LC-MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.

  • Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., Orbitrap MS).

  • Use a chromatography method suitable for separating polar metabolites, such as Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Acquire data in full scan mode to detect all isotopologues of serine, glycine, and other downstream metabolites.

5. Data Analysis:

  • Identify the mass-to-charge ratios (m/z) for the different isotopologues of serine (M+0, M+1, M+2, M+3) and glycine (M+0, M+1, M+2).

  • Correct for the natural abundance of 13C.

  • Calculate the fractional labeling of each metabolite in the control and this compound-treated samples.

  • A significant decrease in the fractional labeling of M+2 glycine in the drug-treated cells compared to the control indicates inhibition of SHMT activity.

Visualizations

SHMT_Pathway Serine Serine SHMT SHMT Serine->SHMT Glycine Glycine THF Tetrahydrofolate (THF) THF->SHMT Methylene_THF 5,10-Methylene-THF One_Carbon_Metabolism One-Carbon Metabolism (e.g., Purine Synthesis) Methylene_THF->One_Carbon_Metabolism SHMT->Glycine SHMT->Methylene_THF Rac_SHIN2 This compound Rac_SHIN2->SHMT

Caption: Serine metabolism and the inhibitory action of this compound on SHMT.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis A 1. Seed Cells B 2. Treat with this compound A->B C 3. Add 13C-Serine Medium B->C D 4. Quench & Extract C->D E 5. LC-MS Analysis D->E F 6. Data Interpretation E->F

Caption: Workflow for 13C-serine tracing to validate this compound on-target activity.

Logical_Relationship Target_Engagement On-Target Engagement of This compound with SHMT SHMT_Inhibition Inhibition of SHMT Activity Target_Engagement->SHMT_Inhibition Reduced_Flux Reduced Metabolic Flux from Serine to Glycine SHMT_Inhibition->Reduced_Flux Decreased_Labeling Decreased 13C Labeling in Downstream Metabolites Reduced_Flux->Decreased_Labeling

Caption: Logical flow from target engagement to measurable metabolic output.

References

Validating SHMT Engagement of (Rac)-SHIN2 in Intact Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the engagement of the serine hydroxymethyltransferase (SHMT) inhibitor, (Rac)-SHIN2, with its target in intact cells. We will delve into the established isotopolabeling approach using ¹³C-serine tracing and compare it with the widely adopted Cellular Thermal Shift Assay (CETSA). This guide aims to equip researchers with the necessary information to select the most appropriate method for their specific experimental needs.

Introduction to this compound and SHMT

Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This pathway is fundamental for the biosynthesis of nucleotides and amino acids, and its upregulation is a hallmark of many cancers. This compound is a racemic mixture containing the active enantiomer, (+)-SHIN2, a potent inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms.[1][2][3][4] Validating the direct interaction of this compound with SHMT in a cellular context is crucial for understanding its mechanism of action and for the development of effective cancer therapeutics.

Methods for Validating Target Engagement

Two primary methods are discussed for confirming the engagement of this compound with SHMT in intact cells: ¹³C-Serine Tracing and the Cellular Thermal Shift Assay (CETSA).

¹³C-Serine Isotope Tracing

This method directly assesses the enzymatic activity of SHMT in the presence of an inhibitor. By supplying cells with uniformly labeled ¹³C-serine (U-¹³C-serine), the flux through the SHMT-catalyzed reaction can be monitored by measuring the isotopic enrichment in downstream metabolites like glycine. Inhibition of SHMT by this compound leads to a quantifiable reduction in the fractional abundance of ¹³C-labeled glycine.[1][5]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify drug-target engagement in intact cells and tissues.[6] The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. This stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment.[7][8][9]

Quantitative Data Comparison

While direct head-to-head comparative studies are limited, the following table summarizes the key characteristics and expected outcomes for each method based on published data for SHIN2 and general principles of the assays.

Feature¹³C-Serine Isotope Tracing with this compoundCellular Thermal Shift Assay (CETSA) with this compound
Primary Readout Fractional abundance of ¹³C-labeled metabolites (e.g., Glycine m+2)Amount of soluble SHMT protein at different temperatures
Cellular State Live, intact cellsIntact cells (heating step can be stressful)
Endpoint Functional (Enzyme activity)Biophysical (Target stabilization)
Throughput Lower; requires mass spectrometryHigher throughput versions (HT-CETSA) are available[8]
Sensitivity High for detecting changes in metabolic fluxDependent on antibody quality and protein abundance
Confirmation Direct evidence of functional target inhibitionDirect evidence of physical binding to the target
Example Data Treatment with (+)SHIN2 reduces the fractional abundance of glycine m+2 in HCT116 cells.[5]A hypothetical increase in the melting temperature (Tm) of SHMT in the presence of this compound.

Experimental Protocols

Protocol 1: ¹³C-Serine Isotope Tracing for SHMT Engagement

This protocol is adapted from studies demonstrating SHMT inhibition in intact cells.[5][10]

1. Cell Culture and Treatment:

  • Culture cells (e.g., HCT116) to the desired confluency.
  • Replace the culture medium with a medium containing U-¹³C-serine.
  • Treat the cells with this compound at various concentrations or a vehicle control.
  • Incubate for a specified period (e.g., 24 hours).

2. Metabolite Extraction:

  • Aspirate the medium and wash the cells with ice-cold saline.
  • Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
  • Scrape the cells and collect the extract.
  • Centrifuge to pellet cell debris.

3. LC-MS Analysis:

  • Analyze the supernatant containing the extracted metabolites by liquid chromatography-mass spectrometry (LC-MS).
  • Monitor the mass isotopologue distribution of serine and glycine.

4. Data Analysis:

  • Calculate the fractional abundance of ¹³C-labeled glycine (m+2).
  • Compare the fractional abundance between this compound-treated and vehicle-treated cells. A significant decrease in the treated cells indicates SHMT engagement and inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for SHMT Engagement

This is a generalized protocol for performing CETSA, which can be adapted for SHMT.[7][8][9]

1. Cell Treatment:

  • Culture cells to high confluency.
  • Treat the cells with this compound or a vehicle control and incubate to allow for drug binding.

2. Heat Treatment:

  • Aliquot the cell suspension into PCR tubes.
  • Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes).
  • Include an unheated control sample.

3. Cell Lysis and Separation:

  • Lyse the cells (e.g., by freeze-thaw cycles or detergents).
  • Centrifuge the lysates at high speed to pellet precipitated proteins.

4. Protein Analysis:

  • Collect the supernatant containing the soluble protein fraction.
  • Analyze the amount of soluble SHMT protein by Western blotting or other quantitative protein detection methods (e.g., ELISA, mass spectrometry).

5. Data Analysis:

  • Generate a melting curve by plotting the amount of soluble SHMT as a function of temperature for both treated and control samples.
  • A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target stabilization and therefore engagement.

Visualizing the Pathways and Workflows

SHMT Signaling Pathway and this compound Inhibition

The following diagram illustrates the central role of SHMT in one-carbon metabolism and the inhibitory action of this compound.

SHMT_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Serine_mito Serine Serine_cyto->Serine_mito Glycine_cyto Glycine Glycine_mito Glycine Glycine_cyto->Glycine_mito THF_cyto THF THF_cyto->SHMT1 MTHF_cyto 5,10-Methylene-THF Purines_Thymidylate Purine & Thymidylate Synthesis MTHF_cyto->Purines_Thymidylate SHMT1->Glycine_cyto SHMT1->MTHF_cyto SHMT2 SHMT2 Serine_mito->SHMT2 THF_mito THF THF_mito->SHMT2 MTHF_mito 5,10-Methylene-THF Formate Formate MTHF_mito->Formate SHMT2->Glycine_mito SHMT2->MTHF_mito Formate->MTHF_cyto Cytosolic one-carbon pool SHIN2 This compound SHIN2->SHMT1 inhibition SHIN2->SHMT2 inhibition

Caption: SHMT pathway and this compound inhibition.

Experimental Workflow: ¹³C-Serine Isotope Tracing

This diagram outlines the key steps in the ¹³C-serine tracing experiment.

Serine_Tracing_Workflow start Culture Cells treatment Treat with this compound and U-13C-Serine start->treatment extraction Metabolite Extraction treatment->extraction analysis LC-MS Analysis extraction->analysis data Quantify 13C-Glycine Fractional Abundance analysis->data end Confirm SHMT Inhibition data->end

Caption: ¹³C-Serine tracing workflow.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This diagram illustrates the general workflow for a CETSA experiment.

CETSA_Workflow start Culture and Treat Cells with this compound heat Heat Shock at Varying Temperatures start->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to Pellet Aggregates lysis->centrifugation analysis Analyze Soluble SHMT (e.g., Western Blot) centrifugation->analysis end Determine Thermal Stabilization analysis->end

Caption: CETSA experimental workflow.

Conclusion

Both ¹³C-serine isotope tracing and the Cellular Thermal Shift Assay are valuable methods for validating the engagement of this compound with SHMT in intact cells. The choice of method will depend on the specific research question and available resources. ¹³C-serine tracing provides direct evidence of functional enzyme inhibition within the cellular metabolic network, while CETSA offers a direct biophysical confirmation of drug-target binding. For a comprehensive validation of this compound's mechanism of action, employing both methodologies would provide complementary and robust evidence of target engagement.

References

A Preclinical Head-to-Head: (Rac)-SHIN2 Versus Standard-of-Care Chemotherapy for T-Cell Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive hematological malignancy. While current multi-agent chemotherapy regimens have improved survival rates, a significant portion of patients experience relapse, highlighting the urgent need for novel therapeutic strategies. This guide provides a comparative analysis of the novel metabolic inhibitor, (Rac)-SHIN2, against standard-of-care chemotherapy, based on available preclinical data.

Executive Summary

This compound is a first-in-class inhibitor of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism essential for nucleotide synthesis. Preclinical studies demonstrate its efficacy in T-ALL models, particularly its synergistic activity with the standard chemotherapeutic agent, methotrexate. While direct head-to-head trials of this compound monotherapy against a full multi-agent chemotherapy regimen are not yet published, this guide synthesizes the available data to offer a comparative perspective on their mechanisms of action and preclinical efficacy.

Mechanism of Action: A Tale of Two Strategies

Standard-of-care chemotherapy for T-ALL employs a multi-pronged approach, targeting various aspects of cancer cell proliferation and survival. In contrast, this compound offers a targeted metabolic attack.

This compound: This small molecule inhibitor targets both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] By inhibiting SHMT, SHIN2 disrupts the conversion of serine to glycine, a critical step for the generation of one-carbon units necessary for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1] This leads to cell cycle arrest and apoptosis in cancer cells.

Standard-of-Care Chemotherapy: Regimens like CALGB 8811 and Hyper-CVAD are multi-agent protocols that include drugs with diverse mechanisms:

  • Antimetabolites (e.g., Methotrexate, Cytarabine, Mercaptopurine): Interfere with DNA and RNA synthesis.

  • Alkylating Agents (e.g., Cyclophosphamide): Cause DNA damage, leading to apoptosis.

  • Vinca Alkaloids (e.g., Vincristine): Inhibit microtubule formation, arresting cells in mitosis.

  • Anthracyclines (e.g., Daunorubicin, Doxorubicin): Intercalate into DNA and inhibit topoisomerase II, leading to DNA damage.

  • Corticosteroids (e.g., Dexamethasone, Prednisone): Induce apoptosis in lymphoid cells.

  • Enzyme Therapy (e.g., Asparaginase): Depletes asparagine, an essential amino acid for leukemia cells.

Preclinical Efficacy: A Comparative Look at the Data

The following tables summarize the available quantitative data from preclinical studies on this compound and representative standard-of-care chemotherapy agents in T-ALL models. It is crucial to note that these data are not from direct comparative studies of this compound monotherapy versus a full chemotherapy regimen.

Table 1: In Vitro Efficacy of this compound in T-ALL Cell Lines

Cell LineTreatmentConcentration/DoseEffectReference
Molt4(+)SHIN2IC50 ≈ 1 µMInhibition of cell proliferation[1]
Molt4(+)SHIN2 + Methotrexate (20-40 nM)IC50 of (+)SHIN2 decreasedSynergistic inhibition of cell proliferation[1]

Table 2: In Vivo Efficacy of this compound in T-ALL Xenograft Models

ModelTreatmentDosing RegimenOutcomeReference
NOTCH1-driven murine T-ALL(+)SHIN2 monotherapy200 mg/kg IP, 5 days on/2 days offSignificant increase in survival compared to vehicle[1]
NOTCH1-driven murine T-ALLMethotrexate monotherapy10 mg/kg IP, once per cycleSignificant increase in survival compared to vehicle[1]
NOTCH1-driven murine T-ALL(+)SHIN2 + Methotrexate200 mg/kg (+)SHIN2 IP, 5 days on/2 days off; 10 mg/kg Methotrexate IP, once per cycleSynergistic and significant increase in survival compared to monotherapies[1]
Patient-Derived Xenograft (PDX) T-ALL(+)SHIN2 monotherapy200 mg/kg IP, 5 days on/2 days offSignificant increase in survival compared to vehicle[1]
Patient-Derived Xenograft (PDX) T-ALLMethotrexate monotherapy10 mg/kg IP, once per cycleIncrease in survival compared to vehicle[1]
Patient-Derived Xenograft (PDX) T-ALL(+)SHIN2 + Methotrexate200 mg/kg (+)SHIN2 IP, 5 days on/2 days off; 10 mg/kg Methotrexate IP, once per cycleSynergistic and significant increase in survival compared to monotherapies[1]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the targeted signaling pathway of this compound and a typical experimental workflow for evaluating its efficacy.

SHMT_Inhibition_Pathway cluster_Metabolism One-Carbon Metabolism cluster_Inhibition Therapeutic Intervention Serine Serine Glycine Glycine Serine->Glycine SHMT THF Tetrahydrofolate (THF) CH2_THF 5,10-Methylene-THF THF->CH2_THF Purines Purine Synthesis CH2_THF->Purines Thymidylate Thymidylate Synthesis CH2_THF->Thymidylate DNA_RNA DNA/RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell Proliferation Cell Proliferation DNA_RNA->Cell Proliferation SHIN2 This compound SHIN2->Serine Inhibits SHMT Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR Inhibits DHF Dihydrofolate (DHF) DHF->THF DHFR

Caption: Mechanism of this compound and Methotrexate in T-ALL.

TALL_Xenograft_Workflow cluster_Establishment Model Establishment cluster_Treatment Treatment and Monitoring cluster_Analysis Efficacy Analysis p0 T-ALL Patient Sample or Cell Line p1 Inject into Immunocompromised Mice p0->p1 p2 Establish Patient-Derived Xenograft (PDX) or Cell Line Xenograft p1->p2 t0 Randomize mice into treatment groups: - Vehicle - this compound - Standard Chemotherapy - Combination p2->t0 t1 Administer treatment according to schedule t0->t1 t2 Monitor tumor burden (e.g., bioluminescence) and animal health t1->t2 a0 Measure survival duration t2->a0 a1 Analyze tumor samples (e.g., histology, IHC) t2->a1

Caption: In Vivo T-ALL Xenograft Experimental Workflow.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed protocols for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTS-based)
  • Cell Seeding: Seed T-ALL cells (e.g., Molt4) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

  • Drug Treatment: Prepare serial dilutions of (+)SHIN2 and/or methotrexate in culture medium. Add the drug solutions to the wells. For combination studies, add a fixed concentration of one drug and a serial dilution of the other. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 values using non-linear regression analysis.

In Vivo T-ALL Xenograft Study
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID/IL2Rγnull or NSG mice).

  • Cell Inoculation:

    • For Cell Line Xenografts: Inject 1 x 10^6 Molt4 cells intravenously (IV) via the tail vein.

    • For Patient-Derived Xenografts (PDX): Inject 1-5 x 10^6 primary T-ALL patient cells IV.

  • Tumor Engraftment Monitoring: Monitor for signs of leukemia development (e.g., weight loss, hind-limb paralysis). For luciferase-expressing cells, monitor tumor burden by bioluminescence imaging (BLI) weekly.

  • Treatment Initiation: Once engraftment is confirmed (e.g., detectable BLI signal or a certain percentage of human CD45+ cells in peripheral blood), randomize mice into treatment groups.

  • Dosing Regimen (example from Garcia-Cañaveras et al., 2021):

    • Vehicle Control: Administer the vehicle solution intraperitoneally (IP) on the same schedule as the treatment groups.

    • (+)SHIN2: 200 mg/kg, IP, administered 5 days on, 2 days off.

    • Methotrexate: 10 mg/kg, IP, administered once per treatment cycle (e.g., on day 1 of a 7-day cycle).

    • Combination: Administer both (+)SHIN2 and methotrexate as per their individual schedules.

  • Efficacy Endpoint: The primary endpoint is overall survival. Monitor mice daily and euthanize when they meet predefined humane endpoints (e.g., significant weight loss, signs of distress).

  • Data Analysis: Generate Kaplan-Meier survival curves and compare survival distributions between treatment groups using the log-rank test.

Conclusion and Future Directions

The preclinical data for this compound are promising, indicating a novel metabolic vulnerability in T-ALL that can be therapeutically exploited. Its synergistic activity with methotrexate suggests a potential to enhance the efficacy of existing therapies and possibly overcome resistance. However, the absence of direct comparative studies against a full standard-of-care multi-agent regimen necessitates further investigation. Future preclinical studies should aim to directly compare the efficacy and toxicity of this compound, both as a monotherapy and in combination, against established regimens like CALGB 8811 or Hyper-CVAD in T-ALL PDX models. Such studies will be critical in defining the potential clinical positioning of SHMT inhibitors in the treatment landscape of T-ALL.

References

Genetic Validation of SHMT as the Target of (Rac)-SHIN2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (Rac)-SHIN2, a pyrazolopyran derivative targeting serine hydroxymethyltransferase (SHMT), with other known SHMT inhibitors. It includes supporting experimental data from genetic and pharmacological studies to validate SHMT as the direct target of this compound and its active enantiomer, (+)-SHIN2.

Executive Summary

Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This pathway is essential for the biosynthesis of nucleotides and amino acids, and its upregulation is a hallmark of many cancers, making SHMT a compelling target for anti-cancer drug development. This compound and its enantiomers are potent inhibitors of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. This guide details the genetic and pharmacological evidence validating SHMT as the target of these compounds and compares their efficacy to other inhibitors in the field.

Performance Comparison of SHMT Inhibitors

CompoundTarget(s)SHMT1 IC50 (nM)SHMT2 IC50 (nM)Cell Growth IC50 (nM)Reference(s)
(+)-SHIN2 SHMT1/2~10~10300 (HCT116)[1][2]
SHIN1 ((+)-RZ-2994)SHMT1/2513870 (HCT116)[1]
AGF347SHMT1/2>10,000>10,000~5,000 (Panc-1)[3]
PemetrexedDHFR, TS, GARFT, AICARFT, SHMTWeak inhibition (>100 µM)Weak inhibition (>100 µM)Varies[4]
MethotrexateDHFR, SHMTWeak inhibition (>100 µM)Weak inhibition (>100 µM)Varies[4]
SHMT-IN-3 (Hit 1)SHMT1/2530~10,600Not Reported[3]

Note: IC50 values can vary depending on assay conditions. The data presented here is for comparative purposes.

Genetic Validation of SHMT as the Target of (+)-SHIN2

The on-target activity of (+)-SHIN2 has been rigorously validated using multiple genetic and pharmacological approaches. These experiments collectively demonstrate that the cytotoxic effects of (+)-SHIN2 are a direct result of SHMT inhibition.

CRISPR/Cas9-Mediated Gene Knockout

Genetic ablation of SHMT1 and SHMT2 provides the most direct evidence of the target's role in cellular proliferation. Studies have shown that dual knockout of SHMT1 and SHMT2 in cancer cell lines, such as HCT-116 colon cancer cells, prevents the formation of tumor xenografts.[1] Furthermore, knockout of SHMT2, the predominantly expressed isoform in many cancers, sensitizes cells to (+)-SHIN2, confirming that the mitochondrial isoform is a key target.[2]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein. Treatment of cells with a ligand, such as (+)-SHIN2, is expected to increase the melting temperature of its target protein, SHMT. This change is then detected by quantifying the amount of soluble protein remaining after heat treatment.

Metabolomic Profiling with Stable Isotope Tracing

Inhibition of SHMT disrupts one-carbon metabolism. This can be monitored using stable isotope tracers, such as ¹³C-serine. In cells treated with (+)-SHIN2, the flux of the ¹³C label from serine to downstream metabolites like glycine and purines is significantly reduced, mimicking the metabolic phenotype observed in SHMT1/2 double-knockout cells.[1][2] This provides strong evidence that (+)-SHIN2 is engaging and inhibiting SHMT in living cells.

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of SHMT1 and SHMT2 in the one-carbon metabolism pathway, which is critical for nucleotide and amino acid synthesis.

One_Carbon_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine Serine SHMT1 SHMT1 Serine->SHMT1 SHMT2 SHMT2 Serine->SHMT2 Glycine Glycine THF_cyto THF (cytosol) THF_cyto->SHMT1 CH2THF_cyto 5,10-CH2-THF (cytosol) Purines Purine Synthesis CH2THF_cyto->Purines Thymidylate Thymidylate Synthesis CH2THF_cyto->Thymidylate Methionine Methionine Cycle CH2THF_cyto->Methionine SHMT1->Glycine SHMT1->CH2THF_cyto THF_mito THF (mitochondria) THF_mito->SHMT2 CH2THF_mito 5,10-CH2-THF (mitochondria) CH2THF_mito->Purines SHMT2->Glycine SHMT2->CH2THF_mito SHIN2 This compound SHIN2->SHMT1 SHIN2->SHMT2

One-Carbon Metabolism Pathway and SHMT Inhibition.
Experimental Workflow for SHMT Target Validation

This diagram outlines the key experimental steps to validate SHMT as the target of an inhibitor like this compound.

Target_Validation_Workflow Start Hypothesis: Compound inhibits SHMT InVitro In Vitro Enzymatic Assay Start->InVitro CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA CRISPR CRISPR/Cas9 Knockout of SHMT1/2 Start->CRISPR Metabolomics Metabolomics with ¹³C-Serine Tracing Start->Metabolomics IC50 Determine IC50 against SHMT1 & SHMT2 InVitro->IC50 Stabilization Assess SHMT Thermal Stabilization CETSA->Stabilization Phenocopy Compare inhibitor phenotype to knockout phenotype CRISPR->Phenocopy Flux Measure disruption of ¹³C-Serine flux Metabolomics->Flux Validation Target Validated IC50->Validation Stabilization->Validation Phenocopy->Validation Flux->Validation

References

Comparative Metabolomics of SHIN1 and SHIN2 Treatment in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the metabolic consequences of inhibiting serine hydroxymethyltransferase (SHMT) with SHIN1 and SHIN2.

This guide provides a comprehensive comparison of the metabolic effects of two pivotal research compounds, SHIN1 and SHIN2, which are instrumental in the study of one-carbon metabolism and cancer therapeutics. By inhibiting the enzyme serine hydroxymethyltransferase (SHMT), both SHIN1 and SHIN2 disrupt the synthesis of essential building blocks for cell proliferation, including nucleotides and amino acids. Understanding the nuanced differences in their impact on cellular metabolism is crucial for the strategic development of novel anti-cancer therapies.

SHIN1, a first-generation SHMT inhibitor, has been foundational in demonstrating the therapeutic potential of targeting this pathway. SHIN2 was subsequently developed as a more potent and metabolically stable analog, suitable for in vivo studies. This guide presents a side-by-side analysis of their effects on cellular metabolomes, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Quantitative Metabolomic Analysis

The following tables summarize the key metabolic alterations observed in cancer cell lines upon treatment with SHIN1 and SHIN2. The data is compiled from foundational studies on these inhibitors, providing a quantitative basis for comparison.

Table 1: Comparative Metabolomic Changes in HCT-116 Cells Treated with SHIN1

MetaboliteFold Change vs. ControlBiological SignificanceReference
GlycineDecreasedProduct of the SHMT reaction; essential for purine synthesis and glutathione production.[1]
SerineIncreasedSubstrate for the SHMT reaction; accumulation indicates pathway inhibition.[1]
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR)IncreasedPrecursor in purine biosynthesis; accumulation points to a bottleneck in the pathway due to one-carbon unit depletion.[1]
Thymidine triphosphate (dTTP)DecreasedEssential for DNA synthesis; depletion is a direct consequence of reduced one-carbon unit availability.
Adenosine triphosphate (ATP)DecreasedUniversal energy currency; its depletion reflects a broad impact on cellular energy metabolism.
GlutathioneDecreasedKey antioxidant; its synthesis is dependent on glycine availability.[1]

Table 2: Comparative Metabolomic Changes in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cells Treated with SHIN2

MetaboliteFold Change vs. ControlBiological SignificanceReference
GlycineDecreasedConsistent with SHMT inhibition, impacting purine synthesis and redox balance.[2]
SerineIncreasedAccumulation of the SHMT substrate, confirming on-target activity.[2]
Glycinamide ribonucleotide (GAR)IncreasedAn early intermediate in purine synthesis; its buildup signifies a block in the pathway.[3]
Inosine monophosphate (IMP)DecreasedA downstream product of the purine synthesis pathway; its depletion indicates reduced pathway flux.[2]
FormateDecreasedA key one-carbon unit carrier; its reduction reflects the direct impact of SHMT inhibition.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for the key experiments cited in this guide.

Metabolite Extraction and LC-MS Analysis

This protocol outlines the general procedure for extracting and analyzing intracellular metabolites from cultured cancer cells treated with SHIN1 or SHIN2.

  • Cell Culture and Treatment: HCT-116 or T-ALL cells were cultured in appropriate media to ~80% confluency. Cells were then treated with either DMSO (vehicle control), a specified concentration of SHIN1, or SHIN2 for a designated time period (e.g., 24 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • LC-MS Analysis:

    • The extracted metabolites were analyzed using a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).

    • Chromatographic separation was typically performed on a C18 reversed-phase column.

    • The mobile phases consisted of an aqueous solution with a small percentage of an organic modifier (e.g., acetonitrile) and an organic solution, both typically containing a small amount of an acid (e.g., formic acid) to improve ionization.

    • A gradient elution was used to separate the metabolites over a specific time course.

    • The mass spectrometer was operated in both positive and negative ion modes to detect a wide range of metabolites.

    • Data was acquired in full scan mode, and metabolite identification was based on accurate mass and retention time matching to a library of known standards.

Signaling Pathways and Experimental Workflows

The metabolic perturbations induced by SHIN1 and SHIN2 have significant downstream consequences on cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

One-Carbon Metabolism Pathway

SHIN1 and SHIN2 both target the central enzyme of one-carbon metabolism, SHMT. This pathway is crucial for the synthesis of nucleotides and other essential biomolecules.

One_Carbon_Metabolism Serine Serine SHMT SHMT1/2 Serine->SHMT Glycine Glycine THF Tetrahydrofolate (THF) THF->SHMT Methylene_THF 5,10-Methylene-THF Purine_Synthesis Purine Synthesis Methylene_THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis Methylene_THF->Thymidylate_Synthesis SHMT->Glycine SHMT->Methylene_THF SHIN1_2 SHIN1 / SHIN2 SHIN1_2->SHMT

Caption: Inhibition of SHMT by SHIN1 and SHIN2 blocks the conversion of serine to glycine and the production of one-carbon units.

Experimental Workflow for Comparative Metabolomics

The following diagram illustrates the typical workflow for a comparative metabolomics study of SHIN1 and SHIN2.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_interpretation Biological Interpretation Cell_Culture Cancer Cell Culture (e.g., HCT-116, T-ALL) Treatment Treatment Groups: - Vehicle (DMSO) - SHIN1 - SHIN2 Cell_Culture->Treatment Metabolite_Extraction Metabolite Extraction Treatment->Metabolite_Extraction LC_MS LC-MS Analysis Metabolite_Extraction->LC_MS Data_Processing Data Processing (Peak Picking, Alignment) LC_MS->Data_Processing Statistical_Analysis Statistical Analysis (Fold Change, p-value) Data_Processing->Statistical_Analysis Metabolite_ID Metabolite Identification Statistical_Analysis->Metabolite_ID Pathway_Analysis Pathway Analysis Metabolite_ID->Pathway_Analysis Biological_Conclusion Biological Conclusion Pathway_Analysis->Biological_Conclusion

Caption: A typical workflow for comparative metabolomics of SHIN1 and SHIN2 treated cells.

SHIN1-Induced p53 Signaling Pathway

Inhibition of one-carbon metabolism by SHIN1 can lead to cellular stress and the activation of the p53 tumor suppressor pathway, culminating in cell cycle arrest and apoptosis.

p53_Pathway SHIN1 SHIN1 SHMT_Inhibition SHMT Inhibition SHIN1->SHMT_Inhibition Nucleotide_Depletion Nucleotide Depletion (dUMP, ATP) SHMT_Inhibition->Nucleotide_Depletion DNA_Damage DNA Damage & Replication Stress Nucleotide_Depletion->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation p21_Induction p21 Induction p53_Activation->p21_Induction Apoptosis Apoptosis p53_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) p21_Induction->Cell_Cycle_Arrest NOTCH1_Pathway SHIN2 SHIN2 SHMT_Inhibition SHMT Inhibition SHIN2->SHMT_Inhibition Metabolic_Stress Metabolic Stress SHMT_Inhibition->Metabolic_Stress Inhibition_of_Proliferation Inhibition of Proliferation Metabolic_Stress->Inhibition_of_Proliferation NOTCH1_Signaling Constitutively Active NOTCH1 Signaling MYC_Upregulation MYC Upregulation NOTCH1_Signaling->MYC_Upregulation Cell_Proliferation T-ALL Cell Proliferation MYC_Upregulation->Cell_Proliferation

References

A Comparative Analysis of the Therapeutic Index of (Rac)-SHIN2 and Other Antifolates in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antifolate Performance with Supporting Experimental Data

The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. In the realm of cancer chemotherapy, a wider therapeutic index is highly desirable, as it allows for a greater margin between effective tumor cell eradication and harmful side effects in patients. This guide provides a comparative assessment of the therapeutic index of (Rac)-SHIN2, a novel serine hydroxymethyltransferase (SHMT) inhibitor, against established antifolate drugs: methotrexate, pemetrexed, and pralatrexate.

Executive Summary

Antifolates are a cornerstone of cancer therapy, primarily acting by inhibiting the synthesis of nucleotides necessary for DNA replication and cell division. While effective, their use can be limited by significant toxicities. This compound represents a newer class of antifolates that target a different enzyme in the folate pathway, SHMT. This comparison aims to provide a data-driven overview of the preclinical therapeutic indices of these compounds to inform further research and drug development efforts.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and other antifolates against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Other SHMT Inhibitors

CompoundCell LineCancer TypeIC50 (nM)
(+)SHIN2 Molt4T-cell Acute Lymphoblastic Leukemia89[1]
HCT116Colon Cancer300[1]
This compound Hep2Laryngeal CarcinomaCC50: 7500[2]

Note: Data for this compound in cancer cell lines is limited. The CC50 value for Hep2 cells indicates the concentration that causes 50% cytotoxicity.

Table 2: In Vitro Cytotoxicity (IC50) of Classical Antifolates

CompoundCell LineCancer TypeIC50 (nM)
Methotrexate Molt4T-cell Acute Lymphoblastic Leukemia>2-fold increase in resistant cells[3]
HCT-116Colorectal Carcinoma150[4]
A-549Lung Carcinoma>1000[4]
Pemetrexed A549Lung AdenocarcinomaVaries by study[5]
HCC827Lung AdenocarcinomaVaries by study[5]
H1975Lung AdenocarcinomaVaries by study[5]
Pralatrexate H9T-cell Lymphoma1.1 (48h), 2.5 (72h)
P12T-cell Lymphoma1.7 (48h), 2.4 (72h)
CEMT-cell Lymphoma3.2 (48h), 4.2 (72h)
BxPC-GEM-20Pancreatic Cancer3.43[6]

In Vivo Toxicity: Maximum Tolerated Dose

The maximum tolerated dose (MTD) is the highest dose of a drug that can be administered to a subject without causing unacceptable toxicity. It is a crucial parameter in determining the therapeutic window for in vivo studies.

Table 3: In Vivo Maximum Tolerated Dose (MTD) in Mice

CompoundMouse StrainRoute of AdministrationMTD
(+)SHIN2 C57BL/6Intraperitoneal (BID)200 mg/kg (well-tolerated)[7]
Methotrexate C3H-He/JIntravenous2 mg/kg/day (toxicity limits higher doses)[8][9]
C57BL/6, DBA/2, C3HDaily (5x/week)2 mg/kg (well-tolerated for 12-18 months)[10]
Pemetrexed BALB/cIntraperitoneal100 µg/g (full dose)[11]
Pralatrexate NudeIntraperitoneal20 mg/kg (good safety profile)[6]
Nude (with Romidepsin)Intraperitoneal15 mg/kg (well-tolerated)[12]

Mechanism of Action and Signaling Pathways

Antifolates disrupt the folate metabolic pathway, which is essential for the synthesis of nucleotides required for DNA and RNA synthesis. However, they target different enzymes within this pathway.

Classical Antifolates: Methotrexate, Pemetrexed, and Pralatrexate

These drugs primarily inhibit dihydrofolate reductase (DHFR) , an enzyme that converts dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor for the synthesis of purines and thymidylate. Pemetrexed also inhibits other enzymes in the folate pathway, including thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT).

cluster_inhibition Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF Methotrexate Methotrexate Methotrexate->DHFR Pemetrexed Pemetrexed Pemetrexed->DHFR Pralatrexate Pralatrexate Pralatrexate->DHFR

Classical Antifolate Mechanism of Action.

This compound and SHMT Inhibition

This compound is a pyrazolopyran derivative that inhibits serine hydroxymethyltransferase (SHMT) .[2] SHMT is responsible for the conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate, a key one-carbon donor for nucleotide synthesis. By inhibiting SHMT, this compound depletes the pool of one-carbon units available for DNA and RNA synthesis.

cluster_inhibition Inhibition Serine Serine SHMT Serine Hydroxymethyltransferase (SHMT) Serine->SHMT THF_in Tetrahydrofolate (THF) THF_in->SHMT Glycine Glycine Methylene_THF 5,10-Methylene-THF Nucleotide_Synthesis Nucleotide Synthesis Methylene_THF->Nucleotide_Synthesis SHMT->Glycine SHMT->Methylene_THF This compound This compound This compound->SHMT

This compound Mechanism of Action.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The IC50 values are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity.

Workflow:

A Seed cells in 96-well plates B Add varying concentrations of the drug A->B C Incubate for a specified period (e.g., 72 hours) B->C D Add MTT solution C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

MTT Assay Workflow.

Detailed Steps:

  • Cell Seeding: Adherent cells are seeded into 96-well plates at a density of 1,000-10,000 cells per well and allowed to attach overnight.[13]

  • Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A control group receives medium with the vehicle (e.g., DMSO) only.[13][14]

  • Incubation: Plates are incubated for a defined period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[14]

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[15]

  • IC50 Calculation: The absorbance values are plotted against the drug concentrations, and the IC50 value is calculated as the concentration of the drug that causes a 50% reduction in cell viability compared to the untreated control.[15]

In Vivo Maximum Tolerated Dose (MTD) Study

MTD studies are conducted in animal models, typically mice, to determine the highest dose of a drug that does not cause unacceptable toxicity.

Workflow:

A Select animal model (e.g., BALB/c mice) B Administer escalating doses of the drug to different groups A->B C Monitor animals for clinical signs of toxicity B->C D Record body weight changes B->D G Determine the highest dose with acceptable toxicity C->G D->G E Perform hematological and clinical chemistry analysis E->G F Conduct histopathological examination of organs F->G

MTD Study Workflow.

Detailed Steps:

  • Animal Model: A suitable mouse strain (e.g., BALB/c or C57BL/6) is chosen. Animals are acclimated to the laboratory conditions.[11][16]

  • Dose Escalation: Animals are divided into groups, and each group receives a different dose of the test compound, typically administered intraperitoneally or orally.[16][17][18] Dosing can be a single administration or repeated over a set period.[16]

  • Clinical Observation: Animals are observed daily for any clinical signs of toxicity, such as changes in appearance, behavior, or activity levels.[18]

  • Body Weight Measurement: Body weight is measured regularly (e.g., daily or every other day) as a sensitive indicator of toxicity. A significant weight loss (e.g., >15-20%) is often considered a dose-limiting toxicity.[18]

  • Endpoint Analysis: At the end of the study, blood samples may be collected for hematology and clinical chemistry analysis. Organs are also collected for histopathological examination to assess for any drug-induced damage.[16][19]

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs of toxicity, or a substantial and sustained loss of body weight.[18]

Conclusion

This comparative guide provides a summary of the available preclinical data on the therapeutic index of this compound and other established antifolates. The data suggests that SHMT inhibitors like SHIN2 have potent anticancer activity, particularly in hematological malignancies, and are generally well-tolerated in vivo.[1][3][7] However, a direct and comprehensive comparison of the therapeutic index of this compound with classical antifolates is hampered by the limited availability of quantitative data for the racemic mixture in a broad range of cancer models. Further preclinical studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound and to identify the cancer types most likely to benefit from this novel therapeutic approach. The experimental protocols and signaling pathway diagrams provided herein offer a framework for designing and interpreting such studies.

References

Safety Operating Guide

Navigating the Disposal of (Rac)-SHIN2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling novel compounds, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of (Rac)-SHIN2, a pyrazolopyran derivative and serine hydroxymethyltransferase (SHMT) inhibitor.

Based on available safety data, this compound is not classified as a hazardous substance or mixture.[1] However, it is imperative to follow established laboratory safety protocols and local regulations for chemical waste management. This ensures a safe working environment and prevents potential environmental contamination.

Core Principles for Chemical Disposal

The foundation of safe chemical disposal lies in understanding the potential hazards of the substance and adhering to the guidelines established by your institution's Environmental Health and Safety (EHS) department. Always consult your local EHS office for specific protocols in your facility.

Disposal Procedures for this compound

Given its non-hazardous classification, the disposal of this compound is generally more straightforward than that of toxic or reactive chemicals. The appropriate disposal method will depend on the form of the waste:

  • Unused or Expired this compound (Solid):

    • Consult Local Regulations: Before proceeding, confirm with your institution's EHS department that there are no specific restrictions on the disposal of this compound.

    • Packaging: Ensure the primary container is securely sealed.

    • Labeling: Clearly label the container as "Non-hazardous chemical waste for disposal" and include the full chemical name: "this compound".

    • Collection: Place the labeled container in a designated non-hazardous chemical waste collection area as directed by your EHS department.

  • This compound in Solution:

    • Solvent Hazard: The disposal method for a solution containing this compound is determined by the hazards of the solvent.

    • Aqueous Solutions (Non-hazardous): If this compound is dissolved in a non-hazardous aqueous buffer, it can typically be disposed of down the drain with copious amounts of water. However, always verify this with your local EHS guidelines, as some institutions have stricter controls on drain disposal.

    • Organic Solvents: If this compound is dissolved in a hazardous organic solvent (e.g., DMSO, methanol), the entire solution must be treated as hazardous waste. Collect the solution in a properly labeled, sealed, and compatible waste container. The label should identify all components of the solution.

  • Contaminated Labware and Personal Protective Equipment (PPE):

    • Solid Waste: Items such as gloves, pipette tips, and empty vials that have come into contact with this compound can typically be disposed of in the regular laboratory solid waste stream, provided they are not grossly contaminated.

    • Sharps: Needles and syringes should always be disposed of in a designated sharps container.

    • Glassware: Glassware should be decontaminated by rinsing with an appropriate solvent. The first rinse of a container that held a concentrated solution should be collected as chemical waste. Subsequent rinses with water can usually be discarded down the drain. Clean glassware can then be disposed of in a broken glass box or washed for reuse.

Experimental Protocols

As this compound is not classified as hazardous, there are no specific experimental protocols cited for its disposal beyond standard laboratory chemical waste procedures. The key principle is to manage the waste according to the highest hazard present, which in most cases will be the solvent used.

Quantitative Data Summary

No quantitative data regarding specific disposal limits or environmental impact for this compound is available in the provided search results. For non-hazardous substances, such data is not typically generated unless specific environmental concerns are identified.

Logical Flow for Chemical Disposal Decision Making

The following diagram illustrates the general decision-making process for the disposal of any laboratory chemical, including this compound.

G A Start: Chemical Waste for Disposal B Identify Chemical and Review SDS A->B C Is the substance classified as hazardous? B->C D Follow Hazardous Waste Procedures: - Segregate waste types - Use designated, labeled containers - Arrange for EHS pickup C->D Yes E Follow Non-Hazardous Waste Procedures: - Consult institutional guidelines for specific disposal - Consider drain disposal for aqueous solutions (if permitted) - Dispose of solid waste in appropriate containers C->E No (e.g., this compound) F End: Waste Disposed D->F E->F

Caption: Decision workflow for laboratory chemical disposal.

References

Personal protective equipment for handling (Rac)-SHIN2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling (Rac)-SHIN2. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.

This compound is a pyranopyrazole derivative that acts as a serine hydroxymethyltransferase (SHMT) inhibitor.[1] It has demonstrated antibacterial activity and is being investigated for its potential in cancer therapy.[2][3] While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, it is a biologically active compound and should be handled with appropriate laboratory precautions to minimize exposure.[4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on standard laboratory safety protocols for handling biologically active research chemicals.

Protection Type Required PPE Specifications & Best Practices
Eye and Face Safety glasses with side shields or GogglesSafety glasses are the minimum requirement.[5] Goggles or a face shield are recommended when there is a risk of splashing.[6][7]
Hand Disposable nitrile glovesNitrile gloves provide adequate protection for incidental contact.[5] If direct contact occurs, remove and dispose of the gloves immediately, then wash hands thoroughly. For extended handling, consider double-gloving.
Body Laboratory coatA standard lab coat should be worn to protect skin and clothing from potential splashes.[6]
Respiratory Not generally required under normal useWork in a well-ventilated area.[4] If creating aerosols or handling large quantities of the powder, a fume hood should be used.[8]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Lab coat, gloves, safety glasses) prep_workspace 2. Prepare Workspace (Clean area, ensure ventilation) prep_ppe->prep_workspace prep_materials 3. Assemble Materials (this compound, solvent, consumables) prep_workspace->prep_materials handling_weigh 4. Weighing (In ventilated enclosure if possible) prep_materials->handling_weigh Proceed to handling handling_dissolve 5. Dissolution (Add solvent to solid) handling_weigh->handling_dissolve handling_use 6. Experimental Use (Perform experiment) handling_dissolve->handling_use cleanup_decontaminate 7. Decontaminate Workspace (Wipe down surfaces) handling_use->cleanup_decontaminate Experiment complete cleanup_dispose 8. Dispose of Waste (Follow institutional guidelines) cleanup_decontaminate->cleanup_dispose cleanup_doff 9. Doff PPE (Remove gloves and lab coat) cleanup_dispose->cleanup_doff cleanup_wash 10. Wash Hands cleanup_doff->cleanup_wash

Workflow for the safe handling of this compound.

Experimental Protocol: Preparation of a Stock Solution

This protocol details the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)[9]

  • Calibrated analytical balance

  • Ventilated enclosure (recommended)

  • Microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Preparation:

    • Don the appropriate PPE as outlined in the table above (lab coat, nitrile gloves, safety glasses).

    • Prepare a clean work area, preferably within a chemical fume hood or other ventilated enclosure.

    • Label the microcentrifuge tube or vial with the compound name, concentration, and date.

  • Weighing:

    • Tare the analytical balance with the empty, labeled tube.

    • Carefully weigh the desired amount of this compound powder into the tube. Avoid creating dust.

    • Record the exact weight.

  • Dissolution:

    • Using a calibrated pipette, add the calculated volume of solvent to the tube containing the this compound powder.

    • Cap the tube securely.

    • Vortex the tube until the solid is completely dissolved.

  • Storage:

    • Store the stock solution at the recommended temperature. For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised.[2] For the powder form, storage at -20°C for up to 3 years is recommended.[4]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.

Waste Type Disposal Procedure
Unused solid this compound Dispose of as chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal protocols.
Contaminated consumables (e.g., pipette tips, tubes) Collect in a designated chemical waste bag or container. Do not mix with regular laboratory trash.
Liquid waste (e.g., unused solutions) Collect in a sealed, labeled waste container. The container should be compatible with the solvent used. Follow your institution's chemical waste disposal procedures.
Contaminated PPE (e.g., gloves) Remove and dispose of in the designated chemical waste stream immediately after handling the compound.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. Do not pour chemical waste down the drain.[10]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.